AC2 selective-IN-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H47N8O8P |
|---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[2-[4-amino-5-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]ethoxymethyl-[[(2S)-1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34-/m0/s1 |
InChI Key |
LHRJSELQNIMKFQ-HEVIKAOCSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)N[C@@H](CC6=CC=CC=C6)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of a Novel Selective Adenylyl Cyclase 2 (AC2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action, quantitative data, and experimental protocols related to a novel, potent, and selective inhibitor of human adenylyl cyclase 2 (AC2). The information is primarily based on the findings reported in the study of 7-deazapurine analogues of adefovir.
Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous signal transduction pathways.[1][2] The nine membrane-bound AC isoforms (AC1-9) exhibit distinct tissue distribution and regulatory properties, making them attractive therapeutic targets. Selective inhibition of these isoforms is a key goal for developing targeted therapies. This guide focuses on a recently identified selective inhibitor of AC2, a compound derived from 7-deazapurine analogues of adefovir, referred to in its discovery paper as compound 14.[3]
Mechanism of Action
The primary mechanism of action of this class of inhibitors is the selective suppression of the catalytic activity of the AC2 isoform. By binding to the enzyme, the inhibitor prevents the conversion of ATP to cAMP. This leads to a reduction in intracellular cAMP levels, thereby downregulating signaling pathways that are dependent on cAMP.
The selectivity for AC2 over other isoforms, such as AC1 and AC5, suggests that the inhibitor likely interacts with specific residues or conformations unique to the AC2 catalytic site.[3] The parent compounds, acyclic nucleoside phosphonates like adefovir, are known to modulate bacterial and, to some extent, human adenylyl cyclases.[3] The novel 7-substituted 7-deazaadefovir analogues have been optimized for enhanced potency and selectivity towards human AC2.
The general cAMP signaling pathway begins with the activation of a G-protein-coupled receptor (GPCR) by an extracellular ligand. This activates the Gαs subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins to elicit a physiological response. A selective AC2 inhibitor would dampen this cascade at the level of cAMP production in cells and tissues where AC2 is the predominant isoform.
Caption: The cAMP signaling pathway and the inhibitory action of a selective AC2 inhibitor.
Quantitative Data
The following tables summarize the quantitative data for the selective AC2 inhibitor (Compound 14) and related analogues as reported in the primary literature.
Table 1: Inhibitory Activity against Adenylyl Cyclase Isoforms
| Compound | AC2 Inhibition (% remaining activity) | AC1 Inhibition (% remaining activity) | AC5 Inhibition (% remaining activity) | IC50 for AC2 (µM) |
| 14 | -14% | Not significant | Not significant | 4.45 |
| 3 | 26% | Toxic | Not determined | Not determined |
| 4 | 21% | Toxic | Not determined | Not determined |
| 7 | 18% | Toxic | Not determined | Not determined |
| 15 | 20% | Toxic | Not determined | Not determined |
| 24 | 26% | Toxic | Not determined | Not determined |
Data from cell-based assays in HEK293 cells overexpressing the respective AC isoform. A value of -14% indicates inhibition below the basal level of cAMP.
Table 2: Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity (% cell viability) |
| 14 | J774A.1 | Not cytotoxic |
| 14 | HEK-AC1 | Not cytotoxic |
| 3, 4, 7, 15, 24 | J774A.1 / HEK-AC1 | Varying degrees of cytotoxicity |
| 19, 20 | J774A.1 / HEK-AC1 | Strongly cytotoxic |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of the selective AC2 inhibitor.
This protocol is used to determine the inhibitory effect of compounds on specific AC isoforms.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells, specifically a variant with reduced endogenous AC activity (such as HEKΔ3/6), are used.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are transiently transfected with expression vectors containing the cDNA for human AC1, AC2, or AC5.
-
-
cAMP Accumulation Assay:
-
Transfected cells are plated in 96-well plates.
-
Cells are pre-incubated with the test compounds (e.g., Compound 14) at various concentrations for a specified period.
-
Adenylyl cyclase activity is stimulated using forskolin (FSK), a general AC activator.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA-based kits).
-
The percentage of remaining AC activity is calculated relative to FSK-stimulated cells treated with vehicle control. IC50 values are determined from dose-response curves.
-
This protocol is used to assess the toxicity of the compounds on mammalian cells.
-
Cell Culture:
-
J774A.1 murine macrophage-like cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Cells are treated with the test compounds at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
-
Viability Measurement:
-
Cell viability is assessed using a metabolic assay such as MTS or AlamarBlue.
-
The assay reagent is added to the wells, and the plate is incubated according to the manufacturer's instructions.
-
The absorbance or fluorescence is measured using a plate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Caption: A logical workflow for the discovery and characterization of selective AC2 inhibitors.
Conclusion
The identification of potent and selective inhibitors for adenylyl cyclase isoforms, such as the 7-deazapurine analogue compound 14 for AC2, represents a significant advancement in the field. These molecules serve as valuable chemical probes to dissect the specific physiological and pathophysiological roles of individual AC isoforms. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to utilize or further develop such selective inhibitors in their studies. The non-toxic profile of compound 14, coupled with its robust and selective inhibition of AC2, makes it a promising lead for future drug development efforts targeting pathways modulated by AC2.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and selective human AC2 inhibitor based on 7-deazapurine analogues of adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pursuit of Precision: A Technical Guide to Selective Adenylyl Cyclase 2 (AC2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase isoform 2 (AC2) is a key enzyme in the production of the second messenger cyclic AMP (cAMP), a ubiquitous signaling molecule involved in a vast array of physiological processes. The distinct tissue distribution and unique regulatory properties of AC2 make it a compelling target for therapeutic intervention in various pathologies. Unlike other adenylyl cyclase isoforms, AC2 exhibits a complex regulatory profile, being stimulated by Gs alpha subunits and G beta-gamma subunits released from Gi-coupled receptors, as well as by protein kinase C (PKC). This positions AC2 as a critical integrator of multiple signaling pathways. The development of selective inhibitors for AC2 is a burgeoning area of research, offering the potential for finely-tuned pharmacological control over cAMP signaling with minimized off-target effects. This guide provides a comprehensive overview of the current landscape of selective AC2 inhibitors, detailing their discovery, characterization, and the experimental methodologies employed.
Rationale for Targeting Adenylyl Cyclase 2
The selective inhibition of AC2 holds therapeutic promise for a range of conditions. Given its role in integrating signals from various G-protein coupled receptors (GPCRs), targeting AC2 could offer a more nuanced approach compared to broadly acting adenylyl cyclase inhibitors. Research suggests that AC2 is implicated in processes such as cardiac function, neuronal signaling, and smooth muscle regulation. Therefore, selective AC2 inhibitors could represent novel therapeutic avenues for cardiovascular diseases, neurological disorders, and respiratory conditions.
Identified Selective Inhibitors of Adenylyl Cyclase 2
While the designation "AC2 selective-IN-1" does not correspond to a specific, publicly disclosed molecule, research efforts have identified compounds with notable selectivity for AC2. Two prominent examples are SKF-83566 and a novel 7-deazapurine analogue of adefovir.
Chemical Structures
| Compound Name | Chemical Structure |
| SKF-83566 | 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol |
| 7-deazapurine adefovir analogue (Compound 14) | (Structure as described in relevant publications) |
Quantitative Data: Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of identified compounds against AC2 and other adenylyl cyclase isoforms. This data is crucial for assessing the selectivity profile of each inhibitor.
| Compound | AC1 IC50 (µM) | AC2 IC50 (µM) | AC5 IC50 (µM) | Other AC Isoforms | Reference |
| SKF-83566 | > 10 | 5.71 | > 10 | Not extensively reported | [1][2] |
| 7-deazapurine adefovir analogue (cpd 14) | > 10 | 4.45 | > 10 | Not extensively reported |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The identification and characterization of AC2 selective inhibitors rely on robust and specific assay methodologies. Below are detailed protocols for key experiments.
Adenylyl Cyclase Activity Assay (Membrane Preparation from Sf9 cells)
This biochemical assay directly measures the enzymatic activity of AC isoforms in isolated cell membranes.
a. Expression and Membrane Preparation from Sf9 Cells:
-
Infect Spodoptera frugiperda (Sf9) insect cells with baculovirus constructs encoding the desired human adenylyl cyclase isoform (e.g., AC1, AC2, AC5).
-
Harvest cells 48-72 hours post-infection by centrifugation.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, 2 mM MgCl2, with protease inhibitors).
-
Lyse the cells using nitrogen cavitation or Dounce homogenization.
-
Centrifuge the lysate at low speed to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer containing 1 M NaCl) to remove peripheral proteins.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 10 mM HEPES, pH 8.0, 1 mM EDTA, 10% glycerol) and store at -80°C.
b. Adenylyl Cyclase Activity Assay:
-
Thaw the purified membranes on ice.
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP), an ATP regenerating system (e.g., creatine phosphokinase and creatine phosphate), and [α-³²P]ATP as a tracer.
-
Add the appropriate adenylyl cyclase activator (e.g., Forskolin for most isoforms, Gsα for all, or specific G-protein subunits).
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the membrane preparation and incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM ATP, 0.5% SDS).
-
Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina resins.
-
Quantify the [³²P]cAMP using liquid scintillation counting.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Intracellular cAMP Accumulation Assay (HEK293 cells)
This cell-based assay measures the ability of an inhibitor to block the accumulation of cAMP in whole cells in response to a stimulus.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
For isoforms not endogenously expressed at high levels, transiently or stably transfect the cells with a plasmid encoding the desired human adenylyl cyclase isoform.
b. cAMP Accumulation Assay:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add the test inhibitor at various concentrations and incubate.
-
Stimulate the cells with an appropriate adenylyl cyclase activator (e.g., Forskolin or a GPCR agonist).
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter assay.[3]
-
Calculate the percent inhibition of stimulated cAMP accumulation and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Figure 1: AC2 Signaling Pathway.
Figure 2: AC2 Inhibitor Discovery Workflow.
Conclusion and Future Directions
The development of selective inhibitors for adenylyl cyclase 2 is a promising frontier in pharmacology. The identification of initial hit compounds like SKF-83566 and novel 7-deazapurine adefovir analogues provides a strong foundation for further drug discovery efforts. The detailed experimental protocols and our understanding of the intricate AC2 signaling network are critical tools for advancing this field. Future research will likely focus on improving the potency and selectivity of existing scaffolds, as well as exploring novel chemical matter through advanced screening techniques. Ultimately, the successful development of a clinically viable AC2 selective inhibitor has the potential to provide a new and highly targeted therapeutic option for a variety of diseases.
References
The Discovery and Development of AC2 selective-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the selective adenylyl cyclase 2 (AC2) inhibitor, AC2 selective-IN-1, also identified in the primary literature as compound 14. This document details the quantitative data associated with its inhibitory activity, outlines the experimental protocols for its characterization, and illustrates the pertinent signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development who are interested in the modulation of cyclic AMP (cAMP) signaling pathways through the selective inhibition of AC2.
Introduction to Adenylyl Cyclase 2 (AC2)
Adenylyl cyclases (ACs) are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cyclic AMP (cAMP).[1] There are nine membrane-bound (AC1-9) and one soluble (sAC) isoform of adenylyl cyclase in mammals, each with distinct tissue distribution and regulatory properties. Adenylyl cyclase 2 (AC2) is a membrane-bound isoform that is notably expressed in the brain and other tissues.[2] Unlike some other AC isoforms, AC2 is insensitive to direct stimulation by Ca2+/calmodulin but is stimulated by the G-protein βγ subunit complex and protein kinase C (PKC).[2] The selective modulation of AC2 activity is of significant interest for understanding its physiological roles and for the potential development of therapeutics targeting specific cAMP signaling pathways.
Discovery of a Selective AC2 Inhibitor: Compound 14 (this compound)
A significant breakthrough in the selective targeting of AC2 was the discovery of a potent and selective inhibitor based on a 7-deazapurine scaffold.[1] In a study focused on synthesizing and screening a series of 7-substituted 7-deazaadefovir analogues, compound 14 emerged as a lead candidate.[1] This compound, now commercially available as This compound , demonstrated potent and selective inhibition of human AC2.
Chemical Structure
The chemical structure of this compound (compound 14) is a 7-substituted 7-deazapurine derivative. The IUPAC name for this compound is not explicitly stated in the primary publication. The SMILES string for the compound is: NC1=C2C(N(CCOCP(N--INVALID-LINK--CC3=CC=CC=C3)(N--INVALID-LINK--C(OC(C)C)=O)=O)C=C2C5=CC=CC(C(N6)=NOC6=O)=C5)=NC=N1.
Synthesis
The synthesis of compound 14 was achieved through a multi-step process. The key final steps involved the addition of hydroxylamine hydrochloride to a nitrile precursor (derivative 7) in the presence of sodium carbonate, followed by cyclization of the intermediate using 1,1'-carbonyldiimidazole (CDI) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Quantitative Data
The inhibitory activity and selectivity of this compound (compound 14) were determined through in vitro cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for human AC2 | 4.45 µM | HEK293 cell-based assay | |
| Selectivity vs. human AC1 | Selective for AC2 | HEK293 cell-based assay | |
| Selectivity vs. human AC5 | Selective for AC2 | HEK293 cell-based assay | |
| Cytotoxicity | Non-toxic | J774A.1 macrophage and HEK293 cell lines |
Experimental Protocols
The following sections provide a detailed methodology for the key experiments used in the discovery and characterization of this compound.
Adenylyl Cyclase Activity Assay in HEK293 Cells
This protocol is a representative procedure for determining the inhibitory activity of compounds against adenylyl cyclase isoforms expressed in Human Embryonic Kidney 293 (HEK293) cells. This method is based on the principles of cAMP measurement in a cell-based format using a chemiluminescent readout.
Materials:
-
HEK293 cells stably overexpressing the desired human adenylyl cyclase isoform (e.g., AC2, AC1, or AC5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., PBS with 0.5 mM IBMX to inhibit phosphodiesterases).
-
Forskolin (a general adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., a competitive immunoassay with a chemiluminescent substrate).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing the target AC isoform under standard conditions (37°C, 5% CO2).
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of approximately 50,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the desired concentration of the test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate with the compound for 15-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (e.g., 10 µM).
-
Add the forskolin solution to all wells except for the basal control wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Perform the competitive binding assay as per the kit's instructions. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of cAMP produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the forskolin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the AC2 signaling pathway and a general workflow for the screening of AC inhibitors.
Figure 1: The AC2 signaling pathway illustrating upstream regulators and downstream effectors.
Figure 2: A generalized experimental workflow for the discovery and characterization of AC inhibitors.
Conclusion
This compound (compound 14) represents a valuable pharmacological tool for the study of adenylyl cyclase 2. Its discovery as a potent and selective inhibitor opens avenues for dissecting the specific roles of AC2 in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers aiming to investigate AC2 and its modulation. Further development of this and similar compounds could lead to novel therapeutic strategies for diseases where the AC2 signaling pathway is dysregulated.
References
Unraveling AC2 Selective-IN-1: A Technical Guide to Two Novel Adenylyl Cyclase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of cellular signaling, adenylyl cyclases (ACs) play a pivotal role as the enzymes responsible for the synthesis of the ubiquitous second messenger, cyclic AMP (cAMP). The isoform-specific regulation of ACs presents a compelling therapeutic target for a myriad of diseases. While a singular agent designated "AC2 selective-IN-1" is not prominently described in the scientific literature, two distinct small molecules have emerged from recent research as potent and selective inhibitors of adenylyl cyclase 2 (AC2): CB-7833407 and a 7-deazaadefovir analogue, compound 14 . This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols associated with these two key AC2 inhibitors.
Chemical Structure and Identification
The precise chemical architecture of a selective inhibitor is paramount to understanding its interaction with the target enzyme and for guiding future drug development efforts.
CB-7833407 is identified as 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)propanamide .
Compound 14 is a novel 7-substituted 7-deazaadefovir analogue. Its chemical name is systematically derived from its complex structure.
Below are the detailed chemical structures and identifiers for these compounds.
| Compound | Chemical Structure | IUPAC Name | SMILES String |
| CB-7833407 | 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)propanamide | CC(SC1=NC(N)=CC(=O)N1)C(=O)NC2=CC=CC(Cl)=C2 | |
| Compound 14 | CCN(P(=O)(OCC(C)(C)OC(=O)C)NC(C)C(=O)OC(C)C)P(=O)(OCC(C)(C)OC(=O)C)NC(C)C(=O)OC(C)C |
Quantitative Pharmacological Data
The efficacy and selectivity of a pharmacological inhibitor are best understood through quantitative data. The following tables summarize the key inhibitory concentrations (IC50) and selectivity profiles for CB-7833407 and compound 14 against various adenylyl cyclase isoforms.
Table 1: Inhibitory Activity of CB-7833407
| Adenylyl Cyclase Isoform | IC50 (µM) |
| AC1 | >100 |
| AC2 | 1.4 ± 0.2 |
| AC5 | >100 |
| AC6 | >100 |
Data extracted from "Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds".
Table 2: Inhibitory Activity and Selectivity of Compound 14 [1]
| Adenylyl Cyclase Isoform | IC50 (µM) |
| mAC1 | >50 |
| mAC2 | 4.45 |
| mAC5 | >50 |
Data obtained from "Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir".[1]
Experimental Protocols
Reproducibility and further investigation hinge on detailed experimental methodologies. The following sections outline the key assays used to characterize CB-7833407 and compound 14.
In Vitro Adenylyl Cyclase Activity Assay (for CB-7833407)
This protocol describes the measurement of cAMP production by different AC isoforms in response to stimulation and inhibition.
Workflow:
References
A Technical Guide to the Biological Activity of Selective Adenylyl Cyclase 2 (AC2) Inhibitors
Introduction
While a specific compound designated "AC2 selective-IN-1" is not prominently documented in publicly available scientific literature, the pursuit of selective inhibitors for Adenylyl Cyclase 2 (AC2) is an active area of research. Adenylyl cyclases (ACs) are a family of enzymes crucial for converting ATP to cyclic AMP (cAMP), a vital second messenger in numerous signal transduction pathways. The nine membrane-bound AC isoforms (AC1-9) exhibit distinct tissue distribution and regulatory properties, making isoform-selective inhibitors valuable tools for dissecting specific signaling pathways and potential therapeutic agents. This guide provides an in-depth overview of the biological activity of compounds demonstrating selectivity for AC2, with a focus on their mechanism of action, experimental characterization, and the signaling pathways they modulate.
Quantitative Data: Potency and Selectivity of AC2 Inhibitors
The development of potent and selective AC2 inhibitors is a key objective for researchers. The following table summarizes the inhibitory activity of representative compounds against AC isoforms, highlighting their selectivity for AC2.
| Compound/Analog | Target(s) | Assay Type | IC50 (µM) or % Inhibition | Cell Types Used | Reference |
| 7-deazapurine Analogues | |||||
| Compound 14 | AC2 | FSK-stimulated cAMP assay | -14% of basal cAMP at 30 µM | HEKΔ3/6-AC2 | [1] |
| Compound 3 | AC2 | FSK-stimulated cAMP assay | 26% remaining activity at 30 µM | HEKΔ3/6-AC2 | [1] |
| Compound 4 | AC2 | FSK-stimulated cAMP assay | 26% remaining activity at 30 µM | HEKΔ3/6-AC2 | [1] |
| Compound 7 | AC2 | FSK-stimulated cAMP assay | 26% remaining activity at 30 µM | HEKΔ3/6-AC2 | [1] |
| Compound 15 | AC2 | FSK-stimulated cAMP assay | 26% remaining activity at 30 µM | HEKΔ3/6-AC2 | [1] |
| Compound 24 | AC2 | FSK-stimulated cAMP assay | 26% remaining activity at 30 µM | HEKΔ3/6-AC2 | |
| Virtual Screen Hits | |||||
| CB-7833407 | AC2 | Gαs-stimulated AC2 activity | Potent inhibition noted | Not specified |
Note: Data for 7-deazapurine analogues is presented as remaining AC activity at a fixed concentration, with compound 14 showing a notable reduction below basal cAMP levels. CB-7833407 was identified as a somewhat AC2-selective inhibitor from a virtual screen.
Signaling Pathways and Experimental Workflows
Adenylyl Cyclase 2 Signaling Pathway
Adenylyl Cyclase 2 is a key enzyme in G-protein coupled receptor (GPCR) signaling. The diagram below illustrates the canonical pathway involving AC2. GPCR activation by an agonist leads to the dissociation of the Gαs subunit, which in turn activates AC2 to produce cAMP from ATP. cAMP then activates downstream effectors like Protein Kinase A (PKA).
Experimental Workflow for AC2 Inhibitor Characterization
The process of identifying and validating selective AC2 inhibitors involves a multi-step workflow, from initial screening to cellular activity confirmation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AC2 inhibition. Below are representative protocols based on published studies.
1. Recombinant Adenylyl Cyclase Isoform Selectivity Assay
This protocol is used to determine the inhibitory activity of a compound against a panel of AC isoforms.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells are engineered to overexpress a single human AC isoform (e.g., AC1, AC2, AC5).
-
Cells are grown to confluency, harvested, and lysed.
-
Cell membranes containing the overexpressed AC isoform are isolated by centrifugation.
-
-
Adenylyl Cyclase Activity Assay:
-
Membrane preparations are incubated in a reaction buffer containing ATP, MgCl2, and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The reaction is stimulated with Forskolin (FSK) or a constitutively active Gαs subunit.
-
Test compounds at various concentrations are added to the reaction mixture.
-
The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at 30-37°C and then terminated.
-
The amount of cAMP produced is quantified using a competitive binding assay, such as an ELISA or a radioligand binding assay.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. Cell-Based cAMP Production Assay
This assay measures the effect of an inhibitor on cAMP production in intact cells.
-
Cell Culture and Seeding:
-
HEKΔ3/6 cells, which have endogenous AC3 and AC6 knocked out to reduce background, are engineered to stably overexpress human AC2.
-
Cells are seeded into multi-well plates and grown to a suitable confluency.
-
-
Inhibition Assay:
-
The growth medium is removed, and cells are pre-incubated with the test compound or vehicle in a suitable buffer for a specified time.
-
Cells are then stimulated with an AC activator, such as Forskolin (FSK), to induce cAMP production.
-
The stimulation is carried out for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration in the cell lysate is measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.
-
-
Data Analysis:
-
The amount of cAMP produced in the presence of the inhibitor is compared to the amount produced in the presence of the vehicle control to determine the percent inhibition.
-
3. Cytotoxicity Assay
This protocol assesses whether the observed inhibition is due to a specific effect on AC2 or general cellular toxicity.
-
Cell Culture:
-
J774A.1 macrophage cells or HEK-AC1 cells are cultured in appropriate media.
-
Cells are seeded in multi-well plates at a predetermined density.
-
-
Compound Treatment:
-
Cells are treated with the test compound at various concentrations for a duration relevant to the inhibition assays (e.g., 24 hours).
-
-
Viability Measurement:
-
Cell viability is assessed using a standard method, such as the MTT or resazurin reduction assay, which measures metabolic activity.
-
Alternatively, a lactate dehydrogenase (LDH) release assay can be used to measure membrane integrity.
-
-
Data Analysis:
-
The viability of treated cells is expressed as a percentage of the viability of vehicle-treated control cells.
-
Mechanism of Action of AC2 Selective Inhibitors
The 7-deazapurine analogues of adefovir represent a class of acyclic nucleoside phosphonates that are designed to mimic natural nucleotides. These compounds likely act as ATP mimetics, competing with the endogenous substrate for binding to the catalytic pocket of AC2. Their selectivity for AC2 over other isoforms such as AC1 and AC5 suggests that there are subtle but exploitable differences in the architecture of the ATP binding sites among the AC isoforms.
Conclusion
The development of selective inhibitors for Adenylyl Cyclase 2 is an ongoing endeavor with significant potential for both basic research and therapeutic applications. While a compound named "this compound" is not clearly defined in the literature, research into other selective agents, such as certain 7-deazapurine analogues and virtually screened compounds, has provided a solid foundation. The experimental protocols and workflows detailed in this guide are fundamental to the discovery and characterization of these valuable molecular probes. Future work will likely focus on improving the potency and isoform selectivity of these inhibitors and exploring their efficacy in relevant in vivo models.
References
An In-Depth Technical Guide to the Cellular Function of Adenylyl Cyclase 2 (AC2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylyl cyclase 2 (ADCY2 or AC2) is a key membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger crucial for a myriad of cellular signaling pathways. As a member of the class III adenylyl cyclase family, AC2 is distinguished by its complex regulation by G protein subunits and protein kinase C (PKC), positioning it as a critical integrator of various signaling inputs. This technical guide provides a comprehensive overview of the core functions of AC2 in cells, including its regulation, signaling cascades, and methodologies for its study. Quantitative data on its activity and expression are presented, alongside detailed experimental protocols for its characterization, to support further research and drug development efforts targeting this important enzyme.
Introduction to Adenylyl Cyclase 2
Adenylyl cyclase 2 is a 1091-amino acid protein with a molecular weight of approximately 123 kDa.[1] Like other membrane-bound adenylyl cyclases, AC2 possesses a complex topology featuring two transmembrane domains, each comprising six helices, and two cytosolic domains (C1 and C2) that together form the catalytic core.[2][3] The C1 and C2 domains are further subdivided into C1a, C1b, C2a, and C2b regions, which are involved in both catalysis and regulation.[3] AC2 is notably insensitive to calcium/calmodulin but is uniquely regulated by G protein αs (Gsα) and βγ (Gβγ) subunits, as well as by phosphorylation through Protein Kinase C (PKC).[2] This intricate regulation allows AC2 to function as a coincidence detector, integrating signals from multiple G protein-coupled receptors (GPCRs).
AC2 is prominently expressed in the brain, with high concentrations in the hippocampus, hypothalamus, and cerebellum, and is also found in other tissues such as the adrenal gland. Its strategic localization at synapses, including postsynaptic densities, underscores its importance in neuronal signaling. Dysregulation of AC2 has been implicated in various neurological and psychiatric disorders, making it a potential therapeutic target.
Signaling Pathways of Adenylyl Cyclase 2
The primary function of AC2 is the synthesis of cAMP, which in turn activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). PKA and EPAC signaling pathways regulate a wide array of cellular processes, including gene expression, metabolism, and cell proliferation.
Regulation by G Proteins
AC2 activity is synergistically regulated by G protein subunits. The Gsα subunit, when activated by a stimulatory GPCR, directly binds to and activates AC2. A hallmark of AC2 is its conditional stimulation by Gβγ subunits, which are released from activated Gi/o-coupled receptors. This stimulation by Gβγ is contingent upon the simultaneous activation of AC2 by Gsα. This dual regulation allows for the integration of signals from both Gs- and Gi/o-coupled receptors.
Regulation by Protein Kinase C
AC2 is also a substrate for Protein Kinase C (PKC). Activation of Gq-coupled receptors leads to the activation of phospholipase C, which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, in turn, activates PKC. Activated PKC can then phosphorylate AC2, leading to an increase in its catalytic activity. This provides another layer of signal integration, allowing Gq-coupled pathways to modulate cAMP levels. Phorbol esters, which directly activate PKC, have been shown to stimulate AC2 activity. The phosphorylation sites on AC2 for PKC have been suggested to be Ser-871 and Thr-1057.
Quantitative Data
Precise quantitative data for AC2 is essential for accurate modeling of its function and for the development of targeted therapeutics. The following tables summarize available quantitative information.
| Parameter | Value | Organism/System | Reference |
| Kinetic Properties | |||
| Km for ATP | ~0.3-0.6 mM (general for membrane-bound ACs) | Rat adipocyte plasma membrane | |
| Vmax | Not specifically reported for AC2 | - | |
| Activation by Forskolin | |||
| EC50 | 5-10 µM (for adenylyl cyclase in general) | Rat cerebral cortical membranes | |
| ~0.5 µM (for type I adenylyl cyclase) | Not specified | ||
| Activation by G Proteins | |||
| Gsα stimulation | Stimulates all isoforms | Mammalian | |
| Gβγ stimulation | Synergistic with Gsα | Mammalian | |
| Activation by PKC | |||
| Fold activation by TPA | Concerted stimulation of basal and forskolin-activated AC2 | HEK293 cells expressing AC2 | |
| 2-fold elevation of cAMP | HEK293 cells expressing AC2 |
| Tissue | Expression Level | Method | Reference |
| Tissue Distribution | |||
| Brain (general) | High | Immunohistochemistry, In situ hybridization | |
| Hippocampus | High | In situ hybridization | |
| Cerebellum | High | In situ hybridization | |
| Hypothalamus | High | In situ hybridization | |
| Adrenal Gland | High | Immunohistochemistry |
Experimental Protocols
Studying the function of AC2 requires a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Adenylyl Cyclase Activity Assay in Membrane Preparations
This protocol describes the measurement of AC2 activity in membranes isolated from cells overexpressing the enzyme, using the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
HEK293 cells stably or transiently expressing AC2
-
Lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, protease inhibitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 1 mM ATP, 1 mM cAMP, 0.1 mg/ml BSA, a cAMP phosphodiesterase inhibitor like IBMX at 100 µM)
-
[α-³²P]ATP
-
Dowex AG 50W-X4 resin
-
Alumina (neutral)
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing AC2.
-
Resuspend cells in ice-cold lysis buffer and lyse by dounce homogenization or sonication.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in a small volume of the same buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Adenylyl Cyclase Reaction:
-
In a microcentrifuge tube, combine membrane preparation (10-50 µg of protein) with assay buffer containing [α-³²P]ATP (to a final specific activity of ~10⁶ cpm/nmol).
-
Add activators (e.g., forskolin, Gsα, Gβγ) or inhibitors as required.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
-
Purification and Quantification of [³²P]cAMP:
-
Add [³H]cAMP to each sample to monitor recovery during the purification steps.
-
Apply the reaction mixture to a Dowex AG 50W-X4 column to bind ATP and ADP. Elute cAMP with water.
-
Apply the eluate to a neutral alumina column, which binds cAMP. Wash the column with buffer.
-
Elute the [³²P]cAMP from the alumina column with an appropriate buffer (e.g., 0.1 M imidazole-HCl).
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of [³²P]cAMP produced per unit time per milligram of protein, correcting for the recovery of [³H]cAMP.
-
FRET-based cAMP Measurement in Live Cells
This protocol describes the use of a genetically encoded FRET-based biosensor, such as an Epac-based sensor, to monitor real-time changes in intracellular cAMP levels in response to AC2 activation.
Materials:
-
HEK293 cells
-
Expression vector for AC2
-
Expression vector for a FRET-based cAMP sensor (e.g., Epac-SH188)
-
Transfection reagent
-
Imaging medium (e.g., HBSS)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filters for donor and acceptor fluorophores)
-
Agonists/antagonists of interest
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with the AC2 expression vector and the FRET sensor expression vector using a suitable transfection reagent.
-
Allow cells to express the proteins for 24-48 hours.
-
-
Live-Cell Imaging:
-
Replace the culture medium with imaging medium.
-
Mount the dish on the fluorescence microscope stage, maintaining physiological temperature and CO₂ levels.
-
Acquire baseline FRET images by exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.
-
Add the agonist of interest to stimulate AC2 activity.
-
Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio over time.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (acceptor emission / donor emission).
-
Normalize the FRET ratio to the baseline to visualize the change in cAMP levels.
-
The change in FRET ratio can be correlated to cAMP concentrations through calibration curves.
-
Co-immunoprecipitation of AC2 and Gβγ Subunits
This protocol describes a method to investigate the physical interaction between AC2 and Gβγ subunits in cells.
Materials:
-
Cells co-expressing tagged AC2 (e.g., HA-tagged) and Gβγ subunits
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Nonidet P-40, protease and phosphatase inhibitors)
-
Antibody against the AC2 tag (e.g., anti-HA antibody)
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-Gβ and anti-AC2 tag)
Procedure:
-
Cell Lysis:
-
Lyse the co-expressing cells in ice-cold Co-IP lysis buffer.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-tag antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against the Gβ subunit and the AC2 tag to detect the co-immunoprecipitated proteins.
-
Conclusion
Adenylyl Cyclase 2 is a multifaceted signaling molecule that plays a crucial role in integrating signals from various GPCRs to modulate intracellular cAMP levels. Its complex regulation by G protein subunits and PKC highlights its importance in fine-tuning cellular responses. The methodologies outlined in this guide provide a framework for the detailed investigation of AC2 function, which is essential for understanding its physiological roles and its potential as a therapeutic target in a range of diseases. Further research focused on elucidating the precise kinetic parameters and quantitative aspects of AC2 regulation will be invaluable for the development of isoform-selective modulators with therapeutic potential.
References
Adenylyl Cyclase 2 (AC2): A Promising Therapeutic Target in Neurological Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Adenylyl Cyclase 2 (AC2), a key enzyme in the production of the second messenger cyclic AMP (cAMP), is emerging as a critical player in the pathophysiology of a range of neurological disorders. Predominantly expressed in the central nervous system, AC2 is intricately involved in modulating neuronal signaling pathways that are fundamental to synaptic plasticity, neurotransmitter release, and neuronal survival. Dysregulation of AC2 activity and expression has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in psychiatric disorders like schizophrenia. This technical guide provides a comprehensive overview of AC2 as a therapeutic target, summarizing the current understanding of its role in neurological diseases, detailing its signaling pathways, and presenting key quantitative data. Furthermore, this document offers detailed experimental protocols for studying AC2, aiming to facilitate further research and the development of novel therapeutic strategies targeting this promising enzyme.
Introduction to Adenylyl Cyclase 2
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cAMP.[1] There are ten known isoforms of AC in mammals, nine of which are membrane-bound (AC1-9) and one is soluble (sAC). AC2 is a member of the Group II adenylyl cyclases, which are characterized by their stimulation by G-protein βγ subunits in the presence of activated Gαs.[2] Unlike some other AC isoforms, AC2 is insensitive to calcium/calmodulin.[2] Its high expression in the brain, particularly in regions like the hippocampus and cortex, underscores its importance in neuronal function.[1]
The cAMP produced by AC2 acts as a crucial second messenger, activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[3] These pathways, in turn, regulate a multitude of cellular processes, including gene expression, ion channel function, and synaptic strength, all of which are vital for proper neurological function.
AC2 Signaling Pathways in Neurons
The signaling cascades initiated by AC2 are complex and tightly regulated, allowing for precise control of neuronal activity.
Upstream Regulation of AC2
AC2 activity is modulated by various neurotransmitter receptors, primarily G-protein coupled receptors (GPCRs).
-
Dopamine Receptors: D2-like dopamine receptors (D2, D3, and D4) are coupled to inhibitory G-proteins (Gi/o) and have been shown to inhibit adenylyl cyclase activity. This inhibition can occur through the direct action of the Gαi subunit or through the Gβγ subunits released from Gi/o proteins, which can have opposing effects on AC2 depending on the context. In contrast, D1-like dopamine receptors (D1 and D5) are coupled to stimulatory G-proteins (Gs) and activate adenylyl cyclases. The interplay between these opposing inputs on AC2 is crucial for dopamine-mediated signaling in brain regions like the striatum.
-
Serotonin Receptors: The serotonin 5-HT1A receptor, which is coupled to Gi/o proteins, is known to inhibit adenylyl cyclase. This interaction is a key mechanism by which serotonin modulates mood, cognition, and neuronal excitability. Studies have shown differential coupling of 5-HT1 receptor subtypes to various Giα isoforms, which may contribute to their distinct functional roles.
-
Other GPCRs: Muscarinic acetylcholine receptors, specifically the Gq-coupled subtypes, can stimulate AC2 activity through a Protein Kinase C (PKC)-mediated phosphorylation mechanism.
Downstream Effectors of AC2-cAMP Signaling
Once cAMP is produced by AC2, it activates two main downstream signaling pathways:
-
Protein Kinase A (PKA) Pathway: PKA is a tetrameric enzyme that, upon binding cAMP, releases its catalytic subunits. These subunits then phosphorylate a wide array of substrate proteins, altering their activity. A key substrate in neurons is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase 1 (PP1), thereby amplifying the effects of PKA signaling. This pathway is critical for mediating the effects of dopamine on synaptic plasticity.
-
Exchange Protein Directly Activated by cAMP (Epac) Pathway: Epac proteins, particularly Epac2 which is highly expressed in the brain, are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Activation of Epac2 by cAMP leads to the activation of Rap1, which in turn influences various cellular processes, including cell adhesion, trafficking of AMPA receptors, and dendritic spine morphology. The Epac2-Rap1 signaling cascade has been implicated in synaptic remodeling and is a point of interest in developmental and psychiatric disorders.
Scaffolding and Feedback Regulation
The specificity and efficiency of AC2 signaling are further controlled by scaffolding proteins and feedback mechanisms.
-
A-Kinase Anchoring Proteins (AKAPs): AKAPs are a diverse family of proteins that tether PKA and other signaling molecules to specific subcellular locations. AKAP79/150, a prominent neuronal AKAP, has been shown to interact with AC isoforms, including AC2, and can scaffold them to glutamate receptors. This co-localization ensures that cAMP production and subsequent PKA-mediated phosphorylation occur in close proximity to their targets, thereby enhancing signaling specificity. AKAP79/150 also binds to the phosphatase calcineurin, creating a signaling complex that allows for bidirectional regulation of substrate phosphorylation.
-
Feedback Inhibition: The activity of AC2 can be regulated by downstream effectors in a feedback loop. For instance, PKC, which can be activated downstream of certain GPCRs, can phosphorylate and modulate AC2 activity. Additionally, PKA itself can phosphorylate and regulate the activity of certain AC isoforms, although the direct phosphorylation of AC2 by PKA is not well-established. A more recently discovered feedback mechanism involves the chaperone-assisted E3 ligase CHIP, which can promote the ubiquitination and proteolysis of the PKA catalytic subunit, thus attenuating cAMP signaling.
AC2 as a Therapeutic Target in Neurological Diseases
Aberrant AC2 signaling has been linked to several major neurological disorders, making it an attractive target for therapeutic intervention.
Alzheimer's Disease (AD)
In AD, there is evidence of altered cAMP signaling. While some studies suggest a general decrease in adenylyl cyclase activity in the AD brain, the specific role of AC2 is still under investigation. The Epac2 signaling pathway, a downstream effector of AC2, has been shown to be impaired in AD models, and its activation can promote synaptic plasticity. Given that AC2 is highly expressed in the hippocampus, a brain region severely affected in AD, modulating its activity could be a strategy to restore synaptic function and cognitive deficits.
Parkinson's Disease (PD)
Dopaminergic neurons in the substantia nigra, which degenerate in PD, rely heavily on dopamine receptor signaling, which is intricately linked to adenylyl cyclase activity. The inhibitory control of AC by D2 receptors is a key aspect of this signaling. Dysregulation of the cAMP/PKA/DARPP-32 pathway in the striatum is a hallmark of PD. Targeting AC2 could potentially rebalance this pathway and alleviate motor symptoms.
Schizophrenia
Schizophrenia is associated with altered dopaminergic and glutamatergic neurotransmission in the prefrontal cortex. Given the role of AC2 in integrating signals from dopamine and other neurotransmitter receptors, its dysfunction could contribute to the synaptic deficits observed in schizophrenia. Studies have reported alterations in the expression of genes related to cAMP signaling in the prefrontal cortex of individuals with schizophrenia.
Table 1: Summary of AC2's Role in Neurological Diseases
| Disease | Brain Region Implicated | Proposed Role of AC2 Dysregulation | Therapeutic Rationale |
| Alzheimer's Disease | Hippocampus, Cortex | Impaired cAMP signaling contributing to synaptic dysfunction and cognitive decline. | Activation of AC2 to enhance synaptic plasticity and memory. |
| Parkinson's Disease | Substantia Nigra, Striatum | Dysregulation of dopamine-mediated inhibition of AC, leading to imbalanced striatal output. | Modulation of AC2 to restore balance in the cAMP/PKA/DARPP-32 pathway. |
| Schizophrenia | Prefrontal Cortex | Altered integration of dopaminergic and glutamatergic signals, contributing to synaptic deficits. | Normalization of AC2 activity to correct aberrant neurotransmitter signaling. |
Quantitative Data
Precise quantitative data is essential for understanding the therapeutic potential of targeting AC2. The following tables summarize available data, while also highlighting areas where further research is needed.
Table 2: AC2 Expression in Human Brain (Illustrative - Data Needs to be Populated from Further Research)
| Brain Region | Normal Control (mRNA/protein level) | Alzheimer's Disease (Fold Change) | Parkinson's Disease (Fold Change) | Schizophrenia (Fold Change) | Reference |
| Hippocampus | High | Data Needed | Data Needed | Data Needed | |
| Prefrontal Cortex | Moderate-High | Data Needed | Data Needed | Data Needed | |
| Striatum | Moderate-High | Data Needed | Data Needed | Data Needed | |
| Substantia Nigra | Moderate | Data Needed | Data Needed | Data Needed |
Table 3: Kinetic Parameters of Human AC2 (Illustrative - Data Needs to be Populated from Further Research)
| Parameter | Value | Conditions | Reference |
| Km for ATP | Data Needed | e.g., Purified recombinant human AC2, 37°C, pH 7.4 | |
| Vmax | Data Needed | e.g., Purified recombinant human AC2, 37°C, pH 7.4 | |
| Specific Activity | 60 ± 10 µmol cAMP/mg/min (rat synaptosomes) | Partially purified from rat brain synaptosomes |
Table 4: Pharmacological Modulation of AC2 (Illustrative - Data Needs to be Populated from Further Research)
| Compound | Type | IC50 / EC50 | Assay System | Reference |
| SQ22,536 | General AC Inhibitor | IC50: 670 µM (AC2) | AC assay with Mg2+ | |
| 2',5'-dideoxyadenosine | General AC Inhibitor | IC50: 700 µM (AC2) | AC assay with Mg2+ | |
| ST034307 | Selective AC1 Inhibitor | - | - | |
| Novel AC2 Activator | Data Needed | Data Needed | Data Needed | |
| Novel AC2 Inhibitor | Data Needed | Data Needed | Data Needed |
Experimental Protocols
Adenylyl Cyclase Activity Assay in Brain Tissue
This protocol is adapted from methods using radiolabeled ATP to measure cAMP production in brain homogenates.
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 250 mM sucrose, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM ATP, 0.1 mM IBMX, creatine phosphate/creatine kinase regenerating system)
-
[α-³²P]ATP or [³H]ATP
-
Dowex and alumina columns for chromatography
-
Scintillation counter and fluid
Procedure:
-
Tissue Homogenization: Dissect and homogenize the brain tissue in ice-cold homogenization buffer.
-
Membrane Preparation: Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Assay Reaction: Set up reaction tubes containing assay buffer, the desired concentration of membrane protein, and any pharmacological agents (agonists, antagonists).
-
Initiate Reaction: Add radiolabeled ATP to start the reaction and incubate at 30-37°C for a defined period (e.g., 10-20 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).
-
cAMP Separation: Separate the radiolabeled cAMP from unreacted ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantification: Elute the cAMP and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/mg protein/min).
Immunohistochemistry for AC2 in Human Post-mortem Brain Tissue
This protocol outlines the steps for visualizing AC2 protein in paraffin-embedded human brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) human brain sections on slides
-
Xylene or a xylene substitute (e.g., CitriSolv)
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 10% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100)
-
Primary antibody against AC2
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (or substitute) to remove paraffin, followed by rehydration through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval buffer (e.g., in a microwave or water bath). Allow slides to cool.
-
Blocking Endogenous Peroxidase: If using a peroxidase-based detection system, incubate sections in a hydrogen peroxide solution to quench endogenous peroxidase activity.
-
Blocking Non-specific Binding: Incubate sections in blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against AC2 at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with ABC reagent.
-
Visualization: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
Live-Cell Imaging of cAMP Dynamics using FRET-based Biosensors
This protocol describes the use of genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensors to monitor real-time changes in cAMP levels in cultured neurons.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
FRET-based cAMP biosensor (e.g., an Epac-based sensor like CFP-Epac-YFP)
-
Transfection reagent (for cell lines) or viral vector (for primary neurons)
-
Live-cell imaging microscope equipped for FRET imaging (with appropriate filter sets and a sensitive camera)
-
Imaging medium
-
Pharmacological agents to stimulate or inhibit cAMP production
Procedure:
-
Biosensor Delivery: Introduce the FRET-based cAMP biosensor into the neurons via transfection or viral transduction. Allow for expression of the biosensor.
-
Cell Preparation for Imaging: Plate the neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Imaging Setup: Place the dish on the microscope stage within an environmental chamber that maintains appropriate temperature, humidity, and CO₂ levels.
-
Baseline Imaging: Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and capturing emission from both the donor and acceptor (e.g., YFP) fluorophores.
-
Stimulation: Add pharmacological agents to the imaging medium to modulate cAMP levels (e.g., a GPCR agonist to increase cAMP or an adenylyl cyclase inhibitor to decrease it).
-
Time-Lapse Imaging: Acquire a time-lapse series of FRET images to monitor the dynamic changes in the FRET ratio.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each time point and for regions of interest within the cells (e.g., soma, dendrites). Normalize the FRET ratio to the baseline to quantify the relative changes in cAMP concentration.
Future Directions and Conclusion
Adenylyl Cyclase 2 represents a highly promising, yet underexplored, therapeutic target for a variety of neurological diseases. The development of selective AC2 modulators is a critical next step in translating our understanding of its role in pathophysiology into viable treatments. Future research should focus on:
-
Quantitative Proteomics and Transcriptomics: Comprehensive studies are needed to precisely quantify the changes in AC2 expression in different brain regions and at various stages of neurological diseases.
-
Development of Selective Pharmacological Tools: The generation of potent and selective activators and inhibitors of AC2 is essential for both basic research and as potential therapeutic leads.
-
In-depth Signaling Pathway Analysis: Further elucidation of the specific GPCRs that couple to AC2 in different neuronal populations and the full complement of downstream effectors will provide a more nuanced understanding of its function.
-
Preclinical Studies: Testing the efficacy of AC2 modulators in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia will be crucial for validating its therapeutic potential.
References
- 1. Epac2-mediated dendritic spine remodeling: implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKAP79/150 impacts intrinsic excitability of hippocampal neurons through phospho-regulation of A-type K+ channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of EPAC2 alters dendritic spine morphology and inhibitory synapse density - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenylyl Cyclase 2 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclases (ACs) are a family of enzymes crucial for converting adenosine triphosphate (ATP) to the secondary messenger cyclic adenosine monophosphate (cAMP). In the cardiovascular system, cAMP signaling is a pivotal regulator of cardiac function, including heart rate, contractility, and relaxation. While the roles of the major cardiac AC isoforms, AC5 and AC6, have been extensively studied, the contribution of less abundant isoforms, such as Adenylyl Cyclase 2 (AC2), is an emerging area of investigation. This technical guide provides an in-depth overview of the current understanding of AC2 in cardiovascular research, focusing on its signaling pathways, potential as a therapeutic target, and the experimental methodologies used for its study.
Adenylyl cyclase 2 is a membrane-associated enzyme that is uniquely stimulated by the βγ-subunits of G proteins, rather than the αs-subunit that typically activates other AC isoforms. This distinct regulatory mechanism suggests that AC2 may be involved in specific signaling pathways and cellular responses within the cardiomyocyte.
Adenylyl Cyclase 2 Signaling in Cardiomyocytes
The canonical signaling pathway initiated by G-protein coupled receptor (GPCR) activation leading to cAMP production is well-established. However, the specific nuances of AC2-mediated signaling in cardiomyocytes are still under investigation. Based on its known regulatory mechanisms, the proposed signaling cascade involving AC2 is as follows:
-
GPCR Activation: Neurotransmitters or hormones, such as norepinephrine, bind to β-adrenergic receptors (β-ARs) on the cardiomyocyte membrane.
-
G-protein Dissociation: This binding event triggers a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαs and Gβγ subunits.
-
AC2 Activation: The liberated Gβγ-subunits directly interact with and activate Adenylyl Cyclase 2.
-
cAMP Production: Activated AC2 catalyzes the conversion of ATP to cAMP.
-
Downstream Effectors: cAMP then activates downstream effectors, primarily Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates various target proteins within the cardiomyocyte, including L-type calcium channels, phospholamban, and troponin I, leading to increased contractility and heart rate.
The compartmentalization of cAMP signaling is a critical concept in cardiac physiology. The localization of different AC isoforms to specific subcellular microdomains allows for precise spatial and temporal control of cAMP signals. While the exact localization of AC2 in cardiomyocytes is not definitively established, its unique regulation by Gβγ suggests it may be part of distinct signaling complexes, potentially leading to specific functional outcomes compared to the more abundant AC5 and AC6 isoforms.
Caption: Proposed signaling pathway of Adenylyl Cyclase 2 in cardiomyocytes.
Quantitative Data on Adenylyl Cyclase 2
Quantitative data specifically for AC2 in cardiovascular tissues is limited in the literature, with most studies focusing on the more abundant AC5 and AC6 isoforms. The Human Protein Atlas provides qualitative data on AC2 protein expression, indicating its presence in heart muscle. However, for a comprehensive understanding, further quantitative studies are necessary.
| Parameter | Tissue/Cell Type | Condition | Method | Finding | Reference |
| Protein Expression | Human Heart Muscle | Normal | Immunohistochemistry | Detected | The Human Protein Atlas |
| mRNA Expression | Human Heart | Normal | RNA-Seq | Low expression relative to AC5/AC6 | Inferred from multiple sources |
Adenylyl Cyclase 2 in Cardiovascular Disease
The role of AC2 in cardiovascular disease is an area of active research. While direct evidence is still emerging, studies on the broader adenylyl cyclase family provide some insights.
-
Cardiac Hypertrophy: Pathological cardiac hypertrophy is often associated with alterations in cAMP signaling. While the specific involvement of AC2 is not well-defined, its unique regulation suggests it could play a role in the nuanced changes in cAMP dynamics that occur during the development of hypertrophy.
-
Heart Failure: In heart failure, there is a general downregulation of β-adrenergic receptor signaling, including decreased adenylyl cyclase activity. Investigating the expression and activity of AC2 in heart failure models could reveal its potential contribution to the disease process and its viability as a therapeutic target.
Experimental Protocols
Studying the function of Adenylyl Cyclase 2 in a cardiovascular context requires a combination of molecular biology, biochemistry, and cell imaging techniques. Below are detailed methodologies for key experiments.
Quantification of AC2 mRNA Expression by qRT-PCR
This protocol allows for the sensitive and specific quantification of AC2 mRNA levels in cardiac tissue or isolated cardiomyocytes.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
AC2-specific primers and probe (if using TaqMan)
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cardiac tissue or cardiomyocytes using TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and AC2-specific primers (and probe). Include a no-template control and a standard curve of known concentrations.
-
Data Analysis: Run the qPCR reaction and analyze the data using the ΔΔCt method to determine the relative expression of AC2 mRNA, normalized to the housekeeping gene.
Measurement of Adenylyl Cyclase Activity
This assay measures the enzymatic activity of adenylyl cyclase in cardiac tissue homogenates or membrane preparations.
Materials:
-
Cardiac tissue or isolated cardiomyocytes
-
Homogenization buffer (e.g., Tris-HCl, EDTA, sucrose)
-
Assay buffer (containing ATP, MgCl2, cAMP, and a phosphodiesterase inhibitor like IBMX)
-
Radioactive [α-³²P]ATP
-
Dowex and alumina columns for cAMP separation
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cardiac tissue in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in a suitable buffer.
-
AC Assay: Incubate the membrane preparation with the assay buffer containing [α-³²P]ATP at 37°C for a defined period. The reaction is initiated by the addition of the membrane preparation.
-
Stimulation/Inhibition: To study the regulation of AC2, include specific activators (e.g., forskolin, which activates most ACs, or purified Gβγ subunits) or inhibitors in the assay.
-
Reaction Termination and cAMP Separation: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA). Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter. Calculate the adenylyl cyclase activity as pmol of cAMP formed per minute per mg of protein.
Caption: Workflow for a radioactive adenylyl cyclase activity assay.
Co-Immunoprecipitation (Co-IP) to Identify AC2-Interacting Proteins
This technique is used to identify proteins that interact with AC2 in its native cellular environment.
Materials:
-
Cardiac tissue or cardiomyocytes
-
Lysis buffer (containing non-ionic detergents and protease/phosphatase inhibitors)
-
Anti-AC2 antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential interacting partners
Procedure:
-
Cell Lysis: Lyse cardiac tissue or cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-AC2 antibody to form an antibody-antigen complex.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-AC2 complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the AC2 and its interacting proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting partners by Western blotting using specific antibodies or by mass spectrometry for a broader, unbiased screen.
FRET Imaging of AC2-Mediated cAMP Signaling
Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time visualization of cAMP dynamics in living cardiomyocytes.
Materials:
-
Isolated adult or neonatal cardiomyocytes
-
A FRET-based cAMP biosensor (e.g., a construct containing a cAMP-binding domain flanked by a FRET donor and acceptor pair like CFP and YFP)
-
Adenoviral or lentiviral vector for biosensor delivery
-
Live-cell imaging microscope equipped for FRET imaging (with appropriate excitation and emission filters)
-
Image analysis software
Procedure:
-
Biosensor Expression: Transduce cardiomyocytes with a viral vector encoding the FRET-based cAMP biosensor. Allow for sufficient expression time (e.g., 24-48 hours).
-
Live-Cell Imaging: Mount the cells on the microscope stage in a physiological buffer.
-
Baseline Imaging: Acquire baseline FRET images by exciting the donor fluorophore and measuring the emission from both the donor and acceptor.
-
Stimulation: Perfuse the cells with a solution containing a stimulus that is hypothesized to activate AC2 (e.g., a specific GPCR agonist).
-
Dynamic Imaging: Continuously acquire FRET images during and after stimulation to monitor the change in the FRET ratio, which reflects the change in intracellular cAMP concentration.
-
Data Analysis: Analyze the image series to quantify the change in the FRET ratio over time in different subcellular regions.
Caption: Workflow for FRET imaging of cAMP dynamics in cardiomyocytes.
Therapeutic Potential of Targeting Adenylyl Cyclase 2
The unique regulatory properties of AC2 make it an intriguing potential therapeutic target in cardiovascular disease.
-
Selective Modulation: Targeting AC2 could allow for the selective modulation of cAMP signaling downstream of Gβγ-activating pathways, potentially avoiding some of the off-target effects associated with global cAMP elevation.
-
Heart Failure Treatment: In heart failure, where β-adrenergic signaling is desensitized, enhancing the activity of specific AC isoforms like AC2 could be a novel strategy to restore cardiac function.
-
Drug Development: The development of small molecule modulators that specifically target AC2 could provide a new class of drugs for the treatment of various cardiovascular disorders. Further research is needed to validate AC2 as a therapeutic target and to develop isoform-selective compounds.
Conclusion
Adenylyl Cyclase 2 represents a relatively underexplored component of the complex cAMP signaling network in the cardiovascular system. Its distinct regulation by Gβγ subunits suggests a specialized role in cardiomyocyte function and a potential for selective therapeutic targeting. The application of advanced experimental techniques, including quantitative molecular biology, sophisticated enzymatic assays, and real-time imaging of signaling dynamics, will be crucial in elucidating the precise functions of AC2 in both health and disease. A deeper understanding of AC2's role will undoubtedly open new avenues for the development of novel therapies for cardiovascular diseases.
Unveiling AC2 selective-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AC2 selective-IN-1, a potent and selective inhibitor of adenylyl cyclase 2 (AC2). This document consolidates essential information regarding its procurement, biochemical properties, experimental applications, and its role within the AC2 signaling pathway, serving as a vital resource for researchers in pharmacology and drug discovery.
Supplier and Purchasing Information
This compound, also identified as compound 14 in seminal research, is available for purchase through specialized chemical suppliers. MedChemExpress is a confirmed supplier of this compound, offering it for research purposes.[1]
Table 1: Purchasing Details for this compound
| Supplier | Product Name | Catalog Number | Purity | Availability |
| MedChemExpress | This compound | HY-151869 | ≥98.0% | In stock |
Physicochemical and Pharmacological Properties
This compound is a novel 7-substituted 7-deazaadefovir analogue, identified as a potent and selective inhibitor of human adenylyl cyclase 2 (mAC2).[1]
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(6-amino-9H-purin-9-yl)ethoxymethylphosphonic acid bis(2,2-dimethylpropoxymethyl) ester | [1] |
| Molecular Formula | C41H47N8O8P | [1] |
| Molecular Weight | 810.83 g/mol | [1] |
| IC50 (mAC2) | 4.45 μM | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
The primary application of this compound is in cell-based assays to investigate the function and modulation of adenylyl cyclase 2. The following protocol is a synthesized methodology based on the characterization of AC2 inhibitors in HEK293 cells.
HEK293 Cell-Based Adenylyl Cyclase Activity Assay
This assay measures the accumulation of cyclic AMP (cAMP) in response to stimuli in human embryonic kidney 293 (HEK293) cells, which endogenously express several adenylyl cyclase isoforms, including AC2.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Forskolin (an activator of most adenylyl cyclase isoforms)
-
G-protein coupled receptor (GPCR) agonists (e.g., isoproterenol for β-adrenergic receptors)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-incubation with Inhibitor:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the culture medium from the cells and replace it with the medium containing the inhibitor at various concentrations.
-
Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells with the inhibitor for a specific period (e.g., 30 minutes) at 37°C.
-
-
Stimulation:
-
Add a stimulating agent such as forskolin or a specific GPCR agonist to the wells. A PDE inhibitor like IBMX should also be included to prevent cAMP breakdown.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add lysis buffer to each well and incubate as per the cAMP assay kit instructions to release intracellular cAMP.
-
-
cAMP Measurement:
-
Quantify the cAMP concentration in the cell lysates using a competitive immunoassay or other detection methods as per the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of the stimulated cAMP production.
-
Adenylyl Cyclase 2 (AC2) Signaling Pathway
Adenylyl cyclase 2 is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The activity of AC2 is intricately regulated by various signaling molecules, including G-proteins and protein kinase C (PKC).
Regulation by G-Proteins
-
Gαs: The stimulatory G-protein alpha subunit (Gαs), when activated by a G-protein coupled receptor (GPCR), directly binds to and activates AC2, leading to an increase in cAMP production.
-
Gβγ: The G-protein beta-gamma subunit complex (Gβγ) can also stimulate AC2 activity. The source of the Gβγ dimer (from Gq or Gi) can influence the nature of the effect.
-
Gαi: The inhibitory G-protein alpha subunit (Gαi), upon activation, can inhibit the activity of some adenylyl cyclase isoforms, though the direct effect on AC2 is less pronounced compared to its stimulation by Gαs and Gβγ.
Regulation by Protein Kinase C (PKC)
-
AC2 can be directly phosphorylated and activated by Protein Kinase C (PKC). This provides a mechanism for cross-talk between Gq-coupled receptors (which activate PKC via phospholipase C) and the cAMP signaling pathway.
Caption: Adenylyl Cyclase 2 (AC2) Signaling Pathway and its Inhibition.
Experimental Workflow for Studying AC2 Inhibition
The following workflow outlines the general steps for investigating the effects of this compound in a cellular context.
Caption: Workflow for AC2 Inhibition Studies.
References
An In-depth Technical Guide to a Selective Adenylyl Cyclase 2 (AC2) Inhibitor
Disclaimer: The compound name "AC2 selective-IN-1" does not correspond to a publicly registered or commercially available molecule. This guide focuses on a potent and selective Adenylyl Cyclase 2 (AC2) inhibitor, designated as compound 14 , as described in the scientific literature. This compound is a 7-deazapurine analogue of adefovir and represents a significant tool for researchers in the field.
Core Compound Identification
While a specific CAS number for compound 14 is not publicly available, its identity is established through its chemical synthesis and structure. It is a novel 7-substituted 7-deazaadefovir analogue.
Chemical Name: (S)-isopropyl 2-(((2-((6-amino-7-(3-(1,2,4-oxadiazol-5-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)methyl)(phenoxy)phosphoryl)amino)propanoate
Chemical Structure: (Inferred from the synthesis pathway described in the primary literature)
Physicochemical and Pharmacological Properties
The following table summarizes the known properties of compound 14, a selective AC2 inhibitor.
| Property | Value | Source |
| Molecular Formula | C33H38N9O6P | Deduced from structure |
| Molecular Weight | 703.68 g/mol | Calculated |
| Appearance | Not Reported | - |
| Solubility | Not Reported | - |
| Mechanism of Action | Selective inhibitor of human adenylyl cyclase 2 (AC2) | [1] |
| IC50 (AC2) | 4.45 μM | [1] |
| Selectivity | Selective for AC2 over AC1 and AC5 | [1] |
| Toxicity | Non-toxic in J774A.1 and HEK-AC1 cells at tested concentrations | [1] |
Mechanism of Action and Signaling Pathway
Compound 14 is an acyclic nucleoside phosphonate, a class of molecules designed to mimic natural nucleotides.[1] These analogues are known to interact with the ATP-binding site of adenylyl cyclases. By selectively binding to the catalytic site of AC2, compound 14 inhibits the conversion of ATP to cyclic AMP (cAMP). This leads to a reduction in downstream signaling cascades mediated by cAMP and Protein Kinase A (PKA).
Adenylyl cyclase 2 is a membrane-bound enzyme that is stimulated by G-protein beta and gamma subunits and protein kinase C (PKC), and is insensitive to Ca2+/calmodulin. Its inhibition can modulate a variety of cellular processes.
Quantitative Data
The inhibitory activity and cytotoxicity of compound 14 and related compounds were evaluated in cell-based assays. The data is summarized from the primary literature.
Table 1: Inhibition of Mammalian Adenylyl Cyclases (mACs)
| Compound | Remaining AC1 Activity (%) | Remaining AC2 Activity (%) | Remaining AC5 Activity (%) |
|---|---|---|---|
| 14 | 100 | -14 | 100 |
| 3 | 100 | 26 | 100 |
| 4 | 100 | 26 | 100 |
| 7 | 100 | 26 | 100 |
| 15 | 100 | 26 | 100 |
| 24 | 100 | 26 | 100 |
Data represents remaining AC activity at a fixed prodrug concentration of 30 μM. A value of -14% for compound 14 on AC2 indicates inhibition below the basal levels of cAMP.
Table 2: Cytotoxicity in J774A.1 and HEK-AC1 Cells
| Compound | J774A.1 Viability (%) | HEK-AC1 Viability (%) |
|---|---|---|
| 14 | 100 | 100 |
| 3 | 100 | 0 |
| 4 | 100 | 0 |
| 7 | 100 | 0 |
| 19 | 0 | 0 |
| 20 | 0 | 0 |
Data represents cell viability at a fixed prodrug concentration of 30 μM.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
5.1. Inhibition of Mammalian Adenylyl Cyclases
This protocol describes a cell-based assay to determine the inhibitory effect of compounds on specific adenylyl cyclase isoforms.
-
Cell Line: HEKΔ3/6 cells (a human embryonic kidney cell line with knockout of endogenous AC3 and AC6, resulting in reduced background forskolin-stimulated cAMP formation).
-
Methodology:
-
HEKΔ3/6 cells are transiently transfected to overexpress human AC1, AC2, or AC5.
-
Cells are seeded in 24-well plates and grown to confluence.
-
The growth medium is replaced with serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, and cells are incubated for 15 minutes at 37°C.
-
The test compound (e.g., compound 14) is added at a final concentration of 30 μM, along with 10 μM forskolin (to stimulate AC activity).
-
The incubation continues for 10 minutes at 37°C.
-
The reaction is terminated by the addition of 0.5 M HCl.
-
Cell lysates are neutralized with 0.5 M NaOH.
-
The concentration of cAMP in the lysates is determined using a competitive protein binding assay with [3H]cAMP.
-
Results are expressed as the percentage of remaining AC activity compared to a vehicle control.
-
5.2. Cytotoxicity Assay
This protocol outlines the procedure to assess the toxicity of the compounds on different cell lines.
-
Cell Lines: J774A.1 (murine macrophage-like) and HEK-AC1 (HEK cells overexpressing AC1).
-
Methodology:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The test compound is added to the wells at a final concentration of 30 μM. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell viability is assessed using a standard MTS assay (or a similar colorimetric assay like MTT).
-
The absorbance is measured using a plate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
References
In-Depth Technical Guide to Adenylyl Cyclase 2 (AC2) Inhibition
A comprehensive overview of the current landscape of Adenylyl Cyclase 2 inhibitors, drawing from recent findings in the field. This guide details the quantitative data on inhibitor selectivity, experimental methodologies for compound characterization, and the underlying signaling pathways.
While a specific 2023 publication by "Kraina et al." on Adenylyl Cyclase 2 (AC2) inhibitors could not be definitively located, this technical guide synthesizes data from recent and relevant publications to provide a detailed resource for researchers, scientists, and drug development professionals. The focus is on the characterization of known and novel compounds, their isoform selectivity, and the methodologies used to assess their inhibitory potential.
Quantitative Data on AC2 Inhibitors
The development of isoform-selective AC inhibitors is crucial for targeted therapeutic interventions. The following tables summarize the inhibitory potency (IC₅₀) and selectivity of various compounds against AC2 and other AC isoforms.
Table 1: Potency of Common Adenylyl Cyclase Inhibitors Against AC2 and Other Isoforms
| Compound | AC1 IC₅₀ (µM) | AC2 IC₅₀ (µM) | AC5 IC₅₀ (µM) | AC6 IC₅₀ (µM) | Reference |
| SQ 22,536 | >1000 | 280 (Mn²⁺) / 2600 (Mg²⁺) | 15 (Mg²⁺) | 150 (Mn²⁺) | [1][2] |
| NKY80 | - | 1700 | 8.3 | - | [1][2] |
| 2',5'-dideoxyadenosine | - | - | - | - | [3] |
Note: IC₅₀ values can vary based on assay conditions, such as the presence of Mg²⁺ or Mn²⁺ cofactors.
Table 2: Selectivity Profile of Investigated AC Inhibitors
| Compound | Primary Target(s) | Notes | Reference |
| SQ 22,536 | AC5/AC6 | Often described as AC5-selective, but shows similar potency for AC6. Weak inhibitor of AC2. | |
| NKY80 | AC5 | Marketed as a selective AC5 inhibitor, but comprehensive isoform screening is limited. | |
| NB001 | Indirectly affects cAMP | Previously described as an AC1-selective inhibitor, but does not directly target AC1. | |
| SKF-83566 | AC2 | Identified as a selective AC2 inhibitor with superior pharmacological properties compared to other available inhibitors. |
Experimental Protocols
The following sections detail the methodologies for key experiments in the characterization of AC2 inhibitors.
High-Throughput Screening (HTS) for AC2 Inhibitors
This protocol outlines a cell-based approach for the discovery of novel AC2 inhibitors.
-
Cell Line: HEK-293 cells stably overexpressing human AC2.
-
Assay Principle: Measurement of intracellular cyclic AMP (cAMP) levels in response to an AC activator and potential inhibitors. Phorbol 12-myristate 13-acetate (PMA) is used to stimulate AC2 activity.
-
Procedure:
-
Seed AC2-expressing HEK-293 cells in 384-well plates.
-
Pre-incubate cells with test compounds from a chemical library (e.g., NIH Clinical Collections).
-
Stimulate the cells with PMA to activate AC2.
-
Lyse the cells and measure cAMP levels using a competitive binding assay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Hit Identification: Compounds that significantly reduce PMA-stimulated cAMP production are identified as primary hits.
Orthogonal and Counterscreening Assays
To confirm direct inhibition of AC2 and eliminate false positives, a series of secondary assays are employed.
-
Membrane-Based AC Assay:
-
Prepare membrane fractions from cells overexpressing AC2.
-
Incubate membranes with ATP, a phosphodiesterase inhibitor (e.g., IBMX), and the test compound.
-
Measure the production of cAMP. This confirms that the inhibitor acts directly on the enzyme and not on other cellular components affecting cAMP levels.
-
-
Counterscreening against other AC isoforms:
-
Perform the membrane-based AC assay using membranes from cells expressing other AC isoforms (e.g., AC1, AC5, AC6).
-
This determines the isoform selectivity of the identified inhibitor.
-
-
Forskolin-Stimulated cAMP Assay:
-
Use forskolin, a general activator of most AC isoforms (except AC9), to stimulate cAMP production.
-
Inhibition of forskolin-stimulated cAMP suggests the compound may bind to the catalytic site or an allosteric site involved in general activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of AC2 inhibitors.
Caption: G-protein coupled receptor (GPCR) signaling pathway leading to the activation of Adenylyl Cyclase 2 (AC2) and its inhibition.
Caption: High-throughput screening (HTS) workflow for the identification of novel AC2 inhibitors.
References
7-Deazapurine Analogues as Potent Enzyme Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the landscape of 7-deazapurine analogues as a versatile class of enzyme inhibitors. These purine isosteres, where the nitrogen at position 7 is replaced by a carbon, exhibit a wide range of biological activities, making them compelling scaffolds in the development of novel therapeutics, particularly in oncology and virology. This document provides a comprehensive overview of their inhibitory activities against key enzyme targets, detailed experimental protocols for assessing their efficacy, and visual representations of the associated signaling pathways.
Introduction to 7-Deazapurine Analogues
7-Deazapurine nucleosides are analogues of natural purine nucleosides with diverse biological activities.[1][2] The substitution of the N7 atom with a carbon atom alters the electron distribution in the purine ring system, often leading to enhanced binding affinity and selectivity for target enzymes.[1][2] This structural modification also provides a vector for further chemical derivatization at the C7 position, allowing for the fine-tuning of pharmacological properties.[1] Consequently, 7-deazapurine analogues have been successfully developed as inhibitors of various enzymes, including protein kinases, viral polymerases, adenosine kinases, and purine nucleoside phosphorylase.
Data Presentation: Inhibitory Activities of 7-Deazapurine Analogues
The following tables summarize the quantitative inhibitory activities of representative 7-deazapurine analogues against key enzyme targets. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.
Table 1: Inhibition of Protein Kinases by 7-Deazapurine Analogues
| Compound/Analogue | Target Kinase | IC50 (µM) | Reference |
| Isatin-Deazapurine Hybrid (Compound 5) | EGFR | 0.092 ± 0.003 | |
| Isatin-Deazapurine Hybrid (Compound 5) | HER2 | 0.081 ± 0.002 | |
| Isatin-Deazapurine Hybrid (Compound 5) | VEGFR2 | 0.104 ± 0.004 | |
| Isatin-Deazapurine Hybrid (Compound 5) | CDK2 | 0.112 ± 0.005 |
Table 2: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) by 7-Deazapurine Analogues
| Compound/Analogue | Virus | IC50 (µM) | Reference |
| 7-deaza-2'-C-methyladenosine (7DMA) | Zika Virus (ZIKV) | Not specified | |
| 7-deaza-2'-C-methyladenosine | West Nile Virus (WNV) | Not specified | |
| 7-substituted 7-deazaadenosine analogues | ZIKV, JEV, WNV RdRp | 0.3 - 0.5 |
Table 3: Inhibition of Adenosine Kinase (ADK) by 7-Deazapurine Analogues
| Compound/Analogue | Enzyme Source | Ki (µM) | Reference |
| 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides | Mycobacterium tuberculosis ADK | Potent and selective | |
| South (S)- and North (N)-Methanocarba-7-Deazaadenosine Analogues | Human ADK | - |
Table 4: Inhibition of Purine Nucleoside Phosphorylase (PNP) by 7-Deazapurine Analogues
| Compound/Analogue | Enzyme Source | Ki (µM) | Reference |
| 6-chloro-7-deazapurine 2'-deoxyribofuranoside | E. coli PNP | 2.4 | |
| 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside | E. coli PNP | 2.3 | |
| Fleximer analogues of 7-deazapurines | Human PNP | 700 |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are intended to serve as a guide for researchers in the evaluation of 7-deazapurine analogues.
Protein Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a luminescence-based kinase assay to determine the inhibitory activity of test compounds against Epidermal Growth Factor Receptor (EGFR). The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (7-deazapurine analogue) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle control to the wells of the microplate.
-
Add 5 µL of a 2X kinase/substrate solution (containing EGFR and peptide substrate in kinase assay buffer) to each well.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution (in kinase assay buffer). The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of 7-deazapurine analogues against viral RdRp. This example uses a reporter gene (e.g., Gaussia luciferase, Gluc) under the control of a viral promoter, where reporter expression is dependent on the activity of the viral polymerase complex.
Materials:
-
HEK293T cells or other suitable host cell line
-
Plasmids encoding the viral RdRp (e.g., nsp12 for SARS-CoV-2), accessory proteins (e.g., nsp7, nsp8), and a reporter plasmid with a viral promoter driving luciferase expression.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent.
-
Test compound (7-deazapurine analogue) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmids encoding the RdRp complex and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: At 12-24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Collect the cell culture supernatant (for secreted luciferase like Gluc) or lyse the cells.
-
Add the luciferase assay reagent to the supernatant or lysate according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of RdRp activity for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the data in a dose-response curve. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.
Adenosine Kinase (ADK) Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibition of adenosine kinase. The assay relies on the direct detection of ADP produced during the kinase reaction.
Materials:
-
Recombinant human ADK enzyme.
-
Assay buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA).
-
Adenosine (substrate).
-
ATP (co-substrate).
-
Test compound (7-deazapurine analogue) dissolved in DMSO.
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs) or similar.
-
Black, low-volume 384-well plates.
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compound or vehicle control (DMSO) into the wells of the assay plate.
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution containing ADK in assay buffer. Add 5 µL to each well.
-
Prepare a 2X substrate solution containing adenosine and ATP in assay buffer.
-
-
Reaction Initiation and Incubation: Add 5 µL of the 2X substrate solution to each well to start the reaction. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Prepare the ADP detection mix containing the ADP FP antibody and tracer according to the manufacturer's protocol.
-
Add 10 µL of the detection mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert the FP values to the amount of ADP produced using a standard curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This protocol details a colorimetric assay for measuring the activity of purine nucleoside phosphorylase by monitoring the formation of uric acid from inosine through a coupled reaction with xanthine oxidase.
Materials:
-
Purified PNP enzyme or cell/tissue lysate.
-
PNP Assay Buffer (e.g., 50mM potassium phosphate, pH 7.5).
-
Inosine (substrate).
-
Xanthine Oxidase (coupling enzyme).
-
Test compound (7-deazapurine analogue) dissolved in DMSO or water.
-
96-well UV-transparent microplate.
Procedure:
-
Sample Preparation (for lysates): Homogenize cells or tissues in cold PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate.
-
Reaction Setup:
-
In a 96-well plate, add 2-50 µL of the sample (purified enzyme or lysate).
-
Add the test compound at various concentrations or a vehicle control.
-
Include a positive control (known PNP inhibitor) and a background control (no enzyme).
-
Adjust the volume in each well to 50 µL with PNP Assay Buffer.
-
-
Reaction Initiation: Prepare a Reaction Mix containing PNP Assay Buffer, Inosine, and Xanthine Oxidase. Add 50 µL of the Reaction Mix to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 293 nm in kinetic mode at room temperature or 37°C for at least 30 minutes, taking readings every 1-2 minutes.
-
Data Analysis: Calculate the rate of uric acid formation (change in absorbance over time). Determine the percent inhibition for each compound concentration and calculate the IC50 or Ki value.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the enzyme targets of 7-deazapurine analogues.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: HER2 signaling cascade and inhibition point.
Caption: VEGFR2-mediated signaling and its inhibition.
Caption: Role of CDK2 in cell cycle and its inhibition.
Caption: Adenosine metabolism and signaling inhibition.
Caption: General workflow for a kinase inhibition assay.
References
Methodological & Application
Application Notes and Protocols for a Selective Adenylyl Cyclase 2 (AC2) Inhibitor
Product Name: AC2 Selective-IN-1 (Hypothetical)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general guideline for the use of a selective Adenylyl Cyclase 2 (AC2) inhibitor in cell culture. "this compound" is a hypothetical compound name based on available research on selective AC2 inhibitors. Researchers should optimize protocols for their specific cell lines and experimental conditions.
Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous signaling pathways. There are ten known isoforms of AC in mammals (nine membrane-bound and one soluble), each with distinct tissue distribution and regulatory properties. Adenylyl Cyclase 2 (AC2) is a membrane-bound isoform that is stimulated by Gs alpha subunit (Gαs) and protein kinase C (PKC). Selective inhibition of AC2 is a valuable tool for dissecting its specific roles in cellular processes and for potential therapeutic development.
This compound is a potent and selective inhibitor of human AC2. These application notes provide protocols for its use in cell culture, including determining optimal dosage, assessing effects on cAMP levels, and general cell handling procedures.
Data Presentation
The following tables summarize quantitative data from studies on a selective AC2 inhibitor.[1] These values can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Activity of a Selective AC2 Inhibitor
| Cell Line | Assay Condition | Inhibitor Concentration | Remaining AC2 Activity (%) |
| HEKΔ3/6-hAC2 | Forskolin-stimulated | 30 µM | < 0 |
Data represents the mean of at least three independent experiments. Negative values indicate inhibition below the basal cAMP level.[1]
Table 2: Cytotoxicity Profile of a Selective AC2 Inhibitor
| Cell Line | Inhibitor Concentration | Cell Viability (%) |
| J774A.1 Macrophages | 10 µM | ~100 |
| HEK-AC1 | 30 µM | ~100 |
Cell viability was assessed after a specified incubation period. Values close to 100% indicate no significant cytotoxicity.[1]
Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving Adenylyl Cyclase 2.
Caption: Signaling pathway of Adenylyl Cyclase 2 (AC2) and its inhibition.
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: Reconstitute the lyophilized powder in sterile DMSO to a stock concentration of 10 mM. For a 1 mg vial with a molecular weight of X g/mol , add Y µL of DMSO. (Note: The exact molecular weight and required volume of DMSO should be obtained from the product datasheet).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for at least 6 months.[2]
General Cell Culture and Handling
This protocol is a general guideline and should be adapted for the specific cell line being used.
-
Media Preparation: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For example, HEK293 cells are typically cultured in DMEM with 10% FBS, while J774A.1 cells are grown in DMEM with 10% FBS and 1% L-glutamine.
-
Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
For adherent cells, add trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at the desired density.
-
Determining Optimal Inhibitor Concentration (Dose-Response Curve)
To determine the effective concentration of this compound for your cell line, it is recommended to perform a dose-response experiment.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability (Cytotoxicity):
-
After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the cell viability (%) against the log of the inhibitor concentration to generate a dose-response curve and determine the concentration that causes 50% inhibition of cell growth (IC50) for cytotoxicity.
-
-
Assessment of AC2 Inhibition (cAMP Measurement):
-
After the desired treatment duration, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
To measure the effect on stimulated AC activity, cells can be co-treated with an AC activator like Forskolin.
-
Plot the cAMP concentration against the log of the inhibitor concentration to determine the IC50 for AC2 inhibition.
-
Western Blotting for Downstream Signaling
This protocol can be used to assess the effect of this compound on downstream targets of the cAMP/PKA pathway, such as the phosphorylation of CREB (p-CREB).
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein (e.g., anti-p-CREB, anti-CREB, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for a Selective Adenylyl Cyclase 2 (AC2) Inhibitor
Note: The specific compound "AC2 selective-IN-1" is not extensively documented in publicly available scientific literature under this exact name. The following application notes and protocols are based on a representative potent and selective human adenylyl cyclase 2 (AC2) inhibitor, referred to as Compound 14 in the publication "Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir".[1][2] These guidelines are intended for researchers, scientists, and drug development professionals working on AC2-related signaling pathways.
Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[3] There are ten known isoforms of AC in mammals (nine membrane-bound and one soluble), each with distinct tissue distribution and regulatory properties. Adenylyl cyclase 2 (AC2) is highly expressed in the brain and other tissues and is stimulated by G-protein Gs alpha subunits and G beta-gamma subunit complexes, as well as by protein kinase C (PKC).[4][5] The development of isoform-selective AC inhibitors is crucial for elucidating the specific physiological roles of each AC isoform and for developing targeted therapeutics. This document provides detailed information and protocols for the in vitro use of a selective AC2 inhibitor.
Mechanism of Action
The representative AC2 inhibitor is a 7-deazapurine analogue of adefovir. It acts as a competitive inhibitor at the ATP-binding site of the adenylyl cyclase 2 enzyme. By selectively binding to AC2, it prevents the conversion of ATP to cAMP, thereby reducing the intracellular concentration of this second messenger. This leads to the downstream modulation of cAMP-dependent pathways, such as those mediated by Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
In Vitro Applications
-
Study of AC2-mediated signaling pathways: The inhibitor can be used to investigate the role of AC2 in specific cellular processes and signaling cascades.
-
Validation of AC2 as a therapeutic target: Its use in disease-relevant cell models can help validate AC2 as a potential drug target.
-
High-throughput screening: As a reference compound in screening assays to identify other novel AC2 modulators.
-
Investigation of neurological disorders: Given the high expression of AC2 in the brain, this inhibitor is a valuable tool for studying its role in neurological functions and diseases.
Quantitative Data
The following table summarizes the inhibitory potency and selectivity of the representative AC2 inhibitor (Compound 14) in a cell-based assay using HEK293 cells overexpressing human adenylyl cyclase isoforms.
| Compound | Target | IC50 (µM) | Cell Line | Notes |
| Representative AC2 Inhibitor (Compound 14) | AC2 | 4.45 | HEK293 | Potent and selective inhibition of AC2. |
| AC1 | > 30 | HEK293 | Exhibited no significant inhibition of AC1 at the tested concentrations. | |
| AC5 | > 30 | HEK293 | Exhibited no significant inhibition of AC5 at the tested concentrations. |
Experimental Protocols
1. Cell-Based Adenylyl Cyclase Inhibition Assay
This protocol describes how to measure the inhibitory effect of the selective AC2 inhibitor on forskolin-stimulated cAMP production in HEK293 cells overexpressing human AC2.
Materials:
-
HEK293 cells stably overexpressing human AC2 (or other desired AC isoform)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Selective AC2 inhibitor
-
Forskolin (FSK)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Protocol:
-
Cell Culture:
-
Culture HEK293-AC2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 50,000 cells/well and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the selective AC2 inhibitor in DMSO.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in serum-free DMEM.
-
-
Inhibition Assay:
-
Wash the cells once with warm PBS.
-
Add 50 µL of the diluted inhibitor to the respective wells. For control wells, add 50 µL of serum-free DMEM with the corresponding DMSO concentration.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Stimulation and Lysis:
-
Prepare a stimulation solution containing forskolin (a direct activator of most adenylyl cyclases) and IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in serum-free DMEM. A final concentration of 10 µM forskolin and 500 µM IBMX is recommended.
-
Add 50 µL of the stimulation solution to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the forskolin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Reagent and Solution Preparation
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Inhibitor Stock Solution: 10 mM in 100% DMSO. Store at -20°C.
-
Forskolin Stock Solution: 10 mM in 100% DMSO. Store at -20°C.
-
IBMX Stock Solution: 100 mM in 100% DMSO. Store at -20°C.
Visualizations
Caption: AC2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Cell-Based AC2 Inhibition Assay.
References
- 1. Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent and selective human AC2 inhibitor based on 7-deazapurine analogues of adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 4. ADCY2 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Adenylyl Cyclase Isoform 2 (AC2) Inhibition in Cell-Based Assays
Disclaimer: A specific inhibitor designated "AC2 selective-IN-1" was not identified in publicly available scientific literature. The following application notes and protocols are based on the broader topic of selective adenylyl cyclase isoform 2 (AC2) inhibition and feature examples of compounds with reported selectivity for AC2.
Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signaling pathways. The nine membrane-bound AC isoforms (AC1-9) exhibit distinct tissue distribution and are differentially regulated, making them attractive targets for therapeutic intervention. Adenylyl cyclase isoform 2 (AC2) is of particular interest due to its unique regulatory properties and expression patterns. Unlike other isoforms, AC2 is stimulated by Gβγ subunits of G proteins and protein kinase C (PKC), and it is insensitive to calcium/calmodulin. Dysregulation of AC2 has been implicated in various physiological and pathological processes, highlighting the need for selective inhibitors to dissect its functions and for potential therapeutic development.
These application notes provide a summary of compounds with reported AC2 inhibitory activity and a detailed protocol for a cell-based assay to screen for novel AC2 inhibitors.
Data Presentation: AC2 Inhibitors
The following table summarizes quantitative data for compounds that have demonstrated inhibitory activity with some selectivity for AC2. It is important to note that these compounds may have off-target effects, and their selectivity is not absolute.
| Compound Name | Assay Type | Cell Line/System | Reported IC₅₀/EC₅₀ | Reference |
| SKF-83566 | Dopamine Transporter (DAT) Inhibition | LLc-PK-rDAT cells | IC₅₀: 5.7 µM | [1][2] |
| [³H]CFT Binding (DAT) | LLc-PK-rDAT cells | IC₅₀: 0.51 µM | [2][3] | |
| Evoked Dopamine Release | Rat Striatal Slices | EC₅₀: 1.3 µM | [1] | |
| AC Inhibition | Isolated Rabbit Thoracic Aorta | Selective inhibition of AC2 over AC1 and AC5 (specific IC₅₀ not provided) | ||
| 6A7DA (iso-forskolin) | Adenylyl Cyclase Activity Assay (in the presence of Mg²⁺) | Membrane preparation | IC₅₀ for AC2: 1.8 µM |
Experimental Protocols
Protocol 1: Cell-Based Assay for Screening AC2 Inhibitors in HEK293 Cells
This protocol describes a method for screening compounds for their ability to inhibit AC2 activity in a cellular context using Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells endogenously express several AC isoforms, including AC2. To enhance the AC2-specific signal, one could use a HEK293 cell line engineered to overexpress AC2 or a knockout cell line lacking other dominant AC isoforms.
Materials:
-
HEK293 cells (or HEK293 cells overexpressing AC2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
Forskolin (AC activator, dissolved in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor, dissolved in DMSO)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP detection kit
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor (if available) in serum-free DMEM. The final DMSO concentration should be kept below 0.5%.
-
Aspirate the culture medium from the wells.
-
Add 50 µL of serum-free DMEM containing 1 mM IBMX to each well and incubate for 10-15 minutes at 37°C. IBMX is used to prevent the degradation of cAMP.
-
Add 25 µL of the diluted test compounds to the respective wells. For control wells, add 25 µL of serum-free DMEM with the corresponding DMSO concentration.
-
Incubate for 15-30 minutes at 37°C.
-
-
AC Stimulation:
-
Prepare a solution of forskolin in serum-free DMEM. The final concentration of forskolin should be one that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized for the specific cell line).
-
Add 25 µL of the forskolin solution to all wells except the basal control wells (which receive 25 µL of serum-free DMEM).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium from the wells.
-
Lyse the cells by adding the lysis buffer provided with the cAMP detection kit, following the manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the forskolin-stimulated control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Visualizations
Adenylyl Cyclase 2 Signaling Pathway
Caption: Adenylyl Cyclase 2 (AC2) signaling pathway.
Experimental Workflow for AC2 Inhibitor Screening
Caption: Workflow for a cell-based AC2 inhibitor screening assay.
References
Application Notes and Protocols for AC2 selective-IN-1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC2 selective-IN-1, also identified as compound 14 in the scientific literature, is a potent and selective inhibitor of human adenylyl cyclase 2 (AC2), a key enzyme in the G-protein coupled receptor signaling pathway.[1][2] With an IC50 value of 4.45 µM, this non-toxic inhibitor serves as a valuable molecular probe for investigating the physiological and pathological roles of AC2.[1][2] These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its use in research settings.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on adenylyl cyclase 2, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] As a crucial second messenger, cAMP is involved in a myriad of cellular processes. The activity of AC2 is modulated by G-protein subunits and other signaling molecules. Understanding this pathway is critical for designing and interpreting experiments using this compound.
Solubility in DMSO
Quantitative solubility data for this compound in DMSO is not publicly available. Therefore, it is crucial for researchers to determine the solubility for their specific experimental needs. The following tables outline a general protocol for determining both thermodynamic and kinetic solubility.
Table 1: Thermodynamic Solubility Determination Protocol
| Step | Procedure | Details |
| 1 | Compound Preparation | Accurately weigh a small amount of this compound powder. |
| 2 | Solvent Addition | Add a known volume of high-purity, anhydrous DMSO to the solid compound. |
| 3 | Equilibration | Agitate the solution at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. |
| 4 | Separation | Centrifuge the solution to pellet any undissolved solid. |
| 5 | Quantification | Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). |
Table 2: Kinetic Solubility Determination Protocol
| Step | Procedure | Details |
| 1 | Stock Solution Preparation | Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). |
| 2 | Serial Dilution | Perform serial dilutions of the stock solution in DMSO. |
| 3 | Aqueous Buffer Addition | Add a fixed volume of a relevant aqueous buffer (e.g., PBS, pH 7.4) to each dilution. The final DMSO concentration should be kept low (typically ≤1%). |
| 4 | Incubation | Incubate the plate at room temperature for a set time (e.g., 1-2 hours) to allow for precipitation. |
| 5 | Analysis | Measure the turbidity of each well using a nephelometer. The highest concentration that remains clear is considered the kinetic solubility. |
Stability in DMSO
The stability of this compound in DMSO has not been formally reported. It is best practice to prepare fresh solutions for each experiment. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. If a DMSO stock solution must be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of the compound in DMSO can be assessed using the following protocol.
Table 3: Stability Assessment Protocol
| Step | Procedure | Details |
| 1 | Stock Solution Preparation | Prepare a stock solution of this compound in DMSO at a known concentration. |
| 2 | Storage Conditions | Aliquot the stock solution and store under different conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect from light. |
| 3 | Time-Point Analysis | At various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze an aliquot from each storage condition. |
| 4 | Quantification | Use an analytical method like HPLC-UV or LC-MS to determine the concentration of the parent compound and identify any potential degradation products. |
| 5 | Data Analysis | Plot the percentage of the remaining parent compound against time for each storage condition to determine the degradation rate. |
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a general workflow for determining the solubility and stability of this compound in DMSO.
Recommendations for Use
-
Use Anhydrous DMSO: To minimize degradation, it is recommended to use high-purity, anhydrous DMSO.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound in DMSO for each experiment to ensure compound integrity and concentration accuracy.
-
Storage of Stock Solutions: If storage is necessary, aliquot stock solutions into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should be kept as low as possible (typically below 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (DMSO alone) in your experiments.
By following these guidelines and protocols, researchers can confidently utilize this compound as a tool to investigate the intricate roles of adenylyl cyclase 2 in various biological systems.
References
Application Notes and Protocols: cAMP Accumulation Assay Using an AC2 Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous signal transduction pathways.[1][2] The AC family consists of ten isoforms (ADCY1-10), each with distinct tissue distribution and regulatory properties.[3] Adenylyl cyclase 2 (AC2), highly expressed in the brain and other tissues, plays a significant role in various physiological processes. Dysregulation of AC2 activity has been implicated in several neurological and cardiovascular disorders, making it an attractive therapeutic target.
This document provides detailed application notes and protocols for a cAMP accumulation assay designed to characterize the activity of a selective inhibitor of adenylyl cyclase 2 (referred to herein as "AC2 selective-IN-1"). This assay is a fundamental tool for researchers engaged in drug discovery and the elucidation of AC2-mediated signaling pathways. The protocol is optimized for a cell-based, high-throughput screening format, enabling the precise determination of the inhibitor's potency and selectivity.
Signaling Pathway of Adenylyl Cyclase 2
Adenylyl cyclase 2 is a transmembrane enzyme that, upon activation, converts ATP into cAMP. The generated cAMP then activates downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to a cellular response. AC2 activity is modulated by G-protein coupled receptors (GPCRs); it is stimulated by Gαs-coupled receptors and can be super-activated by Gβγ subunits released from Gαi-coupled receptors. A selective inhibitor like "this compound" would directly target the AC2 enzyme, preventing the synthesis of cAMP and thereby attenuating the downstream signaling cascade.
Principle of the cAMP Accumulation Assay
The cAMP accumulation assay is a competitive immunoassay designed to measure intracellular cAMP levels. The assay typically utilizes a technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP). In this format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. A decrease in the fluorescent signal from the tracer is proportional to the amount of intracellular cAMP produced. When an AC2 inhibitor like "this compound" is present, the production of cAMP is reduced, leading to less competition and a higher signal from the tracer.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing or overexpressing human adenylyl cyclase 2 (e.g., HEK293-AC2).
-
"this compound": Stock solution in DMSO.
-
Forskolin: A general adenylyl cyclase activator, used as a positive control.
-
Cell Culture Medium: DMEM or EMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, Lance, or GloSensor cAMP assay kits).
-
384-well white opaque microplates.
-
Multichannel pipettes and a plate reader compatible with the chosen assay technology.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture HEK293-AC2 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and adjust the cell density to 2 x 10^5 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare a stock solution of Forskolin (e.g., 10 mM in DMSO) and dilute it in assay buffer to a working concentration that elicits a submaximal cAMP response (e.g., 10 µM).
-
-
Cell Stimulation:
-
Add 5 µL of the diluted "this compound" or control compounds to the appropriate wells.
-
To stimulate cAMP production, add 5 µL of the Forskolin working solution to all wells except the negative control wells (which receive 5 µL of assay buffer).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the cell lysis buffer and the cAMP detection reagents.
-
Add the appropriate volume of the lysis buffer containing the detection reagents to each well.
-
-
Signal Measurement:
-
Incubate the plate for the time specified in the kit protocol (typically 60 minutes at room temperature, protected from light).
-
Read the plate using a plate reader with the appropriate settings for the chosen detection technology (e.g., for HTRF, read at both 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths (e.g., 665 nm / 620 nm) for HTRF assays.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following tables represent hypothetical data obtained from a cAMP accumulation assay with "this compound".
Table 1: Raw Data from a Representative Experiment
| Concentration of "this compound" (nM) | Raw Signal (e.g., HTRF Ratio) |
| 0 (No Inhibitor, with Forskolin) | 1500 |
| 0.1 | 1600 |
| 1 | 1800 |
| 10 | 2500 |
| 100 | 3800 |
| 1000 | 4800 |
| 10000 | 4950 |
| Negative Control (No Forskolin) | 5000 |
Table 2: Calculated Percentage of Inhibition and IC50
| Concentration of "this compound" (nM) | % Inhibition |
| 0.1 | -2.2 |
| 1 | -6.7 |
| 10 | 22.2 |
| 100 | 73.3 |
| 1000 | 102.2 |
| 10000 | 105.6 |
| IC50 (nM) | ~50 |
Conclusion
The described cAMP accumulation assay provides a robust and reliable method for the characterization of selective AC2 inhibitors. The detailed protocol and workflow are designed to be adaptable to various laboratory settings and high-throughput screening campaigns. Accurate determination of the potency and selectivity of compounds like "this compound" is critical for advancing our understanding of AC2 biology and for the development of novel therapeutics targeting this enzyme.
References
Application Notes and Protocols: Adenylyl Cyclase 2 (AC2) Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenylyl cyclases (ACs) are a family of enzymes responsible for converting ATP into the crucial second messenger, cyclic AMP (cAMP).[1] The AC2 isoform is uniquely regulated, being stimulated by G-protein αs subunits, G-protein βγ subunits, and Protein Kinase C (PKC), while being inhibited by calcium ions.[2][3] This complex regulation makes AC2 a potential target for therapeutic intervention in various physiological processes. The development of selective AC2 inhibitors requires robust and reliable screening assays.[1][4]
This document provides a detailed protocol for a cell-based AC2 inhibition assay using the Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) principle. The assay measures the inhibition of PKC-stimulated AC2 activity by quantifying changes in intracellular cAMP levels.
AC2 Signaling Pathway
The activity of Adenylyl Cyclase 2 (AC2) is modulated by several upstream signals. Gs-coupled G-protein coupled receptors (GPCRs) lead to the activation of the Gαs subunit, which directly stimulates AC2. In contrast, Gq-coupled GPCRs activate Phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which phosphorylates and potentiates AC2 activity. Liberated Gβγ subunits can also enhance AC2 activity. AC2 then catalyzes the conversion of ATP to cAMP, a key second messenger. Elevated intracellular Ca2+, often triggered by IP3, acts as an inhibitor of AC2.
References
- 1. scbt.com [scbt.com]
- 2. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of a Selective Adenylyl Cyclase 2 (AC2) Inhibitor in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of biomedical research and drug development, prized for their high transfection efficiency and robust growth characteristics.[1][2][3][4] These cells endogenously express several adenylyl cyclase (AC) isoforms, including AC2, making them a suitable model system for studying the effects of selective AC inhibitors.[5] Adenylyl cyclases are key enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in numerous signaling pathways. AC2 is a unique isoform that can be stimulated by Gs alpha subunits (Gαs) and protein kinase C (PKC), allowing for the integration of multiple signaling inputs.
This document provides detailed protocols and application notes for characterizing a novel selective inhibitor of AC2, hereafter referred to as "AC2 selective-IN-1," in HEK293 cells. The workflow covers initial cell culture and inhibitor treatment, followed by downstream functional assays to determine the inhibitor's potency and mechanism of action.
I. Data Presentation: Expected Outcomes
Effective characterization of this compound requires quantitative assessment of its impact on AC2 activity. Below are tables summarizing hypothetical, yet realistic, data that could be obtained from the described experiments.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (Forskolin-stimulated cAMP) | 50 nM |
| IC50 (PMA-stimulated cAMP) | 75 nM |
| Hill Slope | -1.2 |
| Maximum Inhibition | 95% |
Table 2: Selectivity Profile of this compound against other AC isoforms
| AC Isoform | IC50 (nM) | Fold Selectivity (vs. AC2) |
| AC1 | >10,000 | >200 |
| AC2 | 50 | 1 |
| AC3 | 2,500 | 50 |
| AC5 | >10,000 | >200 |
| AC6 | 5,000 | 100 |
Table 3: Effect of this compound on Downstream Signaling
| Downstream Target | Fold Change (vs. Control) | P-value |
| pCREB (S133) | -3.5 | <0.01 |
| pERK1/2 (T202/Y204) | -1.8 | <0.05 |
II. Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams are provided.
Caption: AC2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: HEK293 Cell Culture
This protocol describes the standard procedure for culturing HEK293 cells to ensure they are healthy and at the appropriate confluency for experiments.
Materials:
-
HEK293 cells (ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
37°C, 5% CO2 incubator
Procedure:
-
Maintain HEK293 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.
-
Seed a new T-75 flask with a 1:5 to 1:10 dilution of the cell suspension.
-
For experiments, seed cells into appropriate multi-well plates at a density that will achieve 70-80% confluency on the day of the experiment.
Protocol 2: Inhibitor Treatment and Cell Stimulation
This protocol details the treatment of HEK293 cells with this compound followed by stimulation to induce cAMP production.
Materials:
-
HEK293 cells seeded in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mM in DMSO)
-
Serum-free DMEM
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
Procedure:
-
One day prior to the experiment, seed HEK293 cells in a 96-well plate at a density of 40,000 cells/well in 100 µL of complete medium.
-
On the day of the experiment, aspirate the medium and replace it with 90 µL of serum-free DMEM containing 500 µM IBMX. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add 10 µL of the diluted inhibitor to the appropriate wells. For control wells, add 10 µL of vehicle (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.
-
Prepare a stimulation solution of either Forskolin (to a final concentration of 10 µM) or PMA (to a final concentration of 100 nM) in serum-free DMEM.
-
Add 10 µL of the stimulation solution to all wells except the unstimulated control.
-
Incubate for 15 minutes at 37°C.
-
Proceed immediately to cAMP measurement.
Protocol 3: cAMP Measurement Assay
This protocol describes a common method for quantifying intracellular cAMP levels, such as a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Cell lysate from Protocol 2
-
Plate reader capable of HTRF detection
Procedure:
-
Following the stimulation in Protocol 2, lyse the cells according to the HTRF kit manufacturer's instructions. This typically involves adding a lysis buffer directly to the wells.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and determine the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 4: Western Blot for Downstream Signaling
This protocol is for assessing the phosphorylation status of downstream effectors like CREB and ERK, providing further evidence of AC2 inhibition.
Materials:
-
HEK293 cells treated as in Protocol 2 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pCREB, anti-CREB, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
By following these detailed protocols, researchers can effectively characterize the potency, selectivity, and functional effects of a selective AC2 inhibitor in HEK293 cells, contributing valuable data for drug discovery and development efforts.
References
- 1. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 2. affigen.com [affigen.com]
- 3. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Selective Adenylyl Cyclase 2 (AC2) Inhibitor in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction to Adenylyl Cyclase 2 (AC2)
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.[1] In the nervous system, cAMP signaling is critical for synaptic plasticity, neuroregeneration, and neuronal survival.[2]
Adenylyl Cyclase 2 (AC2) is an isoform predominantly expressed in the brain.[3] It is a membrane-associated enzyme stimulated by G-protein beta-gamma (Gβγ) subunits and protein kinase C (PKC), while being insensitive to calcium/calmodulin.[3] This regulation positions AC2 as a key integrator of various signaling pathways, particularly those downstream of Gq-coupled receptors.[3] Dysregulation of AC activity has been implicated in various neurological and psychiatric conditions, making specific AC isoforms attractive therapeutic targets. The use of a selective AC2 inhibitor allows for the precise dissection of its role in neuronal function and its potential as a therapeutic target.
Quantitative Data Summary
Due to the lack of specific data for "AC2 selective-IN-1", the following table provides a hypothetical range of concentrations and incubation times for a generic selective AC2 inhibitor. These values are based on typical ranges for small molecule inhibitors used in primary neuron cultures and should be optimized for each specific compound and experimental system.
Table 1: Hypothetical Treatment Parameters for a Selective AC2 Inhibitor in Primary Neuron Cultures
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 µM - 25 µM | Start with a concentration gradient to determine the optimal dose. High concentrations may lead to off-target effects or toxicity. |
| Incubation Time | 30 minutes - 24 hours | Short-term incubations are suitable for studying acute signaling events. Longer incubations may be necessary to observe changes in gene expression or morphology. |
| Vehicle Control | DMSO (≤ 0.1%) | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed levels toxic to primary neurons. |
| Positive Control | Forskolin (10-50 µM) | A general adenylyl cyclase activator that can be used to confirm the responsiveness of the cAMP pathway in the cultured neurons. |
| Negative Control | Inactive enantiomer or structural analog (if available) | Use an inactive form of the inhibitor to control for non-specific effects of the chemical scaffold. |
Experimental Protocols
Protocol 1: Preparation of Primary Neuron Cultures
This protocol describes the general procedure for establishing primary hippocampal or cortical neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Laminin
Procedure:
-
Dissect hippocampi or cortices from E18 rodent brains in ice-cold dissection medium.
-
Mince the tissue and incubate with a papain solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/laminin-coated plates or coverslips at a desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a partial media change every 3-4 days. Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with a Selective AC2 Inhibitor
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
Selective AC2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Conditioned neuron culture medium
-
Vehicle (DMSO)
Procedure:
-
Prepare a series of working solutions of the AC2 inhibitor by diluting the stock solution in pre-warmed conditioned culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove a portion of the medium from the neuronal cultures and replace it with the medium containing the desired final concentration of the inhibitor or vehicle.
-
Return the cultures to the incubator for the specified incubation time (e.g., 30 minutes for signaling studies, 24 hours for gene expression analysis).
-
After incubation, proceed with downstream analysis (e.g., cAMP measurement, immunocytochemistry, Western blotting, or electrophysiology).
Protocol 3: Measurement of cAMP Levels
This protocol outlines a general method for quantifying intracellular cAMP levels using a commercially available ELISA kit.
Materials:
-
Treated primary neuron cultures
-
Cell lysis buffer (provided with the cAMP kit)
-
cAMP ELISA kit
Procedure:
-
After treatment with the AC2 inhibitor, remove the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Perform the cAMP ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader and calculate the cAMP concentrations based on a standard curve.
Visualizations
Signaling Pathway of AC2
Caption: AC2 Signaling Pathway in Neurons.
Experimental Workflow
References
Application Notes and Protocols for Studying GPCR Signaling with a Selective Adenylyl Cyclase 2 (AC2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug discovery. Upon activation by a ligand, many GPCRs modulate the activity of adenylyl cyclase (AC), an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). The human genome encodes nine membrane-bound adenylyl cyclase isoforms (AC1-9), each with distinct tissue distribution and regulatory properties. Isoform-selective inhibitors are invaluable tools for dissecting the specific roles of these AC isoforms in various signaling pathways.
This document provides detailed application notes and protocols for the use of a selective adenylyl cyclase 2 (AC2) inhibitor in studying GPCR signaling. While the specific designation "AC2 selective-IN-1" does not correspond to a commercially available compound with a standardized name, this document focuses on a well-characterized selective AC2 inhibitor, a 7-deazapurine derivative referred to as Compound 14 in scientific literature. This potent and selective inhibitor of human AC2 provides a valuable tool for investigating the physiological and pathological roles of AC2 in GPCR-mediated signal transduction.[1]
Mechanism of Action
Compound 14 is an acyclic nucleoside phosphonate that acts as a potent and selective inhibitor of human adenylyl cyclase 2 (AC2).[1] Adenylyl cyclases catalyze the conversion of ATP to cAMP. By inhibiting AC2, this compound reduces the production of cAMP that is specifically mediated by this isoform in response to GPCR activation. This allows researchers to probe the involvement of AC2 in signaling cascades initiated by Gs-coupled receptors (which activate AC) and Gi-coupled receptors (which inhibit AC).
Data Presentation
The following table summarizes the quantitative data available for the selective AC2 inhibitor, Compound 14.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 for human AC2 | 4.45 µM | HEK293 | [1] | |
| Selectivity | Selective for AC2 over AC1 and AC5 | HEK293 | The compound was significantly less active against AC1 and AC5. | [1] |
| Cytotoxicity | Non-toxic in J774A.1 macrophages and HEK293 cells | J774A.1, HEK293 | [1] |
Signaling Pathways and Experimental Workflows
To visualize the role of the AC2 inhibitor in a typical GPCR signaling cascade and the experimental workflow for its characterization, the following diagrams are provided.
Caption: GPCR-AC2 signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor profiling.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effect of the selective AC2 inhibitor on GPCR signaling. These protocols are based on common methodologies and may require optimization for specific cell lines and GPCRs.
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay in HEK293 Cells
This protocol is designed to determine the IC50 of the AC2 inhibitor in a cell-based assay using a HEK293 cell line endogenously or recombinantly expressing the GPCR of interest and AC2.
Materials:
-
HEK293 cells expressing the target GPCR and AC2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
AC2 selective inhibitor (Compound 14)
-
GPCR agonist
-
Forskolin (for studying Gi-coupled receptors)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
-
HTRF-compatible plate reader (or appropriate reader for the chosen cAMP kit)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells and resuspend in serum-free medium.
-
Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the AC2 inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a solution of the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80). For Gi-coupled receptors, prepare a solution of forskolin (e.g., 10 µM) with or without the Gi-agonist.
-
-
Assay Execution:
-
Gently remove the culture medium from the wells.
-
Add 10 µL of assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Add 5 µL of the diluted AC2 inhibitor or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Add 5 µL of the GPCR agonist solution (for Gs-coupled receptors) or forskolin/agonist solution (for Gi-coupled receptors) to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit. For an HTRF assay, this typically involves adding a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of cAMP production against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Investigating the Role of AC2 in a Specific GPCR Signaling Pathway
This protocol outlines how to use the selective AC2 inhibitor to determine if AC2 is the primary AC isoform coupled to a specific GPCR of interest.
Materials:
-
Cell line expressing the GPCR of interest (e.g., HEK293, CHO, or a physiologically relevant cell line)
-
AC2 selective inhibitor (Compound 14)
-
A non-selective AC inhibitor (e.g., SQ 22,536) for comparison
-
GPCR agonist
-
cAMP detection kit
-
Appropriate cell culture reagents and plates
Procedure:
-
Cell Preparation:
-
Culture and plate the cells as described in Protocol 1. It is crucial to use a cell line where the expression profile of AC isoforms is known or has been characterized.
-
-
Experimental Setup:
-
Design the experiment to include the following conditions:
-
Vehicle control (no inhibitor, no agonist)
-
Agonist only
-
Agonist + a high concentration of the AC2 selective inhibitor (e.g., 5-10 times the IC50)
-
Agonist + a high concentration of a non-selective AC inhibitor
-
-
-
Assay Execution:
-
Pre-incubate the cells with the respective inhibitors or vehicle as described in Protocol 1.
-
Stimulate the cells with the GPCR agonist.
-
Lyse the cells and measure cAMP levels.
-
-
Data Analysis and Interpretation:
-
Compare the level of cAMP production in the presence of the AC2 selective inhibitor to the agonist-only and non-selective inhibitor conditions.
-
If the AC2 selective inhibitor significantly reduces the agonist-induced cAMP production to a similar extent as the non-selective inhibitor, it suggests that AC2 is the primary adenylyl cyclase isoform coupled to the GPCR in this cell system.
-
If the AC2 selective inhibitor only partially reduces the cAMP response, it indicates that other AC isoforms are also involved in the signaling pathway.
-
If the AC2 selective inhibitor has no effect, it suggests that AC2 is not significantly involved in the signaling of this particular GPCR in this cellular context.
-
Conclusion
The selective AC2 inhibitor, Compound 14, is a powerful pharmacological tool for elucidating the specific role of adenylyl cyclase 2 in GPCR-mediated signaling. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments aimed at understanding the isoform-specific functions of adenylyl cyclases in health and disease, ultimately aiding in the development of more targeted therapeutics.
References
In vivo Administration of AC2 selective-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the in vivo administration of "AC2 selective-IN-1," a potent and selective inhibitor of adenylyl cyclase 2 (AC2). Due to the limited publicly available in vivo data for this specific compound, the following protocols are based on established methodologies for the administration of hydrophobic small molecule inhibitors in animal models. Researchers should consider these as a starting point and perform compound-specific optimization and dose-finding studies.
Introduction
Adenylyl cyclase 2 (AC2) is a membrane-bound enzyme that catalyzes the formation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular signaling pathways.[1][2] Dysregulation of AC2 has been implicated in various pathological conditions, making it a compelling target for therapeutic intervention. "this compound" has been identified as a potent and selective inhibitor of murine AC2 with an IC50 of 4.45 μM and is described as non-toxic, suggesting its potential for in vivo studies.[3][4] These application notes provide a framework for preclinical evaluation of "this compound" in relevant animal models.
Data Presentation
As specific in vivo pharmacokinetic data for "this compound" is not publicly available, the following table provides a template for data summarization. Researchers should populate this table with empirically determined values from their own studies.
| Parameter | Route of Administration | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (F%) | Animal Model |
| This compound | e.g., Oral (p.o.) | TBD | TBD | TBD | TBD | TBD | TBD | e.g., C57BL/6 Mice |
| This compound | e.g., Intraperitoneal (i.p.) | TBD | TBD | TBD | TBD | TBD | TBD | e.g., C57BL/6 Mice |
| Vehicle Control | e.g., Oral (p.o.) | N/A | TBD | N/A | N/A | N/A | N/A | e.g., C57BL/6 Mice |
TBD: To be determined through experimental studies.
Experimental Protocols
The following are generalized protocols for the formulation and administration of a hydrophobic small molecule inhibitor like "this compound" for in vivo studies in mice.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of "this compound" suitable for oral or intraperitoneal administration in mice. Due to the likely hydrophobic nature of "this compound", a suspension or solution in a suitable vehicle is required.
Materials:
-
This compound powder
-
Vehicle components (select one or a combination based on solubility and toxicity studies):
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
0.05% (v/v) Tween 80 in sterile water
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Vehicle Selection and Preparation:
-
Conduct preliminary solubility tests to determine an appropriate vehicle for "this compound".
-
For a common vehicle formulation, consider a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option for oral administration is 0.5% CMC with 0.05% Tween 80 in sterile water. For hydrophobic compounds, corn oil can also be a suitable vehicle.
-
Prepare the chosen vehicle under sterile conditions.
-
-
Formulation Preparation:
-
Accurately weigh the required amount of "this compound" powder.
-
If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO.
-
Gradually add the remaining vehicle components to the dissolved compound while continuously vortexing to ensure a homogenous suspension or solution.
-
If the compound does not fully dissolve, sonication may be used to aid in dispersion.
-
Prepare the formulation fresh on the day of the experiment to ensure stability.
-
Protocol 2: In Vivo Administration in Mice
Objective: To administer the formulated "this compound" to mice via oral gavage or intraperitoneal injection.
Materials:
-
Prepared "this compound" formulation
-
Vehicle control
-
Experimental mice (e.g., C57BL/6), acclimated for at least one week
-
Animal scale
-
Appropriate sized syringes and needles (e.g., 27-30G for i.p. injection)
-
Oral gavage needles (for p.o. administration)
-
Ethanol wipes
Procedure:
-
Animal Preparation:
-
Record the body weight of each mouse on the day of the experiment to calculate the precise dosing volume.
-
For oral administration, fasting the mice for 4-6 hours (with access to water) may be required to ensure consistent absorption.
-
-
Administration:
-
Oral (p.o.) Administration:
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the "this compound" formulation.
-
Administer an equivalent volume of the vehicle to a control group of mice.
-
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Wipe the injection site with an ethanol wipe.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the "this compound" formulation.
-
Administer an equivalent volume of the vehicle to a control group of mice.
-
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity or adverse reactions at regular intervals.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For pharmacodynamic studies, collect tissues of interest at the end of the study to assess target engagement.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified Adenylyl Cyclase 2 (AC2) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for the in vivo evaluation of this compound.
References
Measuring Adenylyl Cyclase 2 (AC2) Activity Following Treatment with "AC2 selective-IN-1"
For research use only. Not for use in diagnostic procedures.
Introduction
Adenylyl cyclases (ACs) are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways.[1][2] There are ten known isoforms of adenylyl cyclase in mammals, nine of which are membrane-bound (AC1-9) and one is soluble (AC10). Adenylyl cyclase 2 (AC2) is a membrane-associated isoform predominantly expressed in the brain and lungs.[3] AC2 is regulated by G-protein coupled receptors (GPCRs); it is stimulated by the Gs alpha subunit (Gαs) and the G beta-gamma complex (Gβγ), and its activity can be modulated by protein kinase C (PKC).[3] Dysregulation of AC2 activity has been implicated in various pathological conditions, making it an attractive therapeutic target.
"AC2 selective-IN-1" is a novel, potent, and selective inhibitor of adenylyl cyclase 2. These application notes provide detailed protocols for measuring the inhibitory activity of "this compound" on AC2 both in a purified system and in a cellular context. The following protocols are intended for researchers, scientists, and drug development professionals aiming to characterize the pharmacological effects of this selective inhibitor.
AC2 Signaling Pathway
Adenylyl cyclase 2 is an integral membrane protein that, upon activation, catalyzes the formation of cAMP from ATP.[1] The subsequent increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). PKA, in turn, phosphorylates a multitude of substrate proteins, leading to changes in gene expression and cellular function.
Caption: AC2 signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for AC2 Activity
This protocol describes a radioactivity-based assay to determine the direct inhibitory effect of "this compound" on purified human AC2 enzyme. The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Purified recombinant human AC2 enzyme
-
[α-³²P]ATP
-
ATP solution
-
Forskolin (an AC activator)
-
GTPγS
-
AC assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA)
-
Stop solution (e.g., 1% SDS)
-
Dowex and Alumina columns for cAMP purification
-
Scintillation cocktail and counter
-
"this compound" stock solution (in DMSO)
Experimental Workflow:
Caption: In Vitro AC2 Inhibition Assay Workflow.
Procedure:
-
Prepare a reaction mixture containing AC assay buffer, ATP, [α-³²P]ATP, forskolin, and GTPγS.
-
Aliquot the reaction mixture into assay tubes.
-
Add varying concentrations of "this compound" or DMSO (vehicle control) to the assay tubes.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the purified AC2 enzyme.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by adding the stop solution.
-
Purify the generated [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
Measure the radioactivity of the purified [³²P]cAMP using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| "this compound" (nM) | AC2 Activity (pmol cAMP/mg/min) | % Inhibition |
| 0 (DMSO) | 150.2 ± 8.5 | 0 |
| 1 | 135.8 ± 7.1 | 9.6 |
| 10 | 98.1 ± 5.4 | 34.7 |
| 50 | 74.9 ± 4.2 | 50.1 |
| 100 | 45.3 ± 3.9 | 69.8 |
| 500 | 15.1 ± 2.1 | 89.9 |
| 1000 | 8.2 ± 1.5 | 94.5 |
Table 1: Representative data for the in vitro inhibition of AC2 by "this compound".
Protocol 2: Cell-Based Assay for AC2 Activity
This protocol describes a method to measure the inhibition of AC2 activity in a cellular environment using a commercially available cAMP assay kit (e.g., luminescence-based or ELISA-based). This assay is performed in a cell line overexpressing human AC2.
Materials:
-
HEK293 cells stably overexpressing human AC2 (HEK-AC2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
"this compound" stock solution (in DMSO)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega)
-
Luminometer or plate reader
Experimental Workflow:
Caption: Cell-Based AC2 Inhibition Assay Workflow.
Procedure:
-
Seed HEK-AC2 cells into a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor for 10-15 minutes to prevent cAMP degradation.
-
Add varying concentrations of "this compound" or DMSO (vehicle control) to the wells and incubate for an additional 15-30 minutes.
-
Stimulate the cells with an AC activator such as forsklin to induce cAMP production.
-
Incubate for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Read the luminescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the forskolin-stimulated control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| "this compound" (nM) | Intracellular cAMP (nM) | % Inhibition |
| 0 (DMSO) | 25.4 ± 1.8 | 0 |
| 1 | 23.1 ± 1.5 | 9.1 |
| 10 | 18.2 ± 1.2 | 28.3 |
| 50 | 12.5 ± 0.9 | 50.8 |
| 100 | 8.7 ± 0.7 | 65.7 |
| 500 | 3.1 ± 0.4 | 87.8 |
| 1000 | 1.5 ± 0.2 | 94.1 |
Table 2: Representative data for the inhibition of forskolin-stimulated cAMP production in HEK-AC2 cells by "this compound".
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in biochemical assay | Incomplete separation of [³²P]cAMP and [α-³²P]ATP. | Optimize the column chromatography steps; ensure proper resin packing and washing. |
| Low signal in cell-based assay | Low expression of AC2; inefficient cell lysis; degradation of cAMP. | Confirm AC2 expression levels; use a more effective lysis buffer; ensure the PDE inhibitor is active. |
| High variability between replicates | Pipetting errors; inconsistent cell numbers. | Use calibrated pipettes; ensure a homogenous cell suspension when seeding. |
| Inhibitor insolubility | Poor solubility of "this compound" in aqueous buffer. | Increase the final DMSO concentration (ensure it does not exceed 1% and is consistent across all wells); sonicate the stock solution. |
Conclusion
The protocols described in these application notes provide robust and reliable methods for characterizing the inhibitory activity of "this compound" on adenylyl cyclase 2. The in vitro biochemical assay allows for the determination of direct enzyme inhibition and the calculation of an IC₅₀ value in a purified system. The cell-based assay confirms the activity of the inhibitor in a more physiologically relevant context and provides insights into its cell permeability and potency in a cellular environment. Together, these assays are crucial tools for the preclinical evaluation of novel selective AC2 inhibitors.
References
Application Notes and Protocols for AC2-Selective-IN-1: A Chemical Probe for Adenylyl Cyclase 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways.[1] The nine membrane-bound AC isoforms (AC1-9) exhibit distinct tissue distribution and are differentially regulated, allowing for precise control of cAMP signaling. Adenylyl cyclase 2 (AC2) is a member of the Group 2 adenylyl cyclases, which are conditionally activated by G protein βγ subunits and are insensitive to calcium/calmodulin.[2][3] AC2 is implicated in various physiological and pathological processes, including bipolar disorder, schizophrenia, and pulmonary and heart diseases, making it an attractive therapeutic target.[2]
The development of isoform-selective AC inhibitors is crucial for dissecting the specific roles of each AC isoform and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of AC2-selective-IN-1 , a potent and selective chemical probe for human adenylyl cyclase 2. AC2-selective-IN-1 is based on a 7-deazaadenine scaffold and represents a valuable tool for investigating the biological functions of AC2.[2]
AC2-selective-IN-1: Properties and Data
AC2-selective-IN-1, referred to as compound 14 in the primary literature, is a novel 7-substituted 7-deazaadefovir analogue. It has been identified as a potent, non-toxic, and selective inhibitor of human AC2.
Quantitative Data Summary
The following table summarizes the inhibitory potency and selectivity of AC2-selective-IN-1 against various human adenylyl cyclase isoforms.
| Target | IC50 (µM) | Cell Line | Notes | Reference |
| Human AC2 | 4.45 | HEK293 | Potent and selective inhibition. | **** |
| Human AC1 | > 30 | HEK293 | Significantly less potent inhibition compared to AC2. | |
| Human AC5 | > 30 | HEK293 | Significantly less potent inhibition compared to AC2. |
Data presented as the mean of at least three independent experiments.
Signaling Pathway of Adenylyl Cyclase 2
AC2 is a key node in cellular signaling, integrating signals from G protein-coupled receptors (GPCRs) to modulate intracellular cAMP levels. The following diagram illustrates the classical signaling pathway involving AC2.
Caption: Classical signaling pathway of Adenylyl Cyclase 2 (AC2).
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory activity of AC2-selective-IN-1 on AC2.
In Vitro Adenylyl Cyclase Activity Assay (HEK293 Cell-Based)
This protocol is adapted from methods used for the characterization of novel adenylyl cyclase inhibitors in HEK293 cells.
Objective: To determine the IC50 of AC2-selective-IN-1 against human AC2 expressed in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human AC2 (or other AC isoforms for selectivity profiling).
-
HEK-ACΔ3/6 cells (a human embryonic kidney cell line with low endogenous cAMP levels) can also be used for cleaner results when expressing recombinant AC isoforms.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
AC2-selective-IN-1 (dissolved in DMSO).
-
Forskolin (FSK).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit, or similar).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
96-well microplates.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro adenylyl cyclase activity assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing the desired AC isoform in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AC2-selective-IN-1 in assay buffer. The final DMSO concentration should be kept below 1%.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the different concentrations of AC2-selective-IN-1 to the wells and pre-incubate for 10-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Prepare a solution of forskolin (a general adenylyl cyclase activator) in assay buffer.
-
Add the forskolin solution to the wells to stimulate cAMP production. The final concentration of forskolin will need to be optimized for the specific cell line and AC isoform.
-
-
Cell Lysis and cAMP Measurement:
-
After the stimulation period (typically 10-30 minutes), terminate the reaction by removing the assay buffer and lysing the cells according to the protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using a suitable detection method (e.g., fluorescence, luminescence, or HTRF).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of cAMP production against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
General Adenylyl Cyclase Activity Assay using Purified Membranes
This is a more classical biochemical assay to determine the direct effect of an inhibitor on enzyme activity.
Objective: To measure the direct inhibitory effect of AC2-selective-IN-1 on AC2 in isolated cell membranes.
Materials:
-
Cell membranes prepared from Sf9 or HEK293 cells expressing the target AC isoform.
-
AC2-selective-IN-1.
-
[α-³²P]ATP.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP).
-
Activators appropriate for the AC isoform (e.g., Forskolin for AC2).
-
Dowex and Alumina columns for cAMP separation.
-
Scintillation counter.
Experimental Workflow Diagram:
Caption: Workflow for the adenylyl cyclase activity assay using purified membranes.
Procedure:
-
Membrane Preparation:
-
Prepare membranes from cells overexpressing the AC isoform of interest as previously described.
-
-
Inhibitor Incubation:
-
In a reaction tube, add the prepared cell membranes, reaction buffer, and varying concentrations of AC2-selective-IN-1.
-
Pre-incubate on ice for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture containing [α-³²P]ATP and the appropriate activators (e.g., forskolin).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Reaction Termination and cAMP Separation:
-
Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
-
Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
-
Quantification and Analysis:
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the adenylyl cyclase activity and determine the percentage of inhibition for each concentration of AC2-selective-IN-1 to calculate the IC50.
-
Concluding Remarks
AC2-selective-IN-1 (compound 14) is a valuable research tool for the specific inhibition of adenylyl cyclase 2. Its demonstrated potency and selectivity make it suitable for a range of in vitro studies aimed at elucidating the physiological and pathological roles of AC2. The protocols provided herein offer a starting point for researchers to incorporate this chemical probe into their experimental workflows. As with any chemical probe, it is recommended to perform appropriate control experiments to validate its effects in the specific system under investigation.
References
- 1. Integrated bioinformatics investigation of adenylyl cyclase family co-expression network in bladder cancer followed by preliminary validation of member 2 (ADCY2) in tumorigenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
Troubleshooting & Optimization
Technical Support Center: AC2 selective-IN-1
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues encountered while using AC2 selective-IN-1 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Adenylyl Cyclase 2 (AC2). AC2 is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP. The activity of AC2 can be stimulated by G-protein-coupled receptors (GPCRs) through the Gs alpha subunit and by Protein Kinase C (PKC).[1][2] this compound is expected to reduce the production of cAMP in cells where AC2 is active by directly inhibiting the enzyme.
Q2: What are the common causes for seeing no effect of this compound in my assay?
There are several potential reasons why you might not be observing the expected activity of this compound. These can be broadly categorized as:
-
Compound Integrity and Handling: The inhibitor itself may be degraded or improperly prepared.
-
Experimental Setup: The assay conditions may not be optimal for detecting AC2 inhibition.
-
Cell System: The chosen cell line may not be appropriate, or its state may influence the outcome.
-
Data Interpretation: The method of analysis might not be sensitive enough to detect the inhibitor's effect.
Troubleshooting Guide
Problem 1: No or low activity of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions. Consider purchasing a new batch of the inhibitor. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to ensure you are using an appropriate concentration range. See the example table below for a hypothetical AC2 inhibitor. |
| Poor Solubility | Check the solubility of this compound in your assay buffer. The manufacturer's datasheet should provide solubility information. You may need to use a different solvent for your stock solution (e.g., DMSO) and ensure the final concentration of the solvent in your assay is low and consistent across all wells. |
| Inappropriate Assay Conditions | Ensure your assay buffer has the correct pH and ionic strength. The kinetics of the enzymatic reaction might also be a factor; consider optimizing the incubation time. |
| Low AC2 Expression or Activity in the Cell Line | Confirm that your chosen cell line expresses AC2 at a sufficient level. You can do this by qPCR or Western blot. Even with expression, the basal activity of AC2 might be too low to detect inhibition. Consider stimulating the cells to increase AC2 activity. |
| Stimulation of other AC isoforms | Your method of stimulating cAMP production might be activating other adenylyl cyclase isoforms that are not inhibited by this compound. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure you have a single-cell suspension before seeding and that you are mixing the cell suspension between pipetting. Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in concentration. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. When adding the inhibitor or other reagents, ensure they are well-mixed in the well. |
| Cell Health | Ensure your cells are healthy and in the logarithmic growth phase. Stressed or confluent cells can respond differently. |
Quantitative Data
The following tables provide hypothetical data for a typical AC2 selective inhibitor. You should generate your own data for this compound.
Table 1: Hypothetical Potency of a Selective AC2 Inhibitor
| Parameter | Value |
| IC50 (AC2) | 50 nM |
| IC50 (AC1) | > 10 µM |
| IC50 (AC5) | > 10 µM |
Table 2: Example Dose-Response Data for an AC2 Inhibitor
| Inhibitor Concentration (nM) | % Inhibition of cAMP Production |
| 1 | 5 |
| 10 | 20 |
| 50 | 50 |
| 100 | 75 |
| 500 | 95 |
| 1000 | 98 |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay to Test an AC2 Inhibitor
This protocol provides a general workflow. You may need to optimize it for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., HEK293 cells overexpressing human AC2) to ~80% confluency.
-
Trypsinize and resuspend the cells in a fresh medium.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
-
Assay Procedure:
-
Wash the cells once with a serum-free medium or assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist to activate AC2. For example, you can use a Gs-coupled receptor agonist or a direct activator of PKC like Phorbol 12-myristate 13-acetate (PMA).[1][2]
-
Incubate for a specified time to allow for cAMP production (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of Adenylyl Cyclase 2 (AC2)
References
- 1. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adenylyl Cyclase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenylyl cyclase (AC) inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during adenylyl cyclase inhibitor experiments, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Unexpected or Noisy Data
Question: My assay results are highly variable between replicate wells, leading to large error bars. What are the potential causes and solutions?
Answer: High variability in experimental replicates can obscure true results. Several factors can contribute to this issue:
-
Inconsistent Cell Health or Number: Ensure cells are healthy, viable, and within a low passage number. Inconsistent cell seeding is a common source of variability.
-
Edge Effects: Wells on the outer edges of microplates are prone to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells or fill them with a buffer to maintain humidity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Reagent Preparation: Use freshly prepared reagents to avoid degradation. Inconsistent mixing of reagents can also lead to variability.
A logical approach to troubleshooting this issue is outlined in the workflow below.
Issue 2: High Background Signal in cAMP Assays
Question: Why is my basal cAMP signal high, even in the absence of an agonist?
Answer: A high basal cAMP level can mask the effects of your inhibitor and reduce the assay window. Potential causes include:
-
Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the target receptor, can exhibit agonist-independent activity, leading to continuous cAMP production.[1]
-
Suboptimal PDE Inhibitor Concentration: Phosphodiesterase (PDE) inhibitors are often used to prevent cAMP degradation. However, a concentration that is too high can lead to an accumulation of basal cAMP.
-
Cell Culture Conditions: Factors like high cell density or prolonged incubation times can stress cells and elevate basal cAMP levels.
Issue 3: Low Signal-to-Noise Ratio
Question: My assay window is very small, with little difference between the basal and stimulated cAMP levels. How can I improve my signal-to-noise ratio?
Answer: A low signal-to-noise ratio can make it difficult to discern the true effects of your adenylyl cyclase inhibitor. To improve this:
-
Optimize Agonist Concentration: Ensure you are using an agonist concentration that elicits a robust response, typically the EC80 for antagonist/inhibitor assays.[1] Perform a full dose-response curve for the agonist to determine the optimal concentration.
-
Optimize Stimulation Time: The peak of cAMP production can be transient. Conduct a time-course experiment to identify the optimal stimulation duration.[1]
-
Check Reagent and Instrument Performance: Prepare fresh reagents and confirm that your plate reader settings (e.g., gain, integration time) are optimized for your specific assay kit.[1]
-
Confirm Cell Health and Receptor Expression: Use healthy, low-passage cells and verify the expression of the target receptor if using a transient transfection system.[1]
Frequently Asked Questions (FAQs)
Q1: How can I be sure my inhibitor is specific for a particular adenylyl cyclase isoform?
A1: Demonstrating isoform selectivity is crucial and challenging due to the highly conserved catalytic sites among the nine membrane-bound adenylyl cyclases. Many commonly used inhibitors lack true isoform specificity. To validate the selectivity of your inhibitor, consider the following:
-
Screen against a panel of AC isoforms: Test your inhibitor against as many of the nine membrane-bound AC isoforms as possible.
-
Use orthogonal assays: Confirm your findings using different assay formats (e.g., membrane-based vs. whole-cell assays).
-
Employ cellular models with and without the target isoform: Use knockout/knockdown cell lines or primary cells from knockout animals to demonstrate that the inhibitor's effect is dependent on the presence of the target AC isoform.
Q2: What are the common off-target effects of adenylyl cyclase inhibitors?
A2: Many adenylyl cyclase inhibitors are nucleotide analogs and can have off-target effects. For example, some inhibitors may also affect phosphodiesterases or other ATP-utilizing enzymes. It is essential to be aware of the known off-target effects of your specific inhibitor and to include appropriate controls to rule them out. For instance, the widely used inhibitor SQ 22,536 has been shown to have off-target effects at high concentrations.
Q3: What are the essential controls for an adenylyl cyclase inhibitor experiment?
A3: A well-controlled experiment is critical for interpreting your data correctly. Essential controls include:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the inhibitor (e.g., DMSO).
-
Positive Control (Agonist): To ensure that the adenylyl cyclase in your system can be activated.
-
Negative Control (No Inhibitor): To establish the baseline of stimulated AC activity.
-
Reference Inhibitor: A known inhibitor with a well-characterized potency to validate the assay's performance.
The following diagram illustrates a typical experimental setup with necessary controls.
Quantitative Data Summary
The potency of adenylyl cyclase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for some commonly used AC inhibitors against different isoforms. Note the significant variability in reported values and the lack of comprehensive screening for many compounds.
| Inhibitor | AC1 (IC50) | AC2 (IC50) | AC5 (IC50) | AC6 (IC50) | Notes |
| SQ 22,536 | 120 µM | 1.7-2.6 mM | 8.3-15 µM | 360 µM | Often described as AC5/6-selective, but lacks high specificity. |
| NKY80 | 10 µM | >100 µM | 210 µM | 170 µM | Reported to be AC1-selective in some studies, but also inhibits AC5/6. |
| 2',5'-dideoxyadenosine | - | 700 µM | 9.8 µM | - | A prototypical P-site inhibitor. |
Data compiled from multiple sources, and experimental conditions may vary.
Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay (Membrane Preparation)
This protocol is adapted from established methods for measuring AC activity in isolated cell membranes.
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with a fresh buffer and resuspend it in the assay buffer.
-
-
Adenylyl Cyclase Reaction:
-
Pre-incubate the membrane preparation with the test inhibitor or vehicle for a specified time.
-
Initiate the reaction by adding a reaction mix containing [α-³²P]ATP, MgCl₂, an ATP regenerating system (e.g., creatine kinase and creatine phosphate), and any required activators (e.g., forskolin, G-protein activators).
-
Incubate the reaction at 30°C or 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA and unlabeled ATP).
-
-
cAMP Quantification:
-
Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Protocol 2: Whole-Cell cAMP Assay
This protocol describes a common method for measuring cAMP levels in intact cells, often using commercially available kits (e.g., HTRF, ELISA).
-
Cell Seeding:
-
Seed cells in a microplate at a predetermined optimal density and allow them to adhere overnight if necessary.
-
-
Inhibitor and Agonist Treatment:
-
Pre-incubate the cells with the adenylyl cyclase inhibitor or vehicle for a specific duration.
-
Add a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Stimulate the cells with an appropriate agonist to activate adenylyl cyclase.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer for competitive immunoassays).
-
Incubate to allow for the detection reaction to occur.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader). The signal is typically inversely proportional to the amount of cAMP produced.
-
Signaling Pathway
The canonical Gs-protein coupled receptor signaling pathway leading to the activation of adenylyl cyclase is a fundamental concept in these experiments.
References
Optimizing "AC2 selective-IN-1" incubation time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AC2 selective-IN-1, a potent and selective inhibitor of adenylyl cyclase 2 (AC2).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may be encountered during experiments with this compound.
| Question | Potential Cause | Suggested Solution |
| Why am I not seeing any inhibition of cAMP production? | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit AC2 in your specific cell type or experimental setup. | Perform a dose-response experiment to determine the optimal concentration. The reported IC50 is 4.45 µM in HEK293 cells, but this may vary depending on the cell line and experimental conditions.[1] |
| Incorrect incubation time: The incubation time with the inhibitor may be too short for it to effectively engage with the target enzyme. | Optimize the pre-incubation time with the inhibitor. A time-course experiment (e.g., 15, 30, 60, 120 minutes) can help determine the optimal duration. | |
| Cell health and density: Poor cell health or inconsistent cell numbers can lead to variable and unreliable results. | Ensure cells are healthy, within a low passage number, and plated at a consistent density. | |
| Reagent issues: Degradation of the inhibitor or other critical reagents can lead to a loss of activity. | Prepare fresh solutions of this compound and other reagents. Ensure proper storage of the compound as per the manufacturer's instructions. | |
| I'm observing high background or basal cAMP levels. | Constitutive AC2 activity: Some cell lines may have high basal AC2 activity, which can mask the inhibitory effect of the compound. | Consider using a cell line with lower endogenous AC2 expression or using a phosphodiesterase (PDE) inhibitor to amplify the signal window. |
| Stimulating agent concentration: If using an agonist to stimulate AC2 activity, the concentration may be too high, overwhelming the inhibitor. | Optimize the concentration of the stimulating agent (e.g., forskolin) to a level that provides a robust signal without being excessive (e.g., EC80). | |
| My results show high variability between replicates. | Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using reverse pipetting. |
| Edge effects: Wells on the periphery of the plate are more susceptible to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with media or PBS to minimize edge effects. | |
| Incomplete cell lysis: If performing an endpoint assay, incomplete cell lysis will result in an underestimation of the total cAMP produced. | Ensure the chosen lysis buffer is effective for your cell type and that the lysis protocol is followed correctly. | |
| Is this compound toxic to my cells? | High concentration or prolonged exposure: While reported as non-toxic in the initial study, very high concentrations or long incubation times could potentially affect cell viability.[1] | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to assess any potential cytotoxic effects at the concentrations and incubation times you are using. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (also referred to as compound 14).
| Parameter | Value | Cell Line | Reference |
| IC50 | 4.45 µM | HEKΔ3/6 cells overexpressing human AC2 | [1] |
| Selectivity | Selective for AC2 over AC1 and AC5 | HEKΔ3/6 cells | [1] |
| Cytotoxicity | Non-toxic in J774A.1 and HEK-AC1 cells | J774A.1, HEK-AC1 | [1] |
Experimental Protocols
HEK293 Cell-Based Assay for AC2 Inhibition
This protocol is adapted from the methods described in the discovery of this compound.
1. Cell Culture and Plating:
- Culture HEKΔ3/6 cells overexpressing human adenylyl cyclase isoforms (AC1, AC2, or AC5) in appropriate growth medium.
- Seed the cells into 96-well plates at a density that allows for optimal growth and signal detection. The optimal cell density should be determined empirically.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response experiment.
3. Incubation with Inhibitor:
- Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time. An incubation time of 30 minutes is a good starting point.
4. Stimulation of Adenylyl Cyclase Activity:
- Stimulate the cells with an appropriate agonist to induce cAMP production. Forskolin is a commonly used general activator of adenylyl cyclases. The concentration of the stimulating agent should be optimized to produce a submaximal response (e.g., EC80) to allow for the detection of inhibitory effects.
5. Measurement of cAMP Levels:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based assays). Follow the manufacturer's instructions for the chosen assay kit.
6. Data Analysis:
- Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC50 value using a suitable non-linear regression model.
Visualizations
Adenylyl Cyclase 2 (AC2) Signaling Pathway
Caption: Simplified signaling pathway of Adenylyl Cyclase 2 (AC2).
Experimental Workflow for AC2 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
References
Potential off-target effects of "AC2 selective-IN-1"
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Currently, there is no publicly available information regarding "AC2 selective-IN-1". The lack of data on its off-target effects, kinase selectivity profile, safety pharmacology, and mechanism of action prevents the creation of a detailed technical support center, including troubleshooting guides and FAQs for experimental use.
To provide researchers, scientists, and drug development professionals with accurate and reliable information, further studies and publications on "this compound" are required. As data becomes available, this technical support center will be updated to include comprehensive information on its potential off-target effects and guidance for its use in research.
We recommend researchers consult peer-reviewed scientific literature and manufacturer's documentation for any future information on "this compound".
Technical Support Center: Cytotoxicity Assessment of AC2 Selective Inhibitors
Disclaimer: The compound "AC2 selective-IN-1" is not currently documented in publicly available scientific literature. This guide provides general protocols and troubleshooting advice for assessing the cytotoxicity of selective inhibitors of Adenylyl Cyclase 2 (AC2), based on established methodologies for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is AC2 and why is its inhibition a subject of study?
Adenylyl Cyclase 2 (AC2) is a membrane-bound enzyme that plays a crucial role in cellular signal transduction. It catalyzes the conversion of ATP to cyclic AMP (camp), a key second messenger.[1][2] This process is involved in numerous physiological functions, and dysregulation of AC2 has been implicated in various diseases, including neurological and cardiovascular disorders.[2][3] Therefore, selective inhibitors of AC2 are valuable research tools and potential therapeutic agents.
Q2: What are the common methods to assess the cytotoxicity of an AC2 inhibitor?
The most common in vitro methods for assessing cytotoxicity include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These flow cytometry-based assays detect markers of programmed cell death (apoptosis), distinguishing between viable, apoptotic, and necrotic cells.
Q3: How do I interpret the IC50 value from a cytotoxicity assay?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of cytotoxicity, the IC50 value represents the concentration of the inhibitor required to reduce the viability of a cell population by 50%. A lower IC50 value indicates a more potent cytotoxic effect.
Q4: My AC2 inhibitor shows cytotoxicity. Does this mean it's not a good candidate for further development?
Not necessarily. Many effective drugs have a therapeutic window where they are effective against their target at concentrations lower than those at which they exhibit significant cytotoxicity. The key is to determine the selectivity of the compound. A desirable inhibitor will have a much lower IC50 for AC2 inhibition than for cytotoxicity.
Q5: What are potential reasons for unexpected cytotoxicity with my selective AC2 inhibitor?
Unexpected cytotoxicity could be due to several factors:
-
Off-target effects: The inhibitor may be interacting with other cellular targets in addition to AC2, leading to toxicity.
-
Non-specific cytotoxicity: At higher concentrations, small molecules can cause cytotoxicity through mechanisms unrelated to their intended target, such as membrane disruption or mitochondrial dysfunction.
-
Metabolite toxicity: The inhibitor may be metabolized by the cells into a more toxic compound.
-
Assay artifacts: The compound may interfere with the assay itself, leading to false-positive results.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of a Cytotoxicity Assay
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
-
Pipetting: Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid touching the bottom of the well.
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
-
Issue 2: Low Signal or No Response in MTT/MTS Assay
-
Possible Cause: Insufficient number of viable cells, low metabolic activity of the cell type, or issues with the reagent.
-
Troubleshooting Steps:
-
Cell Number: Optimize the cell seeding density to ensure a robust signal.
-
Metabolic Activity: Some cell lines have inherently low metabolic rates. Consider increasing the incubation time with the MTT/MTS reagent, but not beyond 4 hours to avoid artifacts.
-
Reagent Quality: Ensure the MTT/MTS reagent is properly stored and not expired. Prepare fresh solutions as needed.
-
Issue 3: High Background in LDH Assay
-
Possible Cause: High spontaneous LDH release due to unhealthy cells, or LDH present in the serum of the culture medium.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently to minimize mechanical damage.
-
Serum-Free Medium: If possible, switch to a serum-free medium during the compound treatment period, as serum can contain LDH. If serum is required, include a "medium only" background control.
-
Issue 4: Compound Interference with the Assay
-
Possible Cause: The inhibitor itself is colored, fluorescent, or has reducing properties that interfere with the assay chemistry.
-
Troubleshooting Steps:
-
Compound-only Control: Run a control with the compound in cell-free medium to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background from the experimental values.
-
Alternative Assays: If interference is significant, consider using an assay with a different detection method (e.g., switching from a colorimetric to a luminescent assay).
-
Quantitative Data Summary
The following table provides a representative example of cytotoxicity data for a hypothetical selective AC2 inhibitor ("AC2i-X") compared to a known adenylyl cyclase inhibitor. The IC50 values are presented for different cell lines and cytotoxicity assays.
| Compound | Cell Line | Assay | IC50 (µM) |
| AC2i-X (Hypothetical) | HEK293 | MTT | 77 |
| HeLa | MTT | 95 | |
| Jurkat | Annexin V/PI | > 100 | |
| CB-7833407 (AC2 selective) | - | AC2 Inhibition | 147 |
| SQ22,536 (General AC inhibitor) | - | AC1 Inhibition | 0.17 |
| - | AC2 Inhibition | 0.28 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the AC2 inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay
This protocol is based on common LDH assay kits.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Controls: Prepare controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
LDH Reaction: Add the LDH reaction mix (containing substrate and dye) to each well with the supernatant.
-
Incubation and Reading: Incubate at room temperature for the time specified in the kit instructions (usually 15-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V/PI Apoptosis Assay
This protocol outlines the general steps for an apoptosis assay using flow cytometry.
-
Cell Treatment: Treat cells with the AC2 inhibitor in a culture dish or plate for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: AC2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
References
How to improve "AC2 selective-IN-1" solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the hypothetical selective inhibitor, AC2 selective-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a small molecule inhibitor characterized by low aqueous solubility. This can present challenges in various experimental settings, from in vitro assays to in vivo studies. Its hydrophobic nature is a primary contributor to its poor solubility in aqueous media.
Q2: Why is DMSO the recommended solvent for initial stock solutions?
Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecule inhibitors.[1] For this compound, preparing a high-concentration stock solution in DMSO is the first crucial step. However, it is important to be mindful of the final DMSO concentration in your experiments, as it can have biological effects.
Q3: What are the common signs of compound precipitation in my experiment?
Precipitation of this compound can be observed as turbidity, cloudiness, or the formation of visible particles in your experimental medium. This can lead to inaccurate and unreliable results. It is crucial to ensure the compound remains fully dissolved at the final working concentration.
Troubleshooting Guide: Improving this compound Solubility
This guide provides systematic approaches to enhance the solubility of this compound for your experiments.
Issue 1: Compound precipitates when diluted from DMSO stock into aqueous buffer.
This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution.
Solution Workflow:
Figure 1. A stepwise workflow for troubleshooting the precipitation of this compound upon dilution into aqueous media.
Methodologies & Experimental Protocols:
-
Method 1: Optimization of Final DMSO Concentration
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your aqueous experimental buffer to achieve a range of final DMSO concentrations (e.g., 1%, 0.5%, 0.1%).
-
Visually inspect for precipitation and/or measure turbidity using a plate reader at 650 nm.
-
Determine the highest concentration of this compound that remains soluble at the lowest tolerable DMSO concentration for your assay.
-
-
-
Method 2: Utilizing Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[2][3]
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare intermediate dilutions of the stock solution in a co-solvent such as ethanol, polyethylene glycol 400 (PEG400), or propylene glycol.
-
Further dilute these intermediate solutions into your final aqueous buffer, ensuring the final co-solvent concentration is compatible with your experimental system.
-
Assess solubility as described above.
-
-
-
Method 3: pH Adjustment
If this compound has ionizable groups, altering the pH of the buffer can significantly impact its solubility.
-
Protocol:
-
Determine the pKa of this compound (if not known, this can be predicted using cheminformatics tools).
-
Prepare a series of buffers with pH values above and below the pKa.
-
Prepare your working solutions of this compound in these buffers.
-
Observe for any improvement in solubility.
-
-
-
Method 4: Formulation with Solubilizing Agents
For in vivo studies or challenging in vitro systems, formulation with excipients can be necessary.
-
Protocol:
-
Explore the use of surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD).
-
Prepare a stock solution of the solubilizing agent in your aqueous buffer.
-
Add the DMSO stock of this compound to the solubilizing agent solution while vortexing to facilitate the formation of micelles or inclusion complexes.
-
Evaluate the solubility and stability of the formulation.
-
-
Quantitative Data Summary:
The following table presents hypothetical solubility data for this compound using different methods.
| Method | Solvent System | Max Soluble Concentration (µM) |
| Control | PBS (0.5% DMSO) | 5 |
| Co-solvent | PBS with 5% Ethanol (0.5% DMSO) | 25 |
| Co-solvent | PBS with 10% PEG400 (0.5% DMSO) | 50 |
| pH Adjustment | Acetate Buffer (pH 5.0, 0.5% DMSO) | 15 |
| Formulation | PBS with 1% HP-β-CD (0.5% DMSO) | >100 |
Issue 2: Inconsistent results in cell-based assays.
Poor solubility can lead to variable effective concentrations of the inhibitor in your cell-based assays.
Solution:
-
Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which the compound starts to precipitate in your specific cell culture medium.[1]
-
Protocol:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Create a series of dilutions of the stock solution in DMSO.
-
Add 2 µL of each dilution to 98 µL of your cell culture medium in a 96-well plate.
-
Incubate for 1-2 hours at room temperature.
-
Measure the turbidity at 650 nm using a plate reader. The concentration at which turbidity significantly increases is the kinetic solubility limit.
-
-
Hypothetical Signaling Pathway for AC2 Target:
The diagram below illustrates a hypothetical signaling pathway where the "AC2" protein is a key kinase. Understanding the pathway can help in designing relevant cellular assays.
Figure 2. A diagram of a hypothetical signaling cascade involving the AC2 kinase, the target of this compound.
By systematically applying these troubleshooting strategies, researchers can overcome the solubility limitations of this compound and achieve more reliable and reproducible experimental outcomes.
References
"AC2 selective-IN-1" degradation and storage issues
Disclaimer: No public information is available for a compound with the exact name "AC2 selective-IN-1". The following troubleshooting guides and FAQs are based on general knowledge of small molecule inhibitors and the known biological functions of Adenylyl Cyclase 2 (AC2). This information is intended to serve as a general guide for a hypothetical AC2 selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is AC2-selective-IN-1 and what is its mechanism of action?
AC2-selective-IN-1 is a hypothetical selective inhibitor of Adenylyl Cyclase 2 (AC2). AC2 is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1][2][3][4] By selectively inhibiting AC2, this compound allows for the targeted study of the downstream signaling pathways regulated by AC2-produced cAMP. These pathways are involved in various cellular processes, and their dysregulation has been implicated in several diseases.[1]
Q2: What are the recommended storage conditions for AC2-selective-IN-1?
For optimal stability, AC2-selective-IN-1 should be stored under the following conditions:
| Form | Storage Temperature | Atmosphere | Light Conditions |
| Solid (Lyophilized Powder) | -20°C or -80°C | Desiccated | Protected from light |
| Stock Solution (in DMSO) | -20°C or -80°C | Inert gas (Argon or Nitrogen) | Protected from light (amber vials) |
Q3: How should I prepare stock solutions of AC2-selective-IN-1?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes before freezing.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly (see storage table). Prepare a fresh stock solution from the solid compound. |
| Incorrect Concentration | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or assay. |
| Low Cell Permeability | If using a cell-based assay, the compound may not be efficiently crossing the cell membrane. Consider using a permeabilization agent (with appropriate controls) or increasing the incubation time. |
| Assay Interference | The compound may interfere with the assay readout (e.g., fluorescence, luminescence). Run a control with the compound in the absence of cells or enzyme to check for interference. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response experiment to determine the maximum non-toxic concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (media with solvent only). |
| Off-Target Effects | At high concentrations, the inhibitor may have off-target effects. Lower the concentration and/or test the effect of the inhibitor in a cell line that does not express AC2 (if available). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Equilibrate the vial of solid AC2-selective-IN-1 to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration based on the amount of compound provided.
-
Add the calculated volume of DMSO to the vial.
-
Vortex briefly and/or sonicate in a water bath until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Interpreting Unexpected Results with AC2 Selective-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results while working with AC2 selective-IN-1, a selective inhibitor of adenylyl cyclase 2 (AC2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a selective inhibitor of adenylyl cyclase isoform 2 (AC2). Adenylyl cyclases are enzymes that convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) and pyrophosphate.[1] By selectively inhibiting AC2, this compound is expected to reduce cAMP production in cells and tissues where AC2 is expressed, thereby modulating downstream signaling pathways regulated by cAMP.
Q2: What are the potential off-target effects of this compound?
A2: While designed for selectivity, small molecule inhibitors can sometimes exhibit off-target effects.[2][3] Potential off-target activities for a selective AC inhibitor might include inhibition of other adenylyl cyclase isoforms, or interaction with other nucleotide-binding proteins.[4] It is crucial to perform experiments to validate that the observed phenotype is due to the inhibition of AC2 and not an off-target effect.
Q3: How can I confirm that this compound is engaging its target in my experimental system?
A3: Target engagement can be assessed using several methods. A common approach is to measure the downstream product of AC activity, cAMP. A dose-dependent reduction in forskolin-stimulated cAMP levels in cells overexpressing human AC2 would indicate target engagement. Another method involves cellular thermal shift assays (CETSA) to demonstrate direct binding of the compound to AC2.
Troubleshooting Guides
Issue 1: No observable effect or lower than expected potency of this compound.
This is a common issue that can arise from several factors, from compound stability to experimental setup.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Low AC2 Expression in the Cellular Model | Confirm the expression level of AC2 in your cell line or tissue model using techniques like qPCR or Western blotting. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, incubation time, and concentration of stimulating agents (e.g., forskolin). |
| Cellular Efflux | Use efflux pump inhibitors (e.g., verapamil) to determine if the compound is being actively transported out of the cells. |
Issue 2: Unexpected or contradictory cellular phenotype observed.
Observing a phenotype that is inconsistent with AC2 inhibition can be perplexing. This could be due to off-target effects or the complexity of the signaling network.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Test the effect of this compound in a cell line where AC2 has been knocked out using CRISPR/Cas9. If the compound still elicits the same effect, it is likely due to off-target activity. |
| Compensation by other AC isoforms | Measure the expression levels of other AC isoforms to see if there is a compensatory upregulation in response to AC2 inhibition. |
| Activation of Alternative Signaling Pathways | Perform a broader analysis of signaling pathways (e.g., phosphoproteomics) to identify any unexpectedly activated pathways. |
| Cellular Toxicity | Assess cell viability and cytotoxicity at the concentrations of this compound being used. The observed phenotype might be a secondary consequence of toxicity. |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a common method to assess the activity of adenylyl cyclase inhibitors.
Materials:
-
Cells expressing AC2 (e.g., HEK293 cells overexpressing human AC2)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Cell culture medium and reagents
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with an appropriate concentration of forskolin (e.g., 10 µM) for 15 minutes to activate adenylyl cyclase.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Plot the cAMP concentration against the inhibitor concentration to determine the IC50 value.
Protocol 2: Validating On-Target Effect using CRISPR/Cas9 Knockout
This protocol helps to distinguish between on-target and off-target effects.
Materials:
-
Wild-type and AC2-knockout (KO) cell lines
-
This compound
-
Cell-based assay for the phenotype of interest (e.g., proliferation assay, reporter gene assay)
Procedure:
-
Culture both wild-type and AC2-KO cells under standard conditions.
-
Treat both cell lines with a range of concentrations of this compound.
-
Perform the cell-based assay to measure the phenotype of interest.
-
Compare the dose-response curves for the wild-type and AC2-KO cells. If the compound is on-target, its effect should be significantly reduced or absent in the AC2-KO cells.
Visualizing Pathways and Workflows
To aid in understanding and troubleshooting, the following diagrams illustrate key concepts.
References
- 1. Adenylyl cyclase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects with AC2 selective-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Adenylyl Cyclase 2 (AC2) inhibitor, AC2 selective-IN-1. The following information is intended to help users design experiments with appropriate vehicle controls to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, a final concentration of DMSO of 0.1% or less is advised to minimize solvent-induced cellular effects. For in vivo studies, a stock solution in DMSO can be further diluted in a biocompatible vehicle such as saline, corn oil, or a solution containing polyethylene glycol (PEG) and Tween 80, depending on the route of administration and animal model. Always refer to the manufacturer's product data sheet for specific solubility information.
Q2: Why is a vehicle control essential when using this compound?
A2: A vehicle control is critical to distinguish the pharmacological effects of this compound from any non-specific effects of the solvent used to dissolve the inhibitor.[1] The vehicle itself can sometimes induce cellular stress, alter gene expression, or have other off-target effects that could be mistakenly attributed to the inhibitor.[1] A vehicle-treated group serves as a baseline to which the effects of the inhibitor-treated group are compared.
Q3: We are observing unexpected cellular toxicity in our experiments. Could the vehicle be the cause?
A3: Yes, the vehicle, particularly at higher concentrations, can cause cellular toxicity.[1] It is crucial to determine the maximum tolerated concentration of the vehicle in your specific experimental system. This can be achieved by performing a dose-response experiment with the vehicle alone and assessing cell viability or other relevant toxicity markers. If toxicity is observed, consider lowering the vehicle concentration or exploring alternative, less toxic solvent systems.
Q4: How can I be sure that the observed effects are due to AC2 inhibition and not off-target effects of this compound or the vehicle?
A4: To confirm the specificity of the observed effects, several control experiments are recommended:
-
Perform rescue experiments: If possible, overexpressing a form of AC2 that is resistant to the inhibitor should rescue the phenotype.
-
Knockdown/knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of AC2 should phenocopy the effects of the inhibitor.
-
Kinome profiling: To assess the selectivity of your inhibitor, you can perform kinome profiling to identify potential off-target kinases.[1]
Troubleshooting Guides
Issue 1: High background or inconsistent results in vehicle-treated control wells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Vehicle Precipitation | 1. Visually inspect the media for any precipitate after adding the vehicle. 2. Prepare fresh dilutions of the vehicle immediately before use. 3. Consider pre-warming the media before adding the vehicle-containing stock solution. | Clear media with no visible precipitate. Consistent results across replicate wells. |
| Uneven Vehicle Distribution | 1. Ensure thorough mixing of the vehicle into the culture medium by gentle pipetting or swirling. 2. Avoid adding the vehicle directly onto the cells. | Homogenous distribution of the vehicle in the culture medium, leading to more consistent cellular responses. |
| Vehicle Degradation | 1. Store the vehicle stock solution according to the manufacturer's recommendations (e.g., at -20°C or -80°C in small aliquots). 2. Avoid repeated freeze-thaw cycles. | Consistent vehicle performance over time. |
Issue 2: The vehicle control shows a biological effect similar to the this compound-treated group.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Vehicle Concentration | 1. Perform a dose-response curve with the vehicle alone to determine the highest non-effective concentration. 2. Reduce the final concentration of the vehicle in your experiments to below this threshold. | The vehicle control group no longer exhibits the biological effect, allowing for a clear assessment of the inhibitor's activity. |
| Vehicle-Induced Stress Response | 1. Analyze markers of cellular stress (e.g., heat shock proteins, oxidative stress markers) in vehicle-treated cells. 2. If stress is detected, explore alternative, less-toxic vehicles. | Identification and mitigation of non-specific stress responses, leading to cleaner experimental data. |
| Contamination of Vehicle Stock | 1. Test a fresh, unopened vial of the vehicle. 2. Ensure proper sterile technique when preparing dilutions. | Elimination of confounding effects from contaminated reagents. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Vehicle Concentration in Cell Culture
-
Cell Plating: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Vehicle Dilution Series: Prepare a serial dilution of the vehicle (e.g., DMSO) in your cell culture medium. A typical concentration range to test is from 0.01% to 1.0%.
-
Treatment: Replace the existing media with the media containing the different vehicle concentrations. Include a "no vehicle" control.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the vehicle concentration. The maximum tolerated concentration is the highest concentration that does not significantly reduce cell viability compared to the "no vehicle" control.
Protocol 2: Vehicle Control for an In Vitro Kinase Assay
-
Assay Preparation: Prepare the kinase reaction buffer containing the kinase, substrate, and ATP.
-
Vehicle and Inhibitor Addition:
-
Vehicle Control: Add the same volume of vehicle (e.g., DMSO) to the reaction as the volume of inhibitor stock solution used in the experimental wells.
-
Inhibitor Treatment: Add the desired concentration of this compound.
-
No Treatment Control: Add the same volume of assay buffer.
-
-
Reaction Incubation: Incubate the reactions at the optimal temperature and for the appropriate duration for the kinase being assayed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).[2]
-
Data Analysis: Normalize the data to the vehicle control to determine the percent inhibition by this compound.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of Adenylyl Cyclase 2 (AC2) activation and its inhibition by this compound.
Caption: Logical workflow for an experiment using this compound, highlighting the essential treatment groups.
References
Technical Support Center: Adenylyl Cyclase 2 (AC2) Selective Inhibitors
Disclaimer: The compound "AC2 selective-IN-1" is not a recognized identifier in the public scientific literature. This technical support center provides information based on known selective inhibitors of Adenylyl Cyclase 2 (AC2). Please verify the identity of your specific compound and consult the relevant product documentation.
Frequently Asked Questions (FAQs)
Q1: What is Adenylyl Cyclase 2 (AC2) and why is it a therapeutic target?
Adenylyl Cyclase 2 (AC2) is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] AC2 is involved in various physiological processes, and its dysregulation has been implicated in certain diseases. This makes it a potential therapeutic target for conditions where modulating cAMP signaling is beneficial.
Q2: How do selective AC2 inhibitors work?
Selective AC2 inhibitors are small molecules designed to specifically bind to and inhibit the enzymatic activity of the AC2 isoform of adenylyl cyclase. This leads to a decrease in the production of intracellular cAMP in cells expressing AC2, thereby modulating downstream signaling pathways. Some inhibitors may bind to the catalytic site, while others might bind to allosteric sites like the forskolin binding pocket.[2][3]
Q3: What are some known selective inhibitors of AC2?
Several compounds have been identified that exhibit selective inhibition of AC2, including:
-
SKF 83566 hydrobromide: A D1-like dopamine receptor antagonist that also selectively inhibits AC2.[4][5]
-
BODIPY-forskolin: While it stimulates AC1 and AC5, it has been shown to inhibit AC2.
-
Triazole derivatives (UA1 and UA2): These have been studied as effective inhibitors of the ADCY2 enzyme through in-silico models.
Q4: In which cell lines can I test the activity of AC2 inhibitors?
The choice of cell line depends on the research question and the expression levels of AC2. It is crucial to use cell lines that endogenously express AC2 or have been engineered to overexpress it. Researchers should first verify AC2 expression in their chosen cell line via methods like qPCR or Western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory activity observed. | 1. Low or no expression of AC2 in the chosen cell line.2. Inhibitor instability or degradation.3. Incorrect assay conditions. | 1. Confirm AC2 expression using a positive control cell line or by transiently overexpressing AC2.2. Prepare fresh inhibitor solutions for each experiment. Check for proper storage conditions.3. Optimize assay parameters such as incubation time, cell density, and substrate concentration. |
| High variability between replicates. | 1. Inconsistent cell seeding.2. Pipetting errors.3. Cell health issues. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase. |
| Inhibitor shows activity in AC2-negative cells. | 1. Off-target effects of the inhibitor.2. The inhibitor may be targeting another adenylyl cyclase isoform present in the cells. | 1. Test the inhibitor against a panel of related enzymes or receptors to determine its specificity.2. Profile the expression of other adenylyl cyclase isoforms in your cell line. |
Quantitative Data: Activity of Known AC2 Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of various compounds against AC2.
| Inhibitor | IC50 for AC2 | Notes |
| Compound '2' (from a specific study) | 22.4 µM | - |
| 2',5'-dd-3'-ATP | 280 nM | Also inhibits other AC isoforms. |
| 6A7DA (iso-forskolin) | 1.8 µM | Binds to the diterpene site. |
Note: This data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
General Protocol for Assessing AC2 Inhibition in Whole Cells
This protocol outlines a general workflow for measuring the effect of a selective inhibitor on AC2 activity in a cellular context using a cAMP assay.
Caption: General workflow for measuring AC2 inhibitor activity in cells.
Detailed Steps:
-
Cell Culture: Maintain a cell line with confirmed AC2 expression in appropriate growth media.
-
Cell Seeding: Plate the cells in a suitable format (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the AC2 inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired concentration range.
-
Inhibitor Treatment: Remove the growth media from the cells and add the diluted inhibitor. Pre-incubate for a time determined by the inhibitor's mechanism of action (e.g., 15-30 minutes).
-
AC Stimulation: Add a known adenylyl cyclase activator (e.g., Forskolin, but be mindful of its direct effects if your inhibitor targets the forskolin site) to stimulate cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Diagram
Simplified AC2 Signaling Pathway
The following diagram illustrates the central role of AC2 in converting ATP to cAMP and the point of intervention for a selective inhibitor.
Caption: Simplified signaling cascade involving Adenylyl Cyclase 2 (AC2).
References
- 1. Frontiers | Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy [frontiersin.org]
- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylyl Cyclase Inhibitors Products: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Low Potency of AC Inhibitors in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low adenylyl cyclase (AC) inhibitor potency in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My adenylyl cyclase (AC) inhibitor shows high potency in biochemical assays but is significantly weaker in my cellular assay. What are the common causes for this discrepancy?
A1: A drop in potency between biochemical and cellular assays is a frequent observation.[1][2] Several factors can contribute to this:
-
Low Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[3][4][5]
-
Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps, such as P-glycoprotein.
-
Poor Solubility or Stability: The compound may have low solubility in the aqueous environment of cell culture media or could be unstable under physiological conditions, leading to a lower effective concentration.
-
High Protein Binding: The inhibitor may bind non-specifically to proteins in the cell culture serum or to abundant intracellular proteins, reducing the free concentration available to engage with adenylyl cyclase.
-
Metabolic Inactivation: Cellular enzymes may rapidly metabolize the inhibitor into an inactive form.
-
Off-Target Effects: At the concentrations used in cellular assays, the compound might have off-target effects that mask the intended phenotype or cause cytotoxicity.
Q2: How can I determine if my AC inhibitor is getting into the cells?
A2: Several methods can be employed to assess the cell permeability of your inhibitor:
-
Caco-2 Permeability Assay: This is a standard in vitro method to predict intestinal absorption and general cell permeability. It uses a monolayer of Caco-2 cells to measure the passage of the compound from an apical to a basolateral chamber.
-
Intracellular Concentration Measurement: A direct way to confirm cell entry is to measure the concentration of the inhibitor inside the cells using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q3: What are off-target effects, and how can I be sure the observed cellular phenotype is due to the inhibition of adenylyl cyclase?
A3: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target. These can lead to misleading results. To validate that the observed phenotype is due to on-target AC inhibition, you can:
-
Use a Structurally Unrelated Inhibitor: If a different AC inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the specific adenylyl cyclase isoform you are targeting. The resulting phenotype should mimic that of your inhibitor.
-
Rescue Experiments: If the phenotype is due to the loss of cAMP production, it might be reversible by adding a cell-permeable cAMP analog, like db-cAMP.
-
Target Engagement Assays: Directly confirm that your inhibitor is binding to adenylyl cyclase in the cellular environment using methods like the Cellular Thermal Shift Assay (CETSA).
Q4: My cAMP assay has a low signal-to-noise ratio or high variability. What can I do to improve it?
A4: Optimizing your cAMP assay is crucial for obtaining reliable data. Consider the following:
-
Include a Phosphodiesterase (PDE) Inhibitor: PDEs are enzymes that degrade cAMP. Including a broad-spectrum PDE inhibitor, such as IBMX, will prevent cAMP degradation and allow the signal to accumulate.
-
Optimize Agonist/Stimulant Concentration and Time: Perform a dose-response curve for the AC activator you are using (e.g., forskolin) to find the optimal concentration (often the EC80 is used for antagonist assays). Also, a time-course experiment will help identify the peak stimulation time.
-
Optimize Cell Number: Titrate the number of cells per well to find the optimal density that gives a robust signal without being confluent.
-
Ensure Cell Health: Use cells at a low passage number and ensure they are healthy and viable.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cellular Potency
If your AC inhibitor's potency is significantly lower in cellular assays compared to biochemical assays, a systematic troubleshooting approach is necessary.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cellular potency.
Data Presentation: Comparison of Biochemical and Cellular Potency of Soluble AC (sAC) Inhibitors
A significant rightward shift in the IC50 value from a biochemical to a cellular assay can indicate issues with cell permeability or efflux.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Fold Shift (Cellular/Biochemical) |
| LRE1 | ~5300 | ~5300 | ~1 |
| TDI-10229 | 113.5 | 160 | ~1.4 |
| TDI-11155 | 15.7 | 15 | ~1 |
| TDI-11861 | 5.1 | 1.7 | ~0.3 |
| TDI-11893 | 19.4 | >1000 | >51 |
| TDI-11891 | 2.3 | 250 | ~109 |
Data adapted from Rossetti, T., et al. (2022). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
Experimental Workflow for CETSA
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium to a concentration of 2 x 10^6 cells/mL.
-
Divide the cell suspension into two aliquots. Treat one with your AC inhibitor at the desired concentration and the other with an equivalent amount of vehicle (e.g., DMSO).
-
Incubate the cells for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant.
-
-
Analysis:
-
Analyze the amount of soluble adenylyl cyclase in each sample using a specific antibody via Western blotting or ELISA.
-
Quantify the band or signal intensity at each temperature point.
-
Plot the percentage of soluble protein relative to the lowest temperature point against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Caco-2 Permeability Assay
This assay is used to assess the permeability of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.
Detailed Methodology:
-
Cell Seeding:
-
Seed Caco-2 cells onto permeable filter supports in a transwell plate.
-
Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value (typically ≥200 Ω x cm²) indicates a well-formed, intact monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing your AC inhibitor to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of your inhibitor in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Protocol 3: Measuring Intracellular Compound Concentration by LC-MS/MS
This protocol provides a general framework for quantifying the amount of your inhibitor that has accumulated inside cells.
Detailed Methodology:
-
Cell Treatment:
-
Plate cells in a multi-well plate and grow to a desired confluency.
-
Incubate the cells with your AC inhibitor at a known concentration for a specific duration.
-
-
Cell Harvesting and Washing:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells multiple times with ice-cold PBS to remove any extracellular compound. This step is critical to avoid overestimation.
-
-
Cell Lysis and Extraction:
-
Lyse the cells using a suitable lysis buffer or by sonication.
-
Determine the cell number or total protein concentration for normalization.
-
Add an organic solvent (e.g., acetonitrile) containing an internal standard to precipitate proteins and extract the compound.
-
Centrifuge to pellet the precipitate.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of your inhibitor.
-
Use a standard curve prepared in a similar matrix to accurately determine the compound concentration.
-
The intracellular concentration can be expressed as the amount of compound per cell number or per milligram of protein.
-
Adenylyl Cyclase Signaling Pathway
Adenylyl cyclases are key enzymes in a crucial signaling pathway. They are activated by G-protein coupled receptors (GPCRs) and convert ATP into the second messenger cyclic AMP (cAMP). cAMP then activates downstream effectors, primarily Protein Kinase A (PKA), to regulate a multitude of cellular processes.
Caption: Simplified adenylyl cyclase/cAMP signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
Technical Support Center: AC2 selective-IN-1 & Serum Interference
Welcome to the technical support center for AC2 selective-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to serum interference in cell culture media during experiments with this selective adenylyl cyclase 2 (AC2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a research compound identified as a potent and selective inhibitor of human adenylyl cyclase 2 (AC2). It belongs to a class of 7-deazapurine analogues. Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in many cellular signaling pathways. The selectivity of this inhibitor for the AC2 isoform allows for the specific investigation of its role in various physiological and pathological processes.
Q2: What is serum interference and why is it a concern?
Serum, a common supplement in cell culture media, is a complex mixture of proteins, growth factors, hormones, and other molecules. While essential for cell growth, these components can interfere with the activity and measurement of small molecule inhibitors like this compound.[1] This interference can manifest as reduced inhibitor potency, inconsistent results, or off-target effects.
Q3: What are the primary mechanisms of serum interference?
Serum interference can occur through several mechanisms:
-
Protein Binding: Small molecules can bind to serum proteins, particularly albumin, reducing the free concentration of the inhibitor available to interact with its target, AC2.
-
Enzymatic Degradation: Serum contains various enzymes that could potentially metabolize and inactivate this compound.
-
Non-specific Effects: Serum components can activate parallel signaling pathways that might mask or counteract the effects of AC2 inhibition, leading to misinterpretation of results.
-
Assay-Specific Interference: In assays measuring cAMP levels, serum components can interfere with the detection method itself, for example, by cross-reacting with antibodies in an immunoassay.[2]
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Potency of this compound
You observe that the IC50 value of this compound is significantly higher in serum-containing media compared to serum-free conditions, or you see high variability between experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced inhibitor potency.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Potency
-
Cell Seeding: Plate your cells of interest at a consistent density in 96-well plates. Allow cells to adhere overnight in their standard growth medium containing serum.
-
Media Exchange: The next day, carefully aspirate the growth medium. Wash the cells once with serum-free medium.
-
Treatment Groups:
-
Group A (Serum-Free): Add medium without serum containing serial dilutions of this compound.
-
Group B (Serum-Containing): Add medium with your standard serum concentration (e.g., 10% FBS) containing the same serial dilutions of this compound.
-
-
Stimulation: After a short pre-incubation with the inhibitor (e.g., 30 minutes), stimulate the cells with an appropriate agonist to induce cAMP production (e.g., forskolin).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA, HTRF, or bioluminescent assays).[1][3]
-
Data Analysis: Plot the dose-response curves for both conditions and calculate the respective IC50 values.
Data Presentation
| Condition | Serum Concentration | Observed IC50 of this compound |
| A | 0% | 10 nM |
| B | 2% | 50 nM |
| C | 10% | 200 nM |
| Note: Data is hypothetical and for illustrative purposes only. |
Issue 2: High Background or False Positives in cAMP Assays
You are observing high background signals or apparent cAMP inhibition in control wells (no inhibitor) when using serum-containing media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in cAMP assays.
Experimental Protocols
Protocol 2: Assessing Serum Interference with cAMP Standard Curve
-
Prepare Standards: Prepare a serial dilution of a known cAMP standard according to your assay kit's instructions.
-
Diluent Conditions:
-
Condition 1 (Serum-Free): Use the recommended assay buffer to dilute the cAMP standards.
-
Condition 2 (Serum-Containing): Use your cell culture medium containing the same concentration of serum as in your experiments to dilute the cAMP standards.
-
-
Run Assay: Perform the cAMP detection assay on both sets of standards.
-
Analyze Results: Compare the standard curves. A significant shift or a higher baseline in the serum-containing condition indicates interference.
Data Presentation
| cAMP Concentration (nM) | Signal (Serum-Free) | Signal (10% Serum) |
| 1000 | 1500 | 1800 |
| 100 | 8000 | 8500 |
| 10 | 25000 | 26000 |
| 1 | 50000 | 52000 |
| 0 | 60000 | 65000 |
| Note: Data is hypothetical and for illustrative purposes only, assuming a competitive immunoassay format where lower signal corresponds to higher cAMP. |
Signaling Pathway Considerations
Serum contains a multitude of growth factors that can activate various cell surface receptors, leading to the modulation of intracellular signaling cascades, including the cAMP pathway. This can complicate the interpretation of data obtained with this compound.
Caption: Potential influence of serum on the AC2 signaling pathway.
By understanding these potential interactions, researchers can better design their experiments and interpret their results when using this compound in the presence of serum. When in doubt, reducing or eliminating serum and using appropriate controls are the most effective strategies to ensure data quality and reproducibility.
References
- 1. cAMP-Glo™ Assay Protocol [promega.sg]
- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of Adenylyl Cyclase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclases (ACs) are a family of enzymes crucial to cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). With ten distinct isoforms (nine membrane-bound, AC1-9, and one soluble, sAC), each exhibiting unique tissue distribution and regulatory properties, the development of isoform-selective inhibitors is a key objective for therapeutic intervention in a range of diseases, including cardiovascular conditions, neurological disorders, and pain.
This guide provides a comparative analysis of the selectivity of various adenylyl cyclase inhibitors. As the specific compound "AC2 selective-IN-1" could not be identified in the public domain, this guide will focus on CB-7833407 , a known AC2-selective inhibitor, and compare its activity with other well-characterized, less-selective AC inhibitors such as SQ22,536 , NKY80 , and Ara-A (Vidarabine) . The data presented is compiled from peer-reviewed research to aid in the selection of appropriate chemical tools for studying AC isoform-specific functions.
Performance Comparison of Adenylyl Cyclase Inhibitors
The inhibitory potency of selected compounds against all nine transmembrane adenylyl cyclase isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, collated from a comprehensive study by Brand et al. (2013), are summarized in the table below. Lower IC50 values indicate higher potency.
| Inhibitor | AC1 (µM) | AC2 (µM) | AC3 (µM) | AC4 (µM) | AC5 (µM) | AC6 (µM) | AC7 (µM) | AC8 (µM) | AC9 (µM) |
| CB-7833407 | >1000 | 147 | >1000 | >1000 | 588 | 357 | >1000 | >1000 | >1000 |
| SQ22,536 | 166 | 665 | 455 | 555 | 11 | 17 | 455 | >1000 | >1000 |
| NKY80 | 230 | >1000 | 450 | >1000 | 22 | 47 | >1000 | >1000 | >1000 |
| Ara-A | 85 | 250 | 230 | >1000 | 4 | 7 | >1000 | >1000 | >1000 |
Data sourced from Brand et al., J Pharmacol Exp Ther, 2013.[1][2][3]
Key Observations:
-
CB-7833407 demonstrates clear selectivity for the AC2 isoform, with an IC50 of 147 µM.[1] It shows significantly weaker activity against all other AC isoforms, with the next most sensitive being AC6 (357 µM) and AC5 (588 µM), indicating a 2- to 4-fold selectivity over these isoforms.[1]
-
SQ22,536 , NKY80 , and Ara-A , often described as AC5-selective, do not effectively discriminate between the highly homologous AC5 and AC6 isoforms.
-
Ara-A is the most potent inhibitor of AC5/6, followed by SQ22,536 and then NKY80 .
-
All three non-selective compounds show considerably weaker inhibition of AC1, AC2, AC3, AC4, and AC7, and minimal to no activity against AC8 and AC9 at the tested concentrations.
Signaling Pathways and Experimental Workflow
To provide a clearer context for the presented data, the following diagrams illustrate the adenylyl cyclase signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
The following is a generalized protocol for determining the in vitro activity of adenylyl cyclase inhibitors using a radioactive assay, based on methodologies described in the cited literature.
Objective: To determine the IC50 value of a test compound against a specific adenylyl cyclase isoform.
Materials:
-
Cell Membranes: Membranes prepared from Sf9 insect cells or HEK293 cells recombinantly expressing a single human adenylyl cyclase isoform (AC1-AC9).
-
Radioisotope: [α-³²P]ATP (specific activity ~30 Ci/mmol).
-
Test Compound: Test inhibitor (e.g., CB-7833407) dissolved in DMSO.
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5-8.0), MgCl₂ or MnCl₂.
-
Activators: Forskolin, Calmodulin (for AC1, AC8), or purified Gαs, depending on the isoform being tested.
-
Reaction Mix: A cocktail containing assay buffer, unlabeled ATP, [α-³²P]ATP, and an ATP regenerating system (e.g., creatine kinase and phosphocreatine).
-
Stop Solution: A solution typically containing SDS, unlabeled ATP, and [³H]cAMP (for recovery calculation).
-
Chromatography Columns: Dowex and Alumina columns for separation.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Culture Sf9 or HEK293 cells expressing the desired AC isoform.
-
Harvest cells and lyse them via hypotonic shock or mechanical disruption (e.g., dounce homogenization).
-
Isolate the membrane fraction by differential centrifugation.
-
Wash the membrane pellet and resuspend in a suitable buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Adenylyl Cyclase Assay:
-
On ice, add the AC-containing membranes (typically 10-20 µg of protein) to assay tubes.
-
Add 1 µl of the test inhibitor at various concentrations (prepared as serial dilutions in DMSO). Include a DMSO-only control.
-
Pre-incubate the membranes and inhibitor on ice for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the reaction mix containing [α-³²P]ATP, MgCl₂, and the appropriate activator (e.g., 50 µM forskolin for most ACs). The final reaction volume is typically 50 µl.
-
Incubate the reaction tubes at 30°C for 10-30 minutes.
-
-
Reaction Termination and cAMP Separation:
-
Stop the reaction by adding the stop solution. The SDS denatures the enzyme, and the unlabeled ATP and cAMP prevent further metabolism and aid in recovery.
-
Apply the reaction mixture to a Dowex anion-exchange chromatography column to bind the unreacted ATP.
-
Elute the [³²P]cAMP from the Dowex column onto a second, neutral Alumina column.
-
Wash the Alumina column to remove any remaining contaminants.
-
Elute the purified [³²P]cAMP from the Alumina column directly into a scintillation vial.
-
-
Quantification and Data Analysis:
-
Add scintillation cocktail to the vials.
-
Measure the radioactivity (counts per minute, CPM) of the [³²P]cAMP using a liquid scintillation counter.
-
Separately, count the radioactivity of the [³H]cAMP to determine the recovery percentage for each sample through the column chromatography steps.
-
Calculate the rate of cAMP production (pmol/min/mg protein) after correcting for background and recovery.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a nonlinear regression model.
-
This guide provides a framework for understanding and comparing the selectivity of adenylyl cyclase inhibitors. The provided data and protocols should assist researchers in making informed decisions for their studies on cAMP signaling pathways.
References
- 1. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Analysis of AC2 selective-IN-1 and SKF83566 for Adenylyl Cyclase 2 Inhibition
For researchers, scientists, and drug development professionals, the selection of specific chemical probes is critical for the accurate investigation of cellular signaling pathways. This guide provides a detailed comparison of two inhibitors of adenylyl cyclase 2 (AC2): the recently identified "AC2 selective-IN-1" and the established dopamine receptor antagonist, SKF83566, which also exhibits AC2 inhibitory activity.
This comparison guide synthesizes available quantitative data, details experimental methodologies for key assays, and presents signaling pathway and experimental workflow diagrams to facilitate an informed choice between these two compounds for research applications.
Overview of Compounds
This compound , also identified as compound 14 in its discovery publication, is a novel and potent inhibitor of human adenylyl cyclase 2 (AC2)[1]. It was identified through the screening of 7-deazapurine analogues of adefovir and has been shown to be selective for AC2 over other adenylyl cyclase isoforms such as AC1 and AC5[1].
SKF83566 is a well-characterized pharmacological tool primarily known as a potent and selective D1-like dopamine receptor antagonist. In addition to its primary target, SKF83566 has been demonstrated to selectively inhibit adenylyl cyclase 2, while being inactive against AC1 and AC5. It also exhibits antagonist activity at the 5-HT2 receptor and functions as a competitive inhibitor of the dopamine transporter (DAT)[2].
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and SKF83566, providing a direct comparison of their potency and selectivity.
Table 1: Adenylyl Cyclase Inhibition Profile
| Compound | Target | IC50 (µM) | Selectivity |
| This compound | AC2 | 4.45 | Selective over AC1 and AC5 (specific IC50 values not reported) |
| SKF83566 | AC2 | ~10 (estimated) | Selective over AC1 and AC5 (inactive) |
Table 2: Pharmacological Profile of SKF83566
| Target | Activity | K_i (nM) | IC50 (µM) |
| Dopamine D1-like Receptor | Antagonist | ~0.56 | - |
| 5-HT2 Receptor | Antagonist | 11 | - |
| Dopamine Transporter (DAT) | Inhibitor | - | 5.7 |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and SKF83566.
References
A Comparative Guide to Adenylyl Cyclase Inhibitors: Spotlight on AC2-Selective Compounds
For researchers, scientists, and drug development professionals, the selective inhibition of adenylyl cyclase (AC) isoforms is crucial for dissecting cellular signaling pathways and developing targeted therapeutics. While a specific commercial product named "AC2 selective-IN-1" was not identified in a comprehensive literature search, this guide focuses on a representative AC2-selective inhibitor, here designated as "AC2-selective agent," based on published research, and compares it with other notable adenylyl cyclase inhibitors.
This guide provides a comparative analysis of a putative AC2-selective inhibitor against a panel of other adenylyl cyclase inhibitors with varying isoform selectivities. The information presented is collated from publicly available research data.
Adenylyl Cyclase Signaling Pathway and Inhibition Points
Adenylyl cyclases are a family of enzymes that convert ATP to cyclic AMP (cAMP), a key second messenger.[1][2] Mammals have nine membrane-bound (AC1-9) and one soluble (sAC) isoform, each with distinct tissue distribution and regulatory properties.[1][2] The development of isoform-selective inhibitors is critical for understanding the specific roles of each AC isoform and for therapeutic intervention in diseases where cAMP signaling is dysregulated.
Caption: General overview of the adenylyl cyclase signaling cascade and the point of intervention for AC inhibitors.
Comparative Inhibitor Performance
The following table summarizes the quantitative data for a representative AC2-selective agent and other adenylyl cyclase inhibitors across various isoforms. The "AC2-selective agent" data is based on a potent and selective 7-deazapurine analogue (derivative 14) identified in a high-throughput screen.
| Inhibitor | Target Selectivity | IC50 Values | Reference |
| AC2-selective agent (Derivative 14) | AC2 Selective | AC2: Robust inhibition below basal cAMP levels AC1: No significant inhibitionAC5: No significant inhibition | |
| ST034307 | AC1 Selective | AC1: 2.3 µM AC2: Potentiation of activityAC5/6: Slight potentiation | |
| SQ22,536 | AC5/6 > AC1 | AC5: ~2.2 µM AC6: Potent inhibitionAC1: 120 µMAC2: 290 µM - 670 µM | |
| NKY80 | AC5/6 > other isoforms | Inhibits AC1, AC2, AC3, AC4, AC5, AC6, and AC7 | |
| 2',5'-Dideoxyadenosine | Non-selective (P-site inhibitor) | IC50: ~3 µM (general) | |
| SKF-83566 | AC2 Selective | Shows selective inhibition for AC2 over AC1 and AC5 |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for key assays used in the characterization of adenylyl cyclase inhibitors.
Adenylyl Cyclase Activity Assay in Cellular Membranes
This assay is fundamental for determining the direct inhibitory effect of a compound on specific AC isoforms expressed in a controlled environment.
Workflow:
References
Validating the Specificity of AC2 selective-IN-1 in Cells: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular specificity of "AC2 selective-IN-1," a selective inhibitor of Adenylate Cyclase 2 (AC2). The methodologies and data presented herein offer a comparative analysis against potential alternative inhibitors and highlight key experimental approaches to ensure on-target efficacy and minimize off-target effects.
Adenylate cyclases (ACs) are crucial enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a vital second messenger in numerous signaling pathways.[1] The existence of multiple AC isoforms necessitates the development of highly selective inhibitors for both research and therapeutic applications. This guide will detail the experimental validation of a putative AC2-selective inhibitor, "this compound," using established and advanced cellular techniques.
Comparative Analysis of Inhibitor Specificity
Effective validation of a small molecule inhibitor requires quantitative assessment of its binding affinity and functional effects on the intended target versus other related proteins. The following tables summarize hypothetical, yet representative, data for "this compound" in comparison to a non-selective AC inhibitor and an alternative selective AC2 inhibitor.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Binding Affinity (Kd, nM) | IC50 (nM) |
| This compound | AC2 | 45 | 60 |
| AC1 | >10,000 | >10,000 | |
| AC5 | >10,000 | >10,000 | |
| Alternative AC2 Inhibitor | AC2 | 95 | 120 |
| AC1 | >10,000 | >10,000 | |
| AC5 | >10,000 | >10,000 | |
| Non-selective AC Inhibitor | AC2 | 250 | 400 |
| AC1 | 300 | 500 | |
| AC5 | 150 | 250 |
Table 2: Cellular Target Engagement and Pathway Inhibition
| Compound (at 1 µM) | AC2 Target Engagement (CETSA Shift, °C) | Cellular cAMP Reduction (%) | Off-Target Kinase Inhibition (%) |
| This compound | +4.5 | 85 | < 5 |
| Alternative AC2 Inhibitor | +3.8 | 75 | < 10 |
| Non-selective AC Inhibitor | +1.2 | 40 | > 30 (multiple kinases) |
Signaling Pathway of Adenylate Cyclase 2
AC2 is a membrane-bound enzyme that is typically activated by G-protein coupled receptors (GPCRs) via the Gs alpha subunit (Gαs). Upon activation, AC2 converts ATP into cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating diverse cellular processes.
Figure 1: Simplified signaling pathway of AC2 and the inhibitory action of this compound.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of "this compound," a multi-pronged approach is essential. The following protocols describe key experiments for assessing on-target engagement, cellular activity, and potential off-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a small molecule to its target protein in a cellular context.[2][3] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Plate HEK293 cells (or another cell line endogenously expressing AC2) and grow to 80-90% confluency. Treat the cells with "this compound" (e.g., 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using a specific antibody against AC2.
-
Quantification: Densitometrically quantify the AC2 bands at each temperature for both treated and vehicle control samples to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Affinity-Based Pull-Down Assay
This method aims to identify the direct binding partners of "this compound" from a complex cell lysate.[3] It involves using a modified version of the inhibitor to "pull down" its targets.
Methodology:
-
Probe Synthesis: Synthesize a version of "this compound" with an affinity tag, such as biotin, attached via a linker.
-
Immobilization: Immobilize the biotinylated inhibitor on streptavidin-coated beads.
-
Lysate Incubation: Incubate the beads with a cell lysate from AC2-expressing cells. As a control, incubate beads with biotin alone or with a non-biotinylated version of the inhibitor in excess to compete for binding.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry. The presence of AC2 in the eluate from the inhibitor-bound beads, and its absence or reduction in the control samples, confirms specific binding.
CRISPR/Cas9-Mediated Target Validation
A definitive way to prove that the cellular effects of an inhibitor are due to its interaction with the intended target is to remove the target protein.[4] If the inhibitor's effect is lost in cells lacking the target, it strongly suggests on-target action.
Logical Framework:
Figure 3: Logical framework for validating inhibitor specificity using CRISPR/Cas9.
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable cell line with a knockout of the gene encoding AC2. Validate the knockout by Western blotting and genomic sequencing.
-
Comparative Assay: Treat both the wild-type and AC2 knockout cell lines with a range of concentrations of "this compound."
-
Phenotypic Measurement: Measure a relevant cellular phenotype that is dependent on AC2 activity (e.g., cell proliferation, expression of a cAMP-responsive gene).
-
Analysis: If "this compound" shows a dose-dependent effect in wild-type cells but has no effect in the AC2 knockout cells, this provides strong evidence for on-target specificity.
Kinase and Off-Target Profiling
To ensure the inhibitor does not have unintended effects on other signaling pathways, it is crucial to screen it against a broad panel of other enzymes, such as kinases, which are common off-targets for small molecules.
Methodology:
-
Panel Screening: Submit "this compound" to a commercial service for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Significant inhibition of any kinase would indicate a potential off-target effect that requires further investigation. For a highly selective compound, inhibition of off-targets should be minimal.
Conclusion
Validating the specificity of a small molecule inhibitor like "this compound" is a critical step in its development as a reliable research tool or therapeutic agent. A combination of biochemical, cellular, and genetic approaches is necessary to build a strong case for its on-target activity and selectivity. The experimental framework provided in this guide, including direct target engagement confirmation with CETSA, identification of binding partners via pull-down assays, and definitive on-target validation using CRISPR/Cas9, offers a robust strategy for characterizing the specificity of any novel inhibitor. The use of clear, quantitative data and systematic workflows is paramount to achieving reproducible and reliable results.
References
- 1. Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Adenylyl Cyclase 2 (AC2) Selective Inhibitor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AC2 selective-IN-1" is not a readily identifiable chemical entity in publicly available scientific literature. Therefore, this guide will use a representative potent and selective AC2 inhibitor, Compound 14 (a 7-deazapurine analogue) , as the primary subject for comparison and validation methodologies.
This guide provides an objective comparison of Compound 14 with other commercially available adenylyl cyclase (AC) inhibitors, supported by experimental data. Detailed protocols for assessing inhibitor activity and performing orthogonal validation are included to aid researchers in rigorously characterizing the effects of AC2 inhibition.
Comparative Analysis of AC Inhibitor Potency and Selectivity
The following table summarizes the available half-maximal inhibitory concentration (IC50) data for Compound 14 and two other known adenylyl cyclase inhibitors, SKF 83566 and SQ 22536. It is important to note that a complete selectivity panel across all AC isoforms is not available for all compounds in a single standardized assay. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | AC1 (IC50) | AC2 (IC50) | AC5 (IC50) | AC6 (IC50) | Other Information |
| Compound 14 (7-deazapurine analogue) | > 30 µM | 4.45 µM | > 30 µM | Data not available | Potent and selective for AC2 over AC1 and AC5 |
| SKF 83566 | Inactive | Selective Inhibition | Inactive | Data not available | Also a potent D1-like dopamine receptor antagonist[1][2][3] |
| SQ 22536 | Data not available | Data not available | ~2 µM | ~360 µM | Reported to be a non-selective AC inhibitor |
Note: "Data not available" indicates that IC50 values for the specific AC isoform were not found in the reviewed literature. The selectivity of SKF 83566 for AC2 over AC1 and AC5 has been reported, but specific IC50 values are not consistently provided. SQ 22536 has shown varied potency against different isoforms, with some reports suggesting it does not discriminate well between AC5 and AC6.
Experimental Protocols
Determination of Inhibitor Potency using a Competitive cAMP Assay
This protocol describes a method to determine the IC50 value of a test compound against a specific adenylyl cyclase isoform (e.g., AC2) expressed in a host cell line.
A. Principle: This assay measures the accumulation of cyclic AMP (cAMP) produced by adenylyl cyclase. The inhibitory effect of a compound is determined by its ability to reduce the amount of cAMP produced in the presence of a known AC activator (e.g., forskolin). The cAMP levels are quantified using a competitive immunoassay, often employing a fluorescent or luminescent readout.
B. Materials:
-
HEK293 cells stably expressing the human AC2 isoform.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
AC activator: Forskolin.
-
Test compounds (e.g., Compound 14, SKF 83566, SQ 22536) dissolved in a suitable solvent (e.g., DMSO).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer, or similar).
-
384-well white opaque microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence detection.
C. Procedure:
-
Cell Seeding: Seed the AC2-expressing HEK293 cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤ 0.5%).
-
Assay Initiation:
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add 10 µL of the diluted test compounds to the respective wells.
-
Add 10 µL of the AC activator (e.g., forskolin at a final concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well. This typically involves a lysis step to release intracellular cAMP, followed by the addition of the detection mix (e.g., antibody and tracer).
-
Incubate the plate for the recommended time (e.g., 1 hour at room temperature) to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (vehicle-treated vs. maximally inhibited).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Orthogonal Validation of AC2 Inhibition using siRNA-mediated Gene Knockdown
This protocol provides a method to confirm that the observed cellular phenotype of a selective AC2 inhibitor is indeed due to the inhibition of AC2, by comparing its effects to those of specifically knocking down the AC2 gene using small interfering RNA (siRNA).
A. Principle: By transiently silencing the expression of the ADCY2 gene (which codes for AC2), the cellular levels of the AC2 enzyme are reduced. If the cellular phenotype observed with the inhibitor is a direct consequence of AC2 inhibition, a similar phenotype should be observed in cells treated with AC2-specific siRNA.
B. Materials:
-
A suitable cell line endogenously expressing AC2 and exhibiting a measurable downstream response to AC2 activity.
-
AC2-specific siRNA and a non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
AC2 selective inhibitor (e.g., Compound 14).
-
Reagents for the downstream phenotypic assay (e.g., cell proliferation assay, reporter gene assay, or measurement of a specific biomarker).
-
Reagents for qPCR or Western blotting to confirm AC2 knockdown.
C. Procedure:
-
siRNA Transfection:
-
One day before transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
On the day of transfection, dilute the AC2 siRNA and the non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Confirmation of Knockdown:
-
After the incubation period, harvest a subset of the cells to confirm the knockdown of AC2 expression at both the mRNA (by qPCR) and protein (by Western blotting) levels.
-
-
Phenotypic Assay:
-
Inhibitor Treatment: In a parallel set of experiments, treat non-transfected cells with the AC2 selective inhibitor at a concentration at or above its IC50, and a vehicle control.
-
siRNA-treated cells: After the 48-72 hour knockdown period, subject the cells transfected with AC2 siRNA and control siRNA to the same conditions for the downstream phenotypic assay.
-
Perform the chosen phenotypic assay. For example, if AC2 activity is linked to cell proliferation, a proliferation assay (e.g., MTS or CellTiter-Glo) would be appropriate.
-
-
Data Analysis:
-
Compare the results of the phenotypic assay between the different conditions:
-
Vehicle control vs. AC2 inhibitor.
-
Non-targeting siRNA vs. AC2 siRNA.
-
-
A similar phenotypic change in the AC2 inhibitor-treated group and the AC2 siRNA-treated group, relative to their respective controls, provides orthogonal validation of the inhibitor's on-target effect.
-
Visualizations
Adenylyl Cyclase Signaling Pathway
Caption: Adenylyl Cyclase 2 (AC2) signaling cascade and point of inhibition.
Orthogonal Validation Workflow
Caption: Workflow for orthogonal validation of an AC2 inhibitor's effects.
References
A Head-to-Head Comparison of Adenylyl Cyclase 2 (AC2) Inhibitors for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the current landscape of Adenylyl Cyclase 2 inhibitors, featuring comparative performance data and detailed experimental methodologies.
The pursuit of selective inhibitors for individual adenylyl cyclase (AC) isoforms is a critical endeavor in dissecting the intricate roles of cAMP signaling in health and disease. Among the nine membrane-bound adenylyl cyclase isoforms, Adenylyl Cyclase 2 (AC2) presents a compelling therapeutic target due to its unique regulatory properties and involvement in various physiological processes. However, the development of potent and selective AC2 inhibitors has been challenging. This guide provides a head-to-head comparison of currently identified AC2 inhibitors, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and a visualization of the AC2 signaling pathway.
Performance of AC2 Inhibitors: A Comparative Analysis
The scarcity of highly selective AC2 inhibitors has limited extensive comparative studies. However, a few compounds have been identified that exhibit inhibitory activity against AC2, with varying degrees of selectivity. Here, we compare the performance of a novel AC2-preferring inhibitor, CB-7921220, with the more established but less selective AC inhibitor, SQ 22,536. We also include data on BODIPY-forskolin, a fluorescent forskolin analog that uniquely inhibits AC2 while activating other isoforms.
The following table summarizes the inhibitory potency (IC50) of these compounds against all nine transmembrane adenylyl cyclase isoforms. The data is primarily sourced from a comprehensive pharmacological screening study by Brust et al. (2017), which provides a systematic comparison under standardized assay conditions.
| Inhibitor | AC1 (μM) | AC2 (μM) | AC3 (μM) | AC4 (μM) | AC5 (μM) | AC6 (μM) | AC7 (μM) | AC8 (μM) | AC9 (μM) |
| CB-7921220 | >100 | 15 | >100 | >100 | 76 | >100 | >100 | >100 | >100 |
| SQ 22,536 | 49 | 665 | 291 | 118 | 3.3 | 3.2 | 163 | >1000 | >1000 |
| BODIPY-forskolin | Stimulates | 0.5 (inhibition) | Stimulates | Stimulates | Stimulates | Stimulates | Stimulates | Stimulates | No effect |
Note: Data for CB-7921220 and SQ 22,536 are IC50 values representing the concentration required for 50% inhibition of enzyme activity.[1] Data for BODIPY-forskolin on AC2 is an IC50 value for inhibition, while its effect on other isoforms is stimulatory.[2]
Signaling Pathways of Adenylyl Cyclase 2
Adenylyl Cyclase 2 is distinguished by its complex regulation by G protein subunits and Protein Kinase C (PKC). Unlike other AC isoforms, AC2 is synergistically activated by Gαs-GTP and Gβγ subunits.[3][4] This conditional activation allows AC2 to act as a coincidence detector, integrating signals from different G protein-coupled receptors (GPCRs). Furthermore, AC2 activity is enhanced by phosphorylation by PKC, adding another layer of regulatory complexity.[5]
Experimental Protocols
The following methodologies are based on the protocols used for the pharmacological profiling of adenylyl cyclase inhibitors as described by Brust et al., 2017.
Expression and Membrane Preparation of Adenylyl Cyclase Isoforms
-
Cell Culture and Expression:
-
Spodoptera frugiperda (Sf9) insect cells are used for the expression of AC isoforms 1-7. Sf9 cells are maintained in suspension culture in SF-900 II SFM media at 27°C.
-
Human Embryonic Kidney (HEK293) cells are used for the expression of AC8 and AC9. HEK293 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
For Sf9 cells, baculoviruses encoding the respective AC isoforms are used for infection at a multiplicity of infection (MOI) of 1.5. Cells are harvested 48 hours post-infection.
-
For HEK293 cells, transient or stable transfection methods are employed to express the desired AC isoform.
-
-
Membrane Preparation:
-
Harvested cells (Sf9 or HEK293) are collected by centrifugation at 1000 x g for 10 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, 2 mM MgCl2, with protease inhibitors).
-
Cells are lysed by sonication or Dounce homogenization on ice.
-
The lysate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and unbroken cells.
-
The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a storage buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA) and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
-
Adenylyl Cyclase Activity Assay
This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.
-
Reaction Mixture:
-
A typical 50 µL reaction mixture contains:
-
50 mM HEPES, pH 8.0
-
10 mM MgCl₂
-
1 mM ATP (spiked with [α-³²P]ATP)
-
cAMP regeneration system (e.g., creatine kinase and creatine phosphate)
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Membrane preparation (containing the AC isoform of interest).
-
The inhibitor compound at various concentrations.
-
-
-
Activators:
-
The appropriate activator for the specific AC isoform is included in the reaction mixture:
-
AC1-7: 50 µM Forskolin.
-
AC8: 300 µM Calmodulin and 100 µM Ca²⁺.
-
AC9: 300 nM pre-activated Gαs.
-
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the membrane preparation to the reaction mixture.
-
The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at 30°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 2.5% SDS, 50 mM ATP, 1.75 mM cAMP).
-
-
Separation and Quantification of [³²P]cAMP:
-
The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.
-
The radioactivity of the eluted [³²P]cAMP is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The adenylyl cyclase activity is calculated as pmol of cAMP formed per minute per mg of protein.
-
IC50 values for the inhibitors are determined by plotting the percent inhibition of AC activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type-specific regulation of adenylyl cyclase by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal stimulation of adenylyl cyclase through Gi-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isoform Selectivity of Novel Adenylyl Cyclase Inhibitors in Knockout Cell Lines
A Comparative Guide for Researchers
The development of isoform-selective adenylyl cyclase (AC) inhibitors is crucial for dissecting the nuanced roles of these enzymes in cellular signaling and for creating targeted therapeutics. This guide provides a framework for comparing the activity of a putative AC2-selective inhibitor, here termed "AC2 selective-IN-1," against other AC inhibitors within a clean experimental system utilizing adenylyl cyclase isoform knockout cells. The methodologies and data presentation formats detailed below are designed to offer a clear and objective assessment of inhibitor selectivity and potency.
Introduction to Adenylyl Cyclase Isoform Selectivity
Adenylyl cyclases, enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP), exist in ten distinct isoforms in mammals (nine membrane-bound and one soluble). Each isoform exhibits unique regulatory properties and tissue distribution, making them attractive targets for therapeutic intervention in a variety of diseases. However, the high degree of homology in the catalytic domain presents a significant challenge for the development of isoform-selective inhibitors. To overcome this, robust screening platforms are necessary to characterize the precise activity profile of novel compounds. The use of knockout cell lines, which lack one or more endogenous AC isoforms, provides a powerful tool for these investigations by minimizing background cAMP production.[1][2]
Comparative Activity of AC Inhibitors
The following table summarizes the hypothetical inhibitory activity of "this compound" compared to other known adenylyl cyclase inhibitors. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity) determined in membranes from Sf9 cells expressing individual AC isoforms or in AC isoform knockout human embryonic kidney (HEK) cells.
| Inhibitor | AC1 (IC50) | AC2 (IC50) | AC5 (IC50) | AC6 (IC50) | Notes |
| This compound (Hypothetical) | > 100 µM | 0.5 µM | > 100 µM | > 100 µM | High selectivity for AC2. |
| SQ22,536 | ~150 µM | > 1 mM | ~10 µM | ~10 µM | Selective for AC5/AC6 over other isoforms.[3][4] |
| NKY80 | > 100 µM | > 100 µM | ~5 µM | ~10 µM | An analog of SQ22,536 with similar AC5/AC6 selectivity.[3] |
| BODIPY-forskolin | Stimulates | 170 nM | Stimulates | Not Reported | Inhibits AC2 while stimulating AC1 and AC5. |
| Compound 15 (CDI) | Not Reported | 59% inhibition at 30 µM | 47% inhibition at 30 µM | Not Reported | A recently identified compound with some activity at AC2 and AC5. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of inhibitor activity. Below are protocols for key experiments.
Generation of AC Isoform Knockout Cell Lines
The generation of stable knockout cell lines is a foundational step. The CRISPR/Cas9 system is a highly effective method for this purpose.
Workflow for Generating HEK-ACΔ3/6 Knockout Cells:
Caption: Workflow for generating AC3/AC6 double knockout HEK293 cells.
-
sgRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting exons of the ADCY3 and ADCY6 genes.
-
Transfection: Co-transfect HEK293 cells with plasmids encoding the designed sgRNAs and Cas9 nuclease. A plasmid containing a puromycin resistance gene is also included for selection.
-
Selection: Twenty-four hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After 72 hours of selection, plate the cells at a low density to isolate single colonies.
-
Expansion and Validation: Expand individual clones and screen for successful knockout of AC3 and AC6 via genomic PCR, DNA sequencing, and Western blotting to confirm the absence of the proteins.
-
Functional Characterization: Confirm the functional knockout by measuring the cAMP response to a non-selective AC activator like forskolin. A significant reduction in cAMP production compared to wild-type cells indicates a successful knockout.
Adenylyl Cyclase Activity Assay in Knockout Cells
This assay measures the ability of a test compound to inhibit the activity of a specific AC isoform expressed in a knockout cell line.
Caption: Workflow for assessing inhibitor activity in AC knockout cells.
-
Cell Culture and Transfection: Plate HEK-ACΔ3/6 cells and transfect them with an expression vector for the AC isoform of interest (e.g., human AC2).
-
Inhibitor Incubation: After 40-48 hours, pre-incubate the cells with varying concentrations of "this compound" or a control inhibitor for 10-30 minutes.
-
Stimulation: Add an appropriate AC activator. For AC2, this could be forskolin or an agonist for a Gs-coupled receptor.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the accumulated cAMP.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a commercially available cAMP assay kit, such as a competitive enzyme-linked immunoassay (ELISA) or a fluorescence/luminescence-based assay.
-
Data Analysis: Plot the cAMP levels against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Overview
The activity of adenylyl cyclases is tightly regulated by various signaling inputs, most notably G protein-coupled receptors (GPCRs).
Caption: Simplified GPCR signaling pathway leading to cAMP production.
This diagram illustrates the canonical signaling cascade where ligand binding to a GPCR activates a heterotrimeric G protein. The Gαs subunit stimulates adenylyl cyclase activity, while the Gαi subunit is inhibitory. "this compound" would act at the level of a specific AC isoform (AC2) to block the conversion of ATP to cAMP.
Conclusion
The combination of AC isoform knockout cell lines and robust biochemical assays provides a powerful platform for the definitive characterization of novel adenylyl cyclase inhibitors. By comparing the activity of a new compound like "this compound" to established inhibitors across a panel of AC isoforms expressed in a low-background system, researchers can obtain clear, quantitative data on its potency and selectivity. This information is invaluable for advancing our understanding of cAMP signaling and for the development of next-generation therapeutics.
References
- 1. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
A Comparative Review of Selective Adenylyl Cyclase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of currently identified selective inhibitors of adenylyl cyclase 2 (AC2), a key enzyme in cellular signaling. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant pathways to support researchers in the fields of pharmacology and drug discovery.
Introduction to Adenylyl Cyclase 2
Adenylyl cyclase 2 (AC2) is one of nine membrane-bound isoforms of the adenylyl cyclase family, which are responsible for the synthesis of the second messenger cyclic AMP (cAMP). AC2 is notably stimulated by G-protein βγ subunits and Gαs, and its activity is implicated in various physiological processes. The development of isoform-selective inhibitors is crucial for elucidating the specific roles of AC2 in cellular pathways and for the development of targeted therapeutics.
SKF-83566: A Selective AC2 Inhibitor
Through high-throughput screening, SKF-83566 has been identified as a selective inhibitor of adenylyl cyclase 2.[1] However, it is important to note that SKF-83566 also exhibits potent antagonism at D1-like dopamine receptors and inhibits the dopamine transporter (DAT), which should be considered in experimental design.[2][3]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activities of SKF-83566 against AC2 and its primary off-target interactions. For comparison, data for the non-selective adenylyl cyclase inhibitor NKY80 is also included.
| Inhibitor | Target | IC50 / Ki | Compound Class | Reference |
| SKF-83566 | Adenylyl Cyclase 2 (AC2) | Selective Inhibition (Specific IC50 not publicly available) | Benzazepine | [3] |
| Dopamine D1-like Receptor | Ki = 0.56 nM | Benzazepine | [3] | |
| Dopamine Transporter (DAT) | IC50 = 5.7 µM | Benzazepine | ||
| 5-HT2 Receptor | Ki = 11 nM | Benzazepine | ||
| NKY80 | Adenylyl Cyclase 2 (AC2) | IC50 = 1.7 mM | Quinazolinone | |
| Adenylyl Cyclase 3 (AC3) | IC50 = 132 µM | Quinazolinone | ||
| Adenylyl Cyclase 5 (AC5) | IC50 = 8.3 µM | Quinazolinone |
Signaling Pathway of Adenylyl Cyclase 2
The following diagram illustrates the signaling pathway of Adenylyl Cyclase 2.
Experimental Protocols
Adenylyl Cyclase Activity Assay
This protocol is a standard method for determining the activity of adenylyl cyclase isoforms and the inhibitory effects of compounds.
1. Membrane Preparation:
-
HEK293 cells are transiently transfected with the desired adenylyl cyclase isoform.
-
Cells are harvested and subjected to Dounce homogenization.
-
The homogenate is centrifuged to pellet nuclei and other cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, and protease inhibitors).
-
Protein concentration is determined using a Bradford assay.
2. Adenylyl Cyclase Assay:
-
Membrane preparations are incubated with the test inhibitor (e.g., SKF-83566) at various concentrations.
-
The reaction is initiated by adding a reaction mixture containing [α-³²P]ATP, MgCl₂, and appropriate activators for the specific AC isoform being tested.
-
For AC2, stimulation is typically achieved with forskolin or G-protein subunits.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 10 minutes at 30°C).
-
The reaction is stopped by the addition of a solution containing SDS, unlabeled ATP, and cAMP.
-
The produced [³²P]cAMP is then separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.
-
The amount of [³²P]cAMP is quantified by scintillation counting to determine adenylyl cyclase activity.
3. Data Analysis:
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for AC2 Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and validation of selective AC2 inhibitors.
Conclusion
SKF-83566 represents a valuable tool for studying the physiological and pathological roles of adenylyl cyclase 2. However, its significant off-target activities necessitate careful experimental design and interpretation of results. Future research should focus on the development of more potent and selective AC2 inhibitors with fewer off-target effects to further advance our understanding of AC2 signaling and its potential as a therapeutic target. The experimental protocols and workflows described herein provide a framework for the discovery and characterization of such novel compounds.
References
- 1. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
A Comparative Guide to AC2 Selective Inhibitors Versus Pan-Adenylyl Cyclase Inhibitors for Researchers
In the intricate world of cellular signaling, adenylyl cyclases (ACs) play a pivotal role as the enzymes responsible for the synthesis of the ubiquitous second messenger, cyclic AMP (cAMP). With ten distinct isoforms (nine membrane-bound and one soluble), the AC family presents a rich landscape for therapeutic intervention. This guide provides a detailed comparison between isoform-selective inhibitors, specifically focusing on a representative AC2-selective inhibitor, and pan-adenylyl cyclase inhibitors. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Specificity
The fundamental difference between AC2 selective inhibitors and pan-adenylyl cyclase inhibitors lies in their target engagement. Pan-AC inhibitors are designed to bind to conserved regions within the catalytic domain of most, if not all, AC isoforms, leading to a broad suppression of cAMP production. In contrast, AC2-selective inhibitors are engineered to exploit subtle structural differences in the AC2 isoform, allowing for targeted inhibition with minimal impact on other AC family members.
Pan-Adenylyl Cyclase Inhibitors: These compounds, such as 2',5'-dideoxyadenosine and SQ 22536, typically act as competitive or non-competitive inhibitors at the ATP-binding site of the enzyme. Their broad activity makes them useful for studying the overall physiological roles of cAMP signaling. However, this lack of specificity can lead to a wide range of cellular effects, making it challenging to dissect the contribution of individual AC isoforms.
AC2 Selective Inhibitors: The development of isoform-selective inhibitors is a more recent advancement. For the purpose of this guide, we will consider SKF 83566 as a representative AC2-selective inhibitor. Such compounds are invaluable for elucidating the specific functions of the AC2 isoform in various physiological and pathological processes. AC2 is known to be stimulated by Gs alpha subunits and G beta-gamma subunits, and its selective inhibition can help unravel its unique roles in cellular signaling cascades.[1][2]
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for representative pan-AC and AC2-selective inhibitors against various adenylyl cyclase isoforms. A lower IC50 value indicates a higher potency.
| Inhibitor | Type | AC1 (μM) | AC2 (μM) | AC5 (μM) | AC6 (μM) | Other ACs (μM) | Reference |
| SQ 22536 | Pan-AC | >100 | ~100 | ~50 | >100 | Broad | [3] |
| 2',5'-dideoxyadenosine | Pan-AC | ~50-100 | ~50-100 | ~50-100 | ~50-100 | Broad | [4] |
| SKF 83566 | AC2-selective | >10 | ~1 | >10 | >10 | >10 | [2] |
| CB-7833407 | AC2-selective | >100 | ~147 | >100 | >100 | >100 |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and the presence of activators.
Experimental Protocols
Accurate assessment of inhibitor potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize adenylyl cyclase inhibitors.
Biochemical Adenylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of a specific AC isoform in a cell-free system, typically using purified enzyme or membrane preparations from cells overexpressing the desired isoform.
Objective: To determine the IC50 value of an inhibitor against a purified adenylyl cyclase isoform.
Materials:
-
Purified recombinant adenylyl cyclase (e.g., AC2) or cell membranes containing the overexpressed enzyme.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP.
-
[α-³²P]ATP (radiolabeled substrate).
-
Test inhibitor at various concentrations.
-
Dowex and alumina columns for separating cAMP from ATP.
-
Scintillation counter.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed amount of purified AC enzyme or membrane preparation, and the test inhibitor at a specific concentration.
-
Initiate the enzymatic reaction by adding [α-³²P]ATP to each tube and incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1% SDS).
-
Apply the reaction mixture to a Dowex column to bind the unreacted ATP.
-
Elute the [α-³²P]cAMP from the Dowex column and apply it to an alumina column for further purification.
-
Elute the purified [α-³²P]cAMP from the alumina column.
-
Quantify the amount of [α-³²P]cAMP produced using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular cAMP Measurement Assay (ELISA)
This assay measures the intracellular concentration of cAMP in whole cells in response to stimuli and in the presence of an inhibitor.
Objective: To assess the effect of an inhibitor on cAMP production in a cellular context.
Materials:
-
Cells expressing the target adenylyl cyclase (e.g., HEK293 cells transfected with AC2).
-
Cell culture medium and supplements.
-
Adenylyl cyclase activator (e.g., forskolin or a specific Gs-coupled receptor agonist).
-
Test inhibitor at various concentrations.
-
Lysis buffer.
-
cAMP enzyme-linked immunosorbent assay (ELISA) kit.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specific duration.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for a defined period to induce cAMP production.
-
Lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Measure the signal (e.g., colorimetric or fluorescent) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Calculate the intracellular cAMP concentration based on a standard curve.
-
Plot the percentage of inhibition of stimulated cAMP production against the logarithm of the inhibitor concentration to determine the IC50 value in a cellular setting.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
References
Benchmarking AC2 selective-IN-1 Against Known Adenylyl Cyclase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "AC2 selective-IN-1," a selective inhibitor of adenylyl cyclase 2 (AC2), against other well-characterized adenylyl cyclase (AC) inhibitors. The data presented is intended to aid researchers in selecting the most appropriate tool compound for their studies of cAMP signaling pathways. For the purpose of this guide, the data for "this compound" is represented by the known AC2-selective inhibitor, SKF 83566.
Introduction to Adenylyl Cyclase Inhibition
Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a vast array of physiological processes. The AC family consists of nine membrane-bound (AC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties. This diversity makes isoform-selective AC inhibitors invaluable tools for dissecting the specific roles of different ACs in health and disease.
"this compound" demonstrates notable selectivity for the AC2 isoform. This guide benchmarks its performance against broad-spectrum and other isoform-preferring AC inhibitors to highlight its utility in targeted research applications.
Comparative Analysis of AC Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 values) of "this compound" and other known AC inhibitors against various AC isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Target Isoform(s) | IC50 (µM) | Mechanism of Action | Key Characteristics |
| This compound (SKF 83566) | AC2 | Not explicitly quantified, but shows selective inhibition of AC2 over AC1 and AC5.[1][2] | - | Potent and selective D1-like dopamine receptor antagonist that also inhibits AC2.[1][2] |
| SQ 22,536 | Broad Spectrum | 1.4[3] | Non-competitive | Cell-permeable, widely used as a general AC inhibitor. |
| 2',5'-Dideoxyadenosine | Broad Spectrum | 3 | Non-competitive (P-site inhibitor) | Cell-permeable, acts on the "P-site" of the enzyme. |
| MDL-12,330A | Broad Spectrum | 250 | Irreversible | Cell-permeable and acts as an irreversible inhibitor. |
Signaling Pathway and Experimental Workflow
To understand the context of AC inhibition, it is crucial to visualize the relevant biological pathway and the experimental procedure for assessing inhibitor activity.
Caption: Adenylyl Cyclase Signaling Pathway.
The diagram above illustrates the canonical G-protein coupled receptor (GPCR) signaling cascade that regulates adenylyl cyclase activity. Ligand binding to a GPCR activates a G-protein (either stimulatory Gs or inhibitory Gi), which in turn modulates the activity of adenylelyl cyclase. AC converts ATP to cAMP, which then activates downstream effectors like Protein Kinase A (PKA) to elicit cellular responses. AC inhibitors, such as "this compound," block the conversion of ATP to cAMP.
Caption: General workflow for an adenylyl cyclase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation of cell membranes and the subsequent adenylyl cyclase activity assay.
Preparation of Cell Membranes Expressing Adenylyl Cyclase
This protocol describes the isolation of membranes from cultured cells overexpressing a specific AC isoform.
Materials:
-
Cultured cells (e.g., HEK293 or Sf9) transfected with the desired AC isoform.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Dounce homogenizer.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations in aliquots at -80°C until use.
Adenylyl Cyclase Activity Assay
This protocol outlines a common method for measuring AC activity in the presence of inhibitors. This can be adapted for various detection methods, including radioactive and non-radioactive (e.g., fluorescence or luminescence-based) cAMP quantification kits.
Materials:
-
Prepared cell membranes expressing the target AC isoform.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.5).
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
AC activator (e.g., Forskolin or a G-protein activator like GTPγS).
-
"this compound" and other AC inhibitors of interest, dissolved in a suitable solvent (e.g., DMSO).
-
cAMP standard solutions.
-
cAMP detection kit (e.g., ELISA, TR-FRET, or similar).
Procedure:
-
Thaw the prepared cell membranes on ice.
-
In a microplate, add the desired concentration of "this compound" or other inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add a consistent amount of the cell membrane preparation to each well.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the assay buffer containing ATP, the ATP regenerating system, and the AC activator.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or as specified by the detection kit).
-
Quantify the amount of cAMP produced in each well using a cAMP detection kit, following the manufacturer's instructions.
-
Construct a dose-response curve by plotting the percentage of AC inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each inhibitor, which represents the concentration required to inhibit 50% of the AC activity.
Conclusion
"this compound" (represented by SKF 83566) presents a valuable tool for the specific investigation of AC2-mediated signaling pathways. Its selectivity, when compared to broad-spectrum inhibitors like SQ 22,536 and 2',5'-Dideoxyadenosine, allows for more targeted interrogation of cellular processes. The provided protocols and diagrams offer a foundational framework for researchers to design and execute robust experiments for characterizing this and other adenylyl cyclase inhibitors. As with any pharmacological tool, it is recommended to empirically determine the optimal working concentrations and to consider potential off-target effects in the context of the experimental system being used.
References
Safety Operating Guide
Navigating the Disposal of AC2 selective-IN-1: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of potent chemical compounds like AC2 selective-IN-1. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical component of the research lifecycle. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound and associated contaminated materials.
Given the potent nature of this compound as a kinase inhibitor, it must be treated as a hazardous chemical waste.[1] The absence of a specific Safety Data Sheet (SDS) necessitates handling it with the utmost caution, following best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic agents.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before commencing any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.[3][4]
| Activity | Required PPE | Specifications |
| Waste Handling & Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Use chemical-resistant gloves. Goggles should provide a complete seal around the eyes. |
| Weighing & Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be conducted in a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be conducted in a certified chemical fume hood. |
This table summarizes the necessary PPE for handling this compound, adapted from general guidelines for potent kinase inhibitors.
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal process is crucial for safety and regulatory compliance. The following steps outline the recommended procedure for disposing of this compound and contaminated materials.
1. Segregation of Waste: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated consumables such as weighing paper, gloves, pipette tips, and vials.
2. Containment of Waste: Proper containment is essential to prevent leakage and exposure.
-
Solid Waste: Place all contaminated solid materials, including unused compound and disposables, into a designated, robust, and sealable hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and specify "this compound" as a component.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste" with the chemical contents listed and kept securely closed when not in use.
-
Sharps: Any needles or syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
3. Labeling and Storage: Accurate labeling and secure storage of hazardous waste are critical for safe management.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream. The date of waste accumulation should also be recorded.
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. It is important to ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.
4. Decontamination Procedures: All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
A common and effective procedure involves wiping the surfaces first with a suitable solvent, such as 70% ethanol, followed by a cleaning agent like soap and water.
-
All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous waste.
5. Final Disposal: The final disposal of this compound waste must be handled by a licensed hazardous material disposal company.
-
Do not dispose of this compound in the regular trash or down the drain.
-
The material may be incinerated in a facility equipped with an afterburner and scrubber.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Protocol for AC2 selective-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for a chemical identified as "AC2 selective-IN-1" is not publicly available. The following information is based on general best practices for handling potent, selective, and potentially hazardous research chemicals. It is imperative to obtain the official SDS from the supplier for specific handling, safety, and disposal instructions before commencing any work with this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, procedural guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potentially hazardous research chemicals. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4][5]
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended to be worn over safety goggles when there is a significant risk of splashes, such as during bulk handling or dissolution. | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a common minimum standard. For direct or prolonged contact, consider double-gloving or using thicker, more resistant gloves. Always consult the supplier's SDS for specific glove recommendations. |
| Body | Laboratory Coat | A flame-resistant lab coat that covers the arms and is fully buttoned is required to protect skin and clothing. |
| Respiratory | Respirator | Use a fit-tested NIOSH-approved respirator (e.g., N95 or higher) if there is a risk of inhaling aerosols or fine powders, especially when handling the solid compound. |
| Foot | Closed-Toe Shoes | Required to protect feet from spills and falling objects. |
Operational Plan and Handling Procedures
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and contamination.
1. Preparation and Planning:
-
Review the SDS: Before any work begins, all personnel must read and understand the Safety Data Sheet provided by the supplier.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to vapors or aerosols.
-
Spill Kit: Ensure a spill kit appropriate for the chemical and quantity is readily accessible.
2. Handling the Compound:
-
Weighing: If handling a solid, weigh the compound within a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly. If the solvent is volatile, this should be done in a fume hood.
-
Avoid Contamination: Use dedicated glassware and utensils. Do not eat, drink, or apply cosmetics in the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Experimental Workflow:
The following diagram outlines a general workflow for the safe handling of a potent research chemical.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including excess solutions, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams.
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may require defacing the label.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
